molecular formula C6H8N4S B1314251 N-(4-methylpyrimidin-2-yl)thiourea CAS No. 102739-58-2

N-(4-methylpyrimidin-2-yl)thiourea

Cat. No.: B1314251
CAS No.: 102739-58-2
M. Wt: 168.22 g/mol
InChI Key: SDHDUHMPJCCCBI-UHFFFAOYSA-N
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Description

N-(4-methylpyrimidin-2-yl)thiourea is a useful research compound. Its molecular formula is C6H8N4S and its molecular weight is 168.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylpyrimidin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c1-4-2-3-8-6(9-4)10-5(7)11/h2-3H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHDUHMPJCCCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of N-(4-methylpyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-methylpyrimidin-2-yl)thiourea

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine and thiourea scaffolds are foundational pharmacophores known for a wide spectrum of biological activities.[1][2] This document outlines a reliable, two-step synthetic pathway, beginning with the formation of a benzoyl-protected intermediate followed by basic hydrolysis. We provide an in-depth explanation of the rationale behind the chosen methodology, detailed experimental protocols, and a complete guide to the analytical techniques required for unambiguous structural confirmation and purity assessment. This includes Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

Introduction: The Significance of Pyrimidine-Thiourea Scaffolds

The fusion of pyrimidine and thiourea moieties into a single molecular entity creates a pharmacophore with remarkable therapeutic potential. Pyrimidine is a core component of nucleobases, making it a privileged scaffold in the design of enzyme inhibitors and antimicrobial agents.[1][3] Similarly, thiourea derivatives are versatile intermediates and are recognized for a broad range of bioactivities, including anticancer, antiviral, and anti-inflammatory properties.[2][4] The N-H and C=S groups of the thiourea moiety are excellent hydrogen bond donors and acceptors, enabling strong interactions with biological targets.[4]

The target compound, this compound, combines these two key structures. Its synthesis and characterization are foundational steps for exploring its potential as a lead compound in various therapeutic areas. This guide provides the necessary scientific framework to empower researchers to synthesize, purify, and validate this molecule with confidence.

A Validated Synthetic Pathway

The synthesis of this compound is most reliably achieved through a two-step process that utilizes a benzoyl-protected intermediate. This approach offers high yields and facilitates purification. The overall strategy involves the nucleophilic addition of 2-amino-4-methylpyrimidine to benzoyl isothiocyanate, followed by the deprotection of the resulting N-benzoylthiourea intermediate under basic conditions.[5][6][7]

Synthesis Workflow Diagram

The following diagram illustrates the complete synthetic workflow, from commercially available starting materials to the final purified product.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hydrolysis (Deprotection) cluster_2 Purification A 2-Amino-4-methylpyrimidine C 1-Benzoyl-3-(4-methylpyrimidin-2-yl)thiourea (Intermediate) A->C Acetone or Dioxane Room Temperature B Benzoyl Isothiocyanate (Generated in situ or used directly) B->C D 1-Benzoyl-3-(4-methylpyrimidin-2-yl)thiourea E This compound (Target Compound) D->E 1. 1N NaOH (aq), Methanol 2. Reflux 3. Cool & Filter F Crude Product G Purified this compound F->G Recrystallization (e.g., from Methanol)

Caption: Synthetic pathway for this compound.

Causality Behind Experimental Choices
  • Why Benzoyl Isothiocyanate? Benzoyl isothiocyanate is an excellent electrophile. The reaction between an amine and an isothiocyanate is a robust method for forming thioureas.[7][8] The benzoyl group serves as a temporary protecting group that activates the isothiocyanate and often yields a stable, crystalline intermediate that is easy to handle and purify.

  • Why Basic Hydrolysis? The N-benzoyl bond is an amide linkage that is susceptible to cleavage under basic conditions. Aqueous sodium hydroxide in methanol provides a homogenous reaction medium and is effective for saponification.[5][6] Heating to reflux accelerates the rate of hydrolysis to ensure complete deprotection.[5][6]

  • Choice of Solvents: Acetone is a common solvent for the formation of the benzoylthiourea intermediate as it readily dissolves the starting materials and the potassium or ammonium chloride byproduct of in situ benzoyl isothiocyanate generation is insoluble, allowing for easy removal by filtration.[9][10] Methanol is used for the hydrolysis step and subsequent recrystallization, as the target compound has good solubility in hot methanol and poor solubility in cold methanol, facilitating high recovery of the pure product.[5]

Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of 1-Benzoyl-3-(4-methylpyrimidin-2-yl)thiourea (Intermediate)

  • Reagent Preparation: To a stirred solution of benzoyl chloride (10 mmol) in dry acetone (50 mL), add potassium thiocyanate (KSCN, 10 mmol).

  • Reaction: Stir the mixture at room temperature for 2 hours. A white precipitate of potassium chloride (KCl) will form.

  • Intermediate Formation: Filter off the KCl precipitate. To the resulting clear filtrate containing benzoyl isothiocyanate, add a solution of 2-amino-4-methylpyrimidine (10 mmol) in acetone (20 mL) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature for an additional 4-6 hours.

  • Isolation: Reduce the solvent volume under reduced pressure. The resulting solid precipitate is the intermediate, 1-benzoyl-3-(4-methylpyrimidin-2-yl)thiourea.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry in vacuo. The product is typically of sufficient purity for the next step.

Protocol 2.3.2: Synthesis of this compound (Target Compound)

  • Suspension: Suspend the intermediate, 1-benzoyl-3-(4-methylpyrimidin-2-yl)thiourea (7.37 mmol), in methanol (15 mL).[5][6]

  • Hydrolysis: To the stirred suspension, add 1 N aqueous sodium hydroxide (7.4 mL).[5][6]

  • Reaction: Heat the mixture to reflux for 1 hour. The suspension should dissolve to form a clear solution, followed by the formation of a new precipitate.[5][6]

  • Isolation: Cool the reaction mixture to room temperature. A white solid of the target compound will form.

  • Purification: Collect the solid by filtration, wash thoroughly with deionized water to remove salts, and dry over P₂O₅ in a vacuum desiccator.[5][6] For higher purity, the crude product can be recrystallized from hot methanol.

Comprehensive Structural Characterization

Unambiguous confirmation of the molecular structure and assessment of purity are critical. A combination of spectroscopic methods should be employed.

Characterization Workflow Diagram

Characterization_Workflow cluster_validation Structural Validation Start Purified Solid Sample FTIR FT-IR Spectroscopy Start->FTIR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Proton/Carbon Environment MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight XRD Single-Crystal X-ray (Optional, for definitive structure) Start->XRD Solid-State Structure Data Combined Spectroscopic Data FTIR->Data NMR->Data MS->Data XRD->Data Confirm Structure Confirmed Purity Assessed Data->Confirm

Caption: Workflow for the structural characterization of the target compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.[11] Key vibrational frequencies confirm the presence of the thiourea and pyrimidine moieties.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
N-HStretching3400 - 3100 (broad)Confirms the presence of the amine groups in the thiourea moiety.[12][13]
C-H (pyrimidine)Aromatic Stretching~3050Indicates the C-H bonds on the heterocyclic pyrimidine ring.
C-H (methyl)Aliphatic Stretching~2950Confirms the methyl group attached to the pyrimidine ring.
C=N (pyrimidine)Stretching~1620 - 1580Characteristic stretching vibration of the C=N bonds within the pyrimidine ring.[14]
N-HBending~1618Bending vibration of the N-H bonds.[13]
C=S (thiocarbonyl)Stretching~1250 - 1050A key peak indicating the presence of the thiourea C=S bond. This vibration is often coupled with C-N stretching.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton environment.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityRationale
-NH (Thiourea)9.0 - 11.0Broad SingletThe acidic protons of the thiourea moiety are typically downfield and may be broad due to exchange.[15][16]
Pyrimidine H-56.9 - 7.5DoubletAromatic proton on the pyrimidine ring, coupled to H-6.
Pyrimidine H-68.0 - 8.5DoubletAromatic proton on the pyrimidine ring, coupled to H-5.
-CH₃ (Methyl)2.3 - 2.6SingletThe three equivalent protons of the methyl group.[17]

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms and their electronic environments.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Rationale
C=S (Thiocarbonyl)178 - 182The thiocarbonyl carbon is highly deshielded and is a hallmark of thiourea derivatives.[2]
Pyrimidine C-2, C-4, C-6150 - 170Carbons bonded to nitrogen atoms in the heterocyclic ring appear in this downfield region.
Pyrimidine C-5110 - 120The C-H carbon of the pyrimidine ring.
-CH₃ (Methyl)20 - 25The aliphatic carbon of the methyl group.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.

  • Molecular Formula: C₆H₈N₄S[18]

  • Molecular Weight: 168.22 g/mol [18]

  • Expected Ion Peak: For Electrospray Ionization (ESI) in positive mode, the primary peak observed will be the protonated molecule [M+H]⁺ at m/z ≈ 169.05.

Potential Applications and Future Directions

Thiourea derivatives incorporating a pyrimidine ring are a class of compounds with significant therapeutic interest.[17][19] Based on existing literature, this compound and its analogues could be investigated for a variety of biological activities:

  • Enzyme Inhibition: Many pyrimidine-thiourea compounds have shown potent inhibitory activity against enzymes like α-amylase, proteinase K, and carbonic anhydrases.[1][15]

  • Anticancer Activity: The thiourea scaffold is present in several compounds that target key proteins involved in carcinogenesis, such as VEGFR-2.[4] Modifications to the core structure could lead to potent and selective anticancer agents.

  • Antimicrobial Properties: The combination of the pyrimidine and thiourea moieties has been explored for developing novel antibacterial and antifungal agents.[2][20]

Future research should focus on the in vitro screening of this compound against a panel of cancer cell lines and microbial strains. Furthermore, this core structure serves as an excellent starting point for the synthesis of a library of derivatives to establish structure-activity relationships (SAR) and optimize for potency and selectivity.

Conclusion

This guide provides a scientifically grounded and practical framework for the . By detailing a validated two-step synthetic protocol and outlining a comprehensive analytical workflow, we have created a self-validating system for researchers. The provided rationale for experimental choices and the summary of expected characterization data offer the necessary insights for successful execution. This molecule represents a valuable building block for the development of new therapeutic agents, and this guide serves as a foundational resource for its exploration.

References

  • Guler, H., et al. (2022). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Li, Q., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Method for the preparation of aryl isothiocyanates. (1972). Google Patents.
  • Siddiqui, N., et al. (2009). Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. European Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • A FACILE SYNTHESIS OF BENZYL ISOTHIOCYANATES BY USE OF 18-CROWN-6 ETHER. (1989). Organic Preparations and Procedures International. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 21, 2026, from [Link]

  • Böck, D., et al. (2021). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography. Retrieved January 21, 2026, from [Link]

  • FT-IR spectra. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Saeed, S., et al. (2011). 1-(4,6-Dimethylpyrimidin-2-yl)thiourea. Acta Crystallographica Section E: Structure Reports Online. Retrieved January 21, 2026, from [Link]

  • Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Serban, G., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Retrieved January 21, 2026, from [Link]

  • Reactions of 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine Derivatives with Various Isothiocyanates. (n.d.). Retrieved January 21, 2026, from [Link]

  • Vlase, L., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules. Retrieved January 21, 2026, from [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Growth and characterization of thiourea single crystal from sulphuric acid solutions. (2012). OAM-RC. Retrieved January 21, 2026, from [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2024). Molecules. Retrieved January 21, 2026, from [Link]

  • Synthesis, characterisation, X-ray diffraction and biological evaluation of new thiourea derivatives against Mycobacterium. (2024). University of Pretoria. Retrieved January 21, 2026, from [Link]

  • 1 H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Khan, I., et al. (2024). Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. Journal of Biomolecular Structure and Dynamics. Retrieved January 21, 2026, from [Link]

  • Thiourea. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

  • Thiourea. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

  • N-(2-Methyl-4-pyrimidinyl)thiourea. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2022). Molecules. Retrieved January 21, 2026, from [Link]

  • Cyclization of compound 2 with benzoyl isothiocyanate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. (2012). Scirp.org. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (2017). JBR. Retrieved January 21, 2026, from [Link]

  • Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. (n.d.). IOSR Journal. Retrieved January 21, 2026, from [Link]

  • Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (n.d.). Jetir.Org. Retrieved January 21, 2026, from [Link]

  • Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. (n.d.). TSI Journals. Retrieved January 21, 2026, from [Link]

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  • UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices. (n.d.). PCCP. Retrieved January 21, 2026, from [Link]

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Sources

An In-depth Technical Guide to N-(4-methylpyrimidin-2-yl)thiourea: Chemical Properties, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methylpyrimidin-2-yl)thiourea is a heterocyclic compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and potential applications in drug discovery. The convergence of the pyrimidine core, a cornerstone of nucleic acids, and the versatile thiourea moiety suggests a rich pharmacological potential, spanning from enzyme inhibition to anticancer and anti-inflammatory activities. This document aims to be a foundational resource for researchers exploring the therapeutic utility of this promising molecule.

Chemical Identity and Physicochemical Properties

This compound, also known as 1-(4-methylpyrimidin-2-yl)thiourea, is a small molecule featuring a pyrimidine ring linked to a thiourea group. The presence of both aromatic and thiocarbonyl functionalities imparts a unique electronic and structural profile, making it an attractive scaffold for therapeutic agent design.

PropertyValueSource
IUPAC Name This compound
Synonyms 1-(4-methylpyrimidin-2-yl)thiourea[1]
CAS Number 102739-58-2[1]
Molecular Formula C₆H₈N₄S[1]
Molecular Weight 168.22 g/mol [1]
Predicted Boiling Point 354.9 ± 35.0 °C[1]
Predicted pKa 10.89 ± 0.70[1]

Molecular Structure and Key Features

The structure of this compound is characterized by a planar pyrimidine ring and a thiourea group capable of tautomerization between the thione and thiol forms. This tautomerism can influence its hydrogen bonding capacity and interaction with biological targets. The methyl group at the 4-position of the pyrimidine ring can also play a role in modulating the molecule's steric and electronic properties.

Figure 1. Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, starting with the formation of the pyrimidine ring, followed by the introduction of the thiourea moiety.

Synthesis of the Precursor: 2-Amino-4-methylpyrimidine

The pyrimidine core is a fundamental building block in many bioactive molecules[2]. A common route to 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a related amidine derivative.

Synthesis of this compound

The final step involves the reaction of 2-amino-4-methylpyrimidine with an appropriate isothiocyanate precursor. A general and effective method for the synthesis of thiourea derivatives involves the reaction of a primary amine with an isothiocyanate.

Experimental Protocol: A General Approach

Step 1: Generation of Isothiocyanate In a flask, a solution of a thiocyanate salt (e.g., potassium thiocyanate) in a dry solvent (e.g., acetone) is prepared. To this, an acyl chloride is added dropwise, leading to the in-situ formation of an acyl isothiocyanate.

Step 2: Reaction with 2-Amino-4-methylpyrimidine A solution of 2-amino-4-methylpyrimidine in the same solvent is then added to the freshly prepared isothiocyanate solution. The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 3: Isolation and Purification Upon completion, the product is typically isolated by precipitation upon addition of water or by evaporation of the solvent. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

G cluster_synthesis Synthesis Workflow start Start Materials: 2-Amino-4-methylpyrimidine Isothiocyanate Precursor reaction Reaction in Suitable Solvent start->reaction 1. Condensation workup Aqueous Work-up & Extraction reaction->workup 2. Quenching purification Purification (e.g., Recrystallization) workup->purification 3. Isolation product This compound purification->product 4. Final Product

Figure 2. General synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques. While specific data for this compound is not available in the provided search results, the expected spectral features can be inferred from related structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the methyl group protons, and the NH protons of the thiourea moiety. The chemical shifts of the NH protons can be broad and may vary with solvent and concentration due to hydrogen bonding.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbons of the pyrimidine ring, the methyl group, and the thiocarbonyl (C=S) carbon of the thiourea group, which typically appears in the downfield region (around 180 ppm).

  • FT-IR: The infrared spectrum will show characteristic absorption bands for N-H stretching vibrations (around 3100-3400 cm⁻¹), C-H stretching of the methyl and aromatic groups, C=N stretching of the pyrimidine ring, and the characteristic C=S stretching vibration of the thiourea group (typically in the region of 1200-1400 cm⁻¹ and around 700-850 cm⁻¹). The N-H bending vibrations are also expected in the 1500-1650 cm⁻¹ region[4][5][6][7].

Potential Applications in Drug Discovery and Development

The combination of the pyrimidine and thiourea scaffolds suggests a broad range of potential biological activities, making this compound a molecule of interest for drug discovery.

Enzyme Inhibition

Thiourea derivatives are known to act as inhibitors for various enzymes due to their ability to coordinate with metal ions in the active site or form hydrogen bonds with key amino acid residues[8]. Pyrimidine-containing compounds have also been identified as potent enzyme inhibitors[9][10].

  • Carbonic Anhydrase Inhibition: Sulphonyl thiourea derivatives containing a pyrimidine ring have demonstrated dual inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I, II, IX, and XII[9]. Some of these compounds exhibited potent inhibition in the nanomolar range against tumor-associated hCA IX and XII, suggesting their potential as anticancer agents[9].

  • Proteinase K and α-Amylase Inhibition: Novel pyrimidine-linked acyl thiourea derivatives have been shown to be potent inhibitors of proteinase K and α-amylase[11]. This suggests a potential therapeutic application in conditions where these enzymes are dysregulated.

Anticancer Activity

Both pyrimidine and thiourea derivatives are well-established pharmacophores in the design of anticancer agents[12][13][14]. They can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and carbonic anhydrases involved in tumor progression[9][13]. The cytotoxicity of various thiourea derivatives has been demonstrated against several human cancer cell lines[12].

Anti-inflammatory Activity

Thiourea derivatives have been investigated for their anti-inflammatory properties[14][15][16]. Some derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen incorporating a thiourea moiety have shown promising anti-inflammatory activity in in vivo models[15]. The mechanism may involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Antiviral Activity

The pyrimidine nucleus is a core component of several antiviral drugs. Thiourea derivatives have also been reported to possess antiviral activity[17][18]. A thiourea derivative has been identified that inhibits the replication of human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) by targeting viral transactivators[18]. This highlights the potential of this compound as a scaffold for the development of novel antiviral agents.

G cluster_activity Potential Biological Activities parent This compound enzyme Enzyme Inhibition parent->enzyme anticancer Anticancer parent->anticancer anti_inflammatory Anti-inflammatory parent->anti_inflammatory antiviral Antiviral parent->antiviral

Figure 3. Potential therapeutic applications of this compound.

Safety and Handling

Detailed toxicological data for this compound is not available in the provided search results. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. A comprehensive material safety data sheet (MSDS) should be consulted before handling.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential in the field of drug discovery. Its structural features, combining the biologically relevant pyrimidine ring with the versatile thiourea moiety, make it a compelling candidate for the development of novel therapeutic agents. While a detailed experimental characterization and biological evaluation of this specific compound are yet to be extensively reported, the wealth of data on related structures strongly suggests promising avenues for future research.

Future investigations should focus on:

  • Developing and optimizing a robust synthetic protocol for the efficient production of this compound.

  • Conducting a thorough physicochemical characterization, including experimental determination of its melting point, solubility in various solvents, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

  • Undertaking a comprehensive biological screening to evaluate its activity in a range of assays, including enzyme inhibition (e.g., kinases, carbonic anhydrases), anticancer cytotoxicity against a panel of cancer cell lines, anti-inflammatory, and antiviral assays.

  • Exploring structure-activity relationships (SAR) by synthesizing and evaluating a library of analogues with modifications on the pyrimidine ring and the thiourea group to optimize potency and selectivity for specific biological targets.

This in-depth technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. The insights provided herein are intended to facilitate and inspire further exploration of this promising chemical entity.

References

[9] Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. (n.d.). National Institutes of Health. Retrieved from [Link]

[3] Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. (n.d.). SciSpace. Retrieved from [Link]

[19] 1-(4,6-Dimethylpyrimidin-2-yl)thiourea. (n.d.). National Institutes of Health. Retrieved from [Link]

[4] Infrared spectra (400–135 cm.–1) of some thiourea co-ordination complexes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

[20] cytotoxicity of 41J in tumor and drug-resistant cell lines. (n.d.). ResearchGate. Retrieved from [Link]

[21] Selected thiourea derivatives of naproxen as potential anti-inflammatory agents: in vivo, in vitro, and in silico approach. (n.d.). ФарФаР. Retrieved from [Link]

[10] (PDF) Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. (n.d.). ResearchGate. Retrieved from [Link]

[22] Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. (n.d.). ResearchGate. Retrieved from [Link]

[15] Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (n.d.). National Institutes of Health. Retrieved from [Link]

[23] Thiourea. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

[13] Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

Thiourea derivatives with pharmacological properties. (n.d.). ResearchGate. Retrieved from [Link]

[8] Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (n.d.). National Institutes of Health. Retrieved from [Link]

[11] Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (n.d.). National Institutes of Health. Retrieved from [Link]

[16] Biological Applications of Thiourea Derivatives: Detailed Review. (n.d.). MDPI. Retrieved from [Link]

[17] Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals Authors. (n.d.). bioRxiv. Retrieved from [Link]

[24] Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (n.d.). ResearchGate. Retrieved from [Link]

[25] Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

[14] Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (n.d.). MDPI. Retrieved from [Link]

[26] Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]

[27] Searching for Novel Antiviral Agents as COVID19 Treatments: Guanidino Diaryl Thioureas. (n.d.). Wiley Online Library. Retrieved from [Link]

[18] Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex virus type 1. (n.d.). PubMed. Retrieved from [Link]

[2] Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (n.d.). Open Access Text. Retrieved from [Link]

[5] Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (n.d.). IOSR Journals. Retrieved from [Link]

Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. (n.d.). IAEA. Retrieved from [Link]

[28] Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (n.d.). National Institutes of Health. Retrieved from [Link]

[29] A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (n.d.). MDPI. Retrieved from [Link]

[30] Development of a high-throughput method to screen novel antiviral materials. (n.d.). PLOS ONE. Retrieved from [Link]

[6] 1H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. Retrieved from [Link]

[7] FTIR spectrum of thiourea. (n.d.). ResearchGate. Retrieved from [Link]

[31] Thiourea. (n.d.). SpectraBase. Retrieved from [Link]

[32] New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). MDPI. Retrieved from [Link]

[33] N-(2-Methyl-4-pyrimidinyl)thiourea. (n.d.). PubChem. Retrieved from [Link]

[34] Measurement and correlation for solubility of thiourea in different solvents. (n.d.). ResearchGate. Retrieved from [Link]

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The Ascendant Therapeutic Potential of N-(4-methylpyrimidin-2-yl)thiourea Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-(4-methylpyrimidin-2-yl)thiourea scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this chemical class for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for creating these derivatives, analyze their diverse biological functions with a focus on antimicrobial and anticancer applications, and provide detailed experimental protocols to facilitate further research and development. The causality behind experimental designs and the structure-activity relationships will be discussed to provide a comprehensive understanding of this promising class of compounds.

Introduction: The Chemical Prominence of the Pyrimidinyl-Thiourea Moiety

The fusion of a pyrimidine ring with a thiourea linker creates a molecule of significant pharmacological interest. The pyrimidine core is a cornerstone of nucleic acids and is found in numerous FDA-approved drugs, including anticancer agents like Imatinib and antibiotics such as Iclaprim[1]. The thiourea moiety (–NHC(S)NH–) is a versatile functional group known for its ability to form strong hydrogen bonds and coordinate with metal ions, contributing to a wide array of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibition properties[1][2]. The specific incorporation of a 4-methyl group on the pyrimidine ring can enhance lipophilicity and modulate electronic properties, potentially leading to improved cell permeability and target engagement. This guide will focus on derivatives of the this compound core, a class of compounds with significant therapeutic promise.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives generally follows a convergent strategy involving the reaction of 2-amino-4-methylpyrimidine with a suitable isothiocyanate. The isothiocyanate itself is often generated in situ or used as a stable intermediate.

Synthesis of the Core Precursor: 2-Amino-4-methylpyrimidine

The starting material, 2-amino-4-methylpyrimidine, can be synthesized through the condensation of a β-dicarbonyl compound or its equivalent with guanidine. A common method involves the reaction of ethyl acetoacetate with guanidine hydrochloride in the presence of a base.

General Synthesis of N-Aroyl/Acyl-N'-(4-methylpyrimidin-2-yl)thiourea Derivatives

A prevalent and efficient method for the synthesis of the title compounds involves the reaction of an aroyl or acyl isothiocyanate with 2-amino-4-methylpyrimidine. The isothiocyanate intermediate is typically prepared by the reaction of the corresponding acid chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate[3].

Experimental Protocol: Synthesis of N-(4-Chlorobenzoyl)-N'-(4-methylpyrimidin-2-yl)thiourea (A Representative Example)

This protocol is adapted from methodologies described for the synthesis of similar acyl thiourea derivatives[3].

Materials:

  • 4-Chlorobenzoyl chloride

  • Potassium thiocyanate (KSCN)

  • 2-Amino-4-methylpyrimidine

  • Anhydrous acetone

  • Dry glassware

Procedure:

  • Formation of the Acyl Isothiocyanate:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzoyl chloride (10 mmol) in 30 mL of anhydrous acetone.

    • Add potassium thiocyanate (12 mmol) to the solution.

    • Reflux the mixture with stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the isothiocyanate is indicated by the appearance of a new spot and the disappearance of the acid chloride.

  • Formation of the Thiourea Derivative:

    • After the formation of the isothiocyanate is complete, cool the reaction mixture to room temperature.

    • In a separate flask, dissolve 2-amino-4-methylpyrimidine (10 mmol) in 20 mL of anhydrous acetone.

    • Slowly add the solution of 2-amino-4-methylpyrimidine to the cooled isothiocyanate solution with continuous stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until completion.

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into ice-cold water with stirring.

    • The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain the pure N-(4-chlorobenzoyl)-N'-(4-methylpyrimidin-2-yl)thiourea.

    • Dry the purified product under vacuum.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

  • FT-IR (cm-1): Expect characteristic peaks for N-H stretching (around 3200-3400), C=O stretching (around 1670-1690), and C=S stretching (around 1100-1200).

  • 1H NMR: Expect signals for the aromatic protons, the pyrimidine ring protons, the methyl group protons, and the two N-H protons (which may be broad and exchangeable with D2O).

  • 13C NMR: Expect signals for the aromatic carbons, pyrimidine ring carbons, the methyl carbon, and the C=O and C=S carbons.

Synthesis_Workflow A Aroyl/Acyl Chloride C Aroyl/Acyl Isothiocyanate (Intermediate) A->C Reflux B KSCN or NH4SCN in Acetone B->C E N-Aroyl/Acyl-N'-(4-methylpyrimidin-2-yl)thiourea C->E Stir at RT D 2-Amino-4-methylpyrimidine D->E

Caption: General synthesis workflow for N-aroyl/acyl-N'-(4-methylpyrimidin-2-yl)thiourea derivatives.

Biological Activities of this compound Derivatives

While extensive research on the specific this compound scaffold is still emerging, the biological activities of structurally related pyrimidine and thiourea derivatives provide strong evidence for their therapeutic potential.

Antimicrobial Activity

Thiourea derivatives are well-documented for their antimicrobial properties[4][5]. The presence of the pyrimidine ring can further enhance this activity. For instance, novel pyrimidine-linked acyl thiourea derivatives have demonstrated moderate antibacterial activity[6]. Similarly, a structurally related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, has shown activity against both Gram-positive and Gram-negative bacteria[7].

Mechanism of Action Insight: The antimicrobial action of thiourea derivatives is often attributed to their ability to chelate essential metal ions required for bacterial enzyme function or to disrupt the bacterial cell wall integrity. One study on a thiourea derivative, TD4, demonstrated that it exerts its potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) by disrupting the integrity of the bacterial cell wall through the destruction of NAD+/NADH homeostasis[5].

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.

    • This will create a range of decreasing concentrations of the test compound.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer Activity

The thiourea scaffold is a key pharmacophore in several anticancer agents[1]. Diaryl thiourea derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells[8]. The mechanism of action often involves the inhibition of protein kinases or the induction of apoptosis. For example, some thiourea derivatives have been found to act as EGFR signaling-targeted inhibitors[9].

Mechanism of Action Insight: The anticancer activity of thiourea derivatives can be multifaceted. They have been reported to induce cell cycle arrest, typically at the G0/G1 or S phase, and to trigger apoptosis through intrinsic pathways involving caspase activation[8]. The ability of the thiourea moiety to form hydrogen bonds allows these molecules to interact with the ATP-binding sites of various kinases, leading to their inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition

Novel pyrimidine-linked acyl thiourea derivatives have been identified as potent inhibitors of α-amylase and proteinase K[6][10]. This suggests that this compound derivatives could also be effective enzyme inhibitors.

Mechanism of Action Insight: The inhibitory activity of these compounds is likely due to their ability to bind to the active site of the enzyme, preventing the substrate from binding. The N-H and C=S groups of the thiourea moiety can form key hydrogen bonds with amino acid residues in the enzyme's active site, while the pyrimidine and aroyl/acyl groups can engage in hydrophobic and π-π stacking interactions.

Table 1: Summary of Biological Activities of Structurally Related Thiourea Derivatives

Compound ClassBiological ActivityKey FindingsReference
Pyrimidine-linked acyl thioureasα-Amylase InhibitionPotent inhibition with IC50 values in the low micromolar range.[6][10]
Pyrimidine-linked acyl thioureasProteinase K InhibitionSignificant inhibitory activity observed.[6][10]
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamideAntibacterialActive against Gram-positive and Gram-negative bacteria.[7]
Diaryl thioureasAnticancer (Breast Cancer)Induced S-phase cell cycle arrest and apoptosis.[8]
Thiourea derivative (TD4)Antibacterial (MRSA)Disrupted cell wall integrity by affecting NAD+/NADH homeostasis.[5]

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, several SAR trends can be inferred for this compound derivatives:

  • Aroyl/Acyl Substituents: The nature and position of substituents on the aroyl or acyl ring significantly influence biological activity. Electron-withdrawing groups, such as halogens, often enhance antimicrobial and anticancer activities[11]. The position of the substituent can also affect the potency, likely due to steric and electronic effects within the target's binding pocket.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in cell permeability and, consequently, biological activity. A balance must be struck, as excessively high lipophilicity can lead to poor solubility and non-specific toxicity.

  • Hydrogen Bonding Capacity: The two N-H protons of the thiourea linker are critical for forming hydrogen bonds with biological targets. Any modification that hinders this ability is likely to reduce activity.

SAR_Logic cluster_0 This compound Core cluster_1 Modifications cluster_2 Biological Activity Core Scaffold A Aroyl/Acyl Substituents (R group) Activity Antimicrobial, Anticancer, Enzyme Inhibition A->Activity Influences potency (EWG often increases) B Lipophilicity (logP) B->Activity Affects cell permeability C H-Bonding Capacity C->Activity Crucial for target binding

Caption: Key structural factors influencing the biological activity of this compound derivatives.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on synthesizing a diverse library of these derivatives and conducting comprehensive biological evaluations against a wide range of targets. In particular, exploring their potential as kinase inhibitors for cancer therapy and as novel antibacterial agents against drug-resistant pathogens is highly warranted. Detailed mechanistic studies, including X-ray crystallography of compound-target complexes, will be invaluable for understanding their mode of action and for guiding rational drug design. This technical guide provides a solid foundation for researchers to embark on the exploration of this promising class of molecules, with the ultimate goal of developing novel and effective therapies for a variety of diseases.

References

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (2024, October 21). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021, October 28). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved January 21, 2026, from [Link]

  • The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. (2016, August 25). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023, April 4). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (2024, October 21). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis and characterization of benzoyl thiourea derivatives impregnated in bamboo charcoal / Nur Shafihusna Sobri. (n.d.). UiTM Institutional Repository. Retrieved January 21, 2026, from [Link]

  • Cytotoxic activity of compounds 11-24 | Download Table. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of Novel Series of 1-((4-Methyl-2-Substituted Thiazol-5-yl)Methyleneam INO). (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023, October 20). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (n.d.). Retrieved January 21, 2026, from [Link]

  • Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (2024, October 21). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024, January 31). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. (2024, March 19). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (2025, January 22). Retrieved January 21, 2026, from [Link]

  • Synthesis of Isothiocyanates: A Review. (2020, April 30). CHEMISTRY & BIOLOGY INTERFACE. Retrieved January 21, 2026, from [Link]

  • A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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An In-depth Technical Guide to N-(4-Methylpyrimidin-2-yl)thiourea (CAS 102739-58-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of N-(4-methylpyrimidin-2-yl)thiourea, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 102739-58-2, is a derivative of thiourea featuring a substituted pyrimidine ring. The presence of both the thiourea moiety and the pyrimidine nucleus suggests its potential for diverse biological activities, as both scaffolds are prevalent in numerous pharmacologically active compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 102739-58-2N/A
Molecular Formula C₆H₈N₄S[1]
Molecular Weight 168.22 g/mol [1]
IUPAC Name 1-(4-methylpyrimidin-2-yl)thioureaN/A
Synonyms This compound, Thiourea, N-(4-methyl-2-pyrimidinyl)-[1]
Predicted Boiling Point 354.9±35.0 °C[1]
Melting Point Not availableN/A
Solubility Not availableN/A

Synthesis and Structural Elucidation

While a specific, detailed synthesis protocol for this compound was not found in the available literature, a general and widely applicable method for the synthesis of related N-aryl and N-heteroaryl thioureas involves the reaction of the corresponding amine with an isothiocyanate. A plausible synthetic route is outlined below.

Conceptual Synthesis Workflow

G cluster_reactants Starting Materials cluster_synthesis Reaction cluster_intermediate Intermediate cluster_final_product Final Product 2-amino-4-methylpyrimidine 2-Amino-4-methylpyrimidine Reaction_Step Nucleophilic Addition 2-amino-4-methylpyrimidine->Reaction_Step Isothiocyanate Isothiocyanate Source (e.g., Benzoyl isothiocyanate) Isothiocyanate->Reaction_Step Acylthiourea N-Benzoyl-N'-(4-methylpyrimidin-2-yl)thiourea Reaction_Step->Acylthiourea Acylation Final_Product This compound (CAS 102739-58-2) Acylthiourea->Final_Product Hydrolysis (e.g., NaOH)

Figure 1: Conceptual synthesis pathway for this compound.

General Experimental Protocol (Adapted from related syntheses)

A common approach for preparing similar thiourea derivatives involves a two-step process if starting from an acyl isothiocyanate[2]:

  • Formation of the Acylthiourea Intermediate: 2-Amino-4-methylpyrimidine would be reacted with a suitable isothiocyanate, such as benzoyl isothiocyanate, in an appropriate solvent like acetone or tetrahydrofuran. This reaction typically proceeds at room temperature or with gentle heating to yield the corresponding N-acylthiourea derivative.

  • Hydrolysis to the Final Product: The resulting acylthiourea intermediate is then subjected to basic hydrolysis, for example, by refluxing with aqueous sodium hydroxide in a solvent like methanol. This step removes the acyl protecting group to yield the desired this compound. The product can then be isolated by filtration and purified by recrystallization.

Potential Biological Activities and Mechanism of Action

The biological activities of this compound have not been extensively reported in the scientific literature. However, the constituent chemical moieties, thiourea and pyrimidine, are well-established pharmacophores, suggesting a range of potential therapeutic applications.

Thiourea Derivatives

Thiourea and its derivatives are known to exhibit a wide spectrum of biological activities, including:

  • Anticancer Activity: Many thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, involving the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis.

  • Antimicrobial Properties: Certain thiourea compounds have shown efficacy against bacterial and fungal pathogens.

  • Enzyme Inhibition: The thiourea functional group can act as a hydrogen bond donor and acceptor, as well as a chelating agent for metal ions in enzyme active sites. This makes thiourea derivatives potential inhibitors for a variety of enzymes. For instance, some pyrimidine-containing sulphonyl thioureas have been identified as inhibitors of carbonic anhydrases, enzymes implicated in several diseases including cancer[3].

Pyrimidine Derivatives

The pyrimidine ring is a core structure in nucleic acids and is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Pyrimidine derivatives are known to possess a vast array of biological activities, including but not limited to:

  • Anticancer Agents: As inhibitors of kinases and other enzymes involved in cell cycle regulation.

  • Antiviral and Antibacterial Agents: By interfering with microbial metabolic pathways.

Given the combination of these two pharmacologically significant motifs, this compound is a promising candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. The potential mechanism of action could involve the inhibition of key enzymes through interactions mediated by the thiourea and pyrimidine functionalities.

Potential Experimental Workflows

For researchers interested in investigating the properties and biological activities of this compound, the following experimental workflows are proposed.

In Vitro Biological Screening Workflow

G Compound This compound (CAS 102739-58-2) Assay_Selection Assay Selection (e.g., Anticancer, Antimicrobial) Compound->Assay_Selection Cell_Lines Cancer Cell Line Panel (e.g., NCI-60) Assay_Selection->Cell_Lines Microbial_Strains Bacterial & Fungal Strains Assay_Selection->Microbial_Strains Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Cell_Lines->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC Determination) Microbial_Strains->Antimicrobial_Assay Data_Analysis Data Analysis (IC50 / MIC Calculation) Cytotoxicity_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Figure 2: Proposed workflow for in vitro biological screening.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Commercial Suppliers

This compound (CAS 102739-58-2) is available from several chemical suppliers, typically for research and development purposes.

Table 2: Selected Suppliers of CAS 102739-58-2

SupplierWebsite
ChemicalBook
LookChem[Link]

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Conclusion

This compound is a heterocyclic compound with potential for biological activity owing to its thiourea and pyrimidine components. While specific experimental data on its properties and biological functions are limited in the public domain, its chemical structure warrants further investigation, particularly in the fields of anticancer and antimicrobial drug discovery. This guide provides a foundational understanding of this compound to aid researchers in its synthesis, characterization, and evaluation.

References

  • MDPI. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

  • MDPI. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]

  • National Center for Biotechnology Information. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]

  • National Center for Biotechnology Information. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. [Link]

  • ResearchGate. Synthesis and biological activity of N′-(substituted pyrimidin-2-yl)-N-chrysanthemoylthiourea derivatives. [Link]

  • MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]

  • National Center for Biotechnology Information. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. [Link]

  • ResearchGate. Synthesis of 4-oxopyrimidin-2-ylthioureas from amidinothiourea and.... [Link]

  • National Center for Biotechnology Information. N-(2-Methyl-4-pyrimidinyl)thiourea. [Link]

  • Wikipedia. Thiourea. [Link]

  • National Center for Biotechnology Information. 1-(4,6-Dimethylpyrimidin-2-yl)thiourea. [Link]

  • National Institute of Standards and Technology. Thiourea. [Link]

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N-(4-methylpyrimidin-2-yl)thiourea: A Mechanistic Exploration of its Antifungal Action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antifungal effects.[1][2] This guide focuses on the putative mechanism of action of N-(4-methylpyrimidin-2-yl)thiourea in fungi. While direct studies on this specific molecule are limited, this document synthesizes current research on closely related thiourea and pyrimidine derivatives to construct a scientifically grounded hypothesis of its antifungal activity. This guide will delve into the probable molecular targets, the experimental methodologies used to elucidate these mechanisms, and the broader implications for antifungal drug development.

Part 1: Proposed Mechanism of Action

The antifungal activity of thiourea derivatives is often multifactorial, targeting several key cellular processes in fungi. The proposed mechanism for this compound is likely a combination of cell membrane disruption, induction of oxidative stress, and potential enzyme inhibition.

Disruption of Fungal Cell Membrane Integrity

A primary mode of action for many thiourea derivatives is the perturbation of the fungal cell membrane.[3][4] This is a critical target as the cell membrane is essential for maintaining cellular homeostasis, regulating the passage of ions and nutrients, and protecting the cell from the external environment.

Causality of Action:

The lipophilic nature of the thiourea scaffold, combined with the specific substitutions on the pyrimidine ring, likely facilitates its insertion into the fungal cell membrane. This insertion is thought to disrupt the highly organized lipid bilayer, leading to:

  • Increased Membrane Permeability: Alteration of the membrane structure can lead to the formation of pores or channels, causing an uncontrolled leakage of intracellular components, such as ions and small metabolites. This loss of cellular contents disrupts the electrochemical gradients necessary for cellular function and ultimately leads to cell death.[4]

  • Morphological Damage: Scanning electron microscopy (SEM) studies on fungi treated with similar thiourea derivatives have revealed significant damage to the cell surface, including wrinkling and collapse of the mycelia.[3]

Induction of Oxidative Stress

Another key aspect of the antifungal action of thiourea derivatives is the induction of oxidative stress within the fungal cell.[3] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful byproducts.

Signaling Pathway of Oxidative Stress Induction:

G Compound This compound Mitochondria Mitochondrial Electron Transport Chain Disruption Compound->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis/Cell Death Damage->Apoptosis G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of This compound C Inoculate microplate wells containing compound dilutions A->C B Prepare fungal inoculum (e.g., Candida albicans) B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F Identify lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate fungal growth medium.

  • Inoculum Preparation: A standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) is prepared to a specific cell density (e.g., 0.5–2.5 x 10^3 cells/mL).

  • Inoculation and Incubation: The wells of the microtiter plate containing the compound dilutions are inoculated with the fungal suspension. The plate is then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density using a microplate reader. [5]

Cell Membrane Permeability Assay

To investigate the effect of this compound on fungal cell membrane integrity, the uptake of fluorescent dyes that are normally excluded by healthy cells can be measured.

Step-by-Step Methodology:

  • Fungal Cell Culture: Grow the fungal cells to the mid-logarithmic phase.

  • Treatment: Treat the fungal cells with this compound at its MIC and 2x MIC for a defined period.

  • Staining: Add a fluorescent dye such as propidium iodide (PI) to the cell suspension. PI can only enter cells with compromised membranes and intercalates with DNA, emitting a red fluorescence.

  • Analysis: The fluorescence intensity is measured using a fluorometer or visualized using fluorescence microscopy. An increase in red fluorescence in treated cells compared to untreated controls indicates increased membrane permeability.

Reactive Oxygen Species (ROS) Measurement

The intracellular accumulation of ROS can be quantified using fluorescent probes.

Step-by-Step Methodology:

  • Fungal Cell Culture and Treatment: Similar to the membrane permeability assay, treat fungal cells with the compound.

  • Staining: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cell suspension. DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Analysis: Measure the increase in fluorescence using a fluorometer or flow cytometer. A significant increase in fluorescence in the treated cells indicates elevated levels of intracellular ROS. [3]

Enzyme Inhibition Assays

To determine if this compound inhibits specific fungal enzymes, in vitro enzyme activity assays are necessary.

Step-by-Step Methodology (Example for Laccase):

  • Enzyme and Substrate Preparation: Purify laccase from a fungal source and prepare a solution of a suitable substrate (e.g., ABTS).

  • Inhibition Assay: In a microplate, combine the enzyme, substrate, and varying concentrations of this compound.

  • Activity Measurement: Measure the rate of the enzymatic reaction by monitoring the change in absorbance of the product over time using a spectrophotometer.

  • IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50). [3]

Part 3: Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be systematically organized for clear interpretation and comparison.

Table 1: Antifungal Activity of this compound and Related Derivatives

CompoundFungal SpeciesMIC (µg/mL)Reference
Aldehydes-thiourea derivative 9Botrytis cinerea0.70[3]
Citral-thiourea derivative e1Colletotrichum gloeosporioides0.16[4]
Thiourea derivative 4hCandida albicans0.78-3.125[6]
This compoundCandida albicansTBD
This compoundAspergillus fumigatusTBD

TBD: To be determined

Table 2: Mechanistic Profile of this compound

AssayEndpointResultInterpretation
Cell Permeability (PI uptake)Fold increase in fluorescenceTBDIndicates degree of membrane damage
ROS Production (DCFH-DA)Fold increase in fluorescenceTBDQuantifies level of oxidative stress
Laccase InhibitionIC50 (µM)TBDDetermines enzyme inhibitory potency
AHAS InhibitionIC50 (µM)TBDDetermines enzyme inhibitory potency

TBD: To be determined

Conclusion

This compound represents a promising scaffold for the development of new antifungal agents. Based on the current understanding of related thiourea derivatives, its mechanism of action is likely to be a multi-pronged attack on the fungal cell, involving disruption of the cell membrane, induction of lethal oxidative stress, and potentially the inhibition of key fungal enzymes. The experimental framework outlined in this guide provides a clear path for the comprehensive evaluation of its antifungal properties and the definitive elucidation of its mechanism of action. Such studies are crucial for advancing this and other related compounds through the drug development pipeline and addressing the urgent need for new and effective antifungal therapies.

References

  • Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. (2025). PubMed.
  • Novel Design of Citral-Thiourea Derivatives for Enhancing Antifungal Potential against Colletotrichum gloeosporioides. (2023). Journal of Agricultural and Food Chemistry.
  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isol
  • Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simul
  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isol
  • Synthesis and Evaluation of Novel N-(4 '-Arylpyrimidin-2 '-yl) Sulfonylurea Derivatives as Potential Antifungal Agents. (2015).
  • Biological Applications of Thiourea Deriv
  • Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. (2025). ACS Omega.

Sources

A Technical Guide to the Solubility and Stability of N-(4-methylpyrimidin-2-yl)thiourea for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-(4-methylpyrimidin-2-yl)thiourea is a heterocyclic compound of interest within drug discovery, belonging to a class of molecules known for diverse pharmacological activities.[1] A comprehensive understanding of its fundamental physicochemical properties, namely solubility and stability, is a non-negotiable prerequisite for its advancement as a potential therapeutic agent. These properties govern bioavailability, inform formulation strategies, and dictate storage conditions and shelf-life.[2] This guide provides a robust framework for the systematic evaluation of this compound, detailing the requisite experimental protocols and the scientific rationale underpinning each methodological choice. It is intended for researchers, chemists, and drug development professionals tasked with the preclinical characterization of this and similar chemical entities.

Introduction and Physicochemical Profile

This compound belongs to the thiourea class of organosulfur compounds, characterized by the H₂N−C(=S)−NH₂ functional group, and incorporates a 4-methylpyrimidine moiety.[3] Thiourea derivatives are notable for their wide range of biological applications, including potential antiviral, antibacterial, and anticancer properties.[1][4] The pyrimidine ring itself is a cornerstone of many therapeutic agents.[5] The intrinsic stability and degradation pathways of the molecule are critical quality attributes that must be thoroughly understood.[2]

Table 1: Physicochemical Identifiers for this compound

IdentifierValueSource
CAS Number 102739-58-2[6]
Molecular Formula C₆H₈N₄S[6]
Molecular Weight 168.22 g/mol [6][7]
Chemical Structure

[6]

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[8] For oral drug candidates, insufficient solubility can lead to poor absorption and, consequently, low therapeutic efficacy.[9] Therefore, a precise determination of this parameter across a physiologically relevant pH range is a foundational step in preformulation.

Rationale for Method Selection: Equilibrium vs. Kinetic Solubility

Two primary types of solubility are assessed during drug development: kinetic and thermodynamic.[10]

  • Kinetic Solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when introduced to an aqueous medium. It is a high-throughput screening method used early in discovery to quickly flag problematic compounds.[10]

  • Thermodynamic (Equilibrium) Solubility defines the maximum concentration of a substance that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pH.[9][10] This is the "gold standard" measurement required for regulatory submissions and provides the most accurate data for biopharmaceutical classification.[11][12]

For a comprehensive characterization of this compound, this guide details the protocol for determining its thermodynamic solubility using the universally accepted shake-flask method.[11][12]

Experimental Protocol: Equilibrium Shake-Flask Solubility

This method measures the concentration of the compound in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid forms.[11]

Objective: To determine the thermodynamic solubility of this compound in aqueous media across a pH range relevant to the gastrointestinal tract (pH 1.2 to 6.8).[12]

Materials and Reagents:

  • This compound (solid, confirmed purity)

  • Buffer Solutions:

    • 0.1 N HCl (pH 1.2) or Simulated Gastric Fluid (without enzymes)[12]

    • Acetate Buffer (pH 4.5)[12]

    • Phosphate Buffer (pH 6.8) or Simulated Intestinal Fluid (without enzymes)[12]

  • Validated HPLC-UV or UPLC-MS/MS system for quantification[13][14]

  • Orbital shaker with temperature control[12]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF) with low compound binding

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The visible presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.[11]

  • Solvent Addition: To each vial, add a precise volume of one of the buffer solutions (e.g., pH 1.2, 4.5, and 6.8). Perform each condition in at least triplicate.[12]

  • Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (typically 37 °C ± 1 °C to simulate physiological conditions).[12] Agitate the samples for a sufficient duration (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to equilibrium should be confirmed by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution reaches a plateau.[12]

  • Sample Separation: After incubation, visually confirm the presence of excess solid. Separate the solid and liquid phases by centrifuging the vials at high speed.[11]

  • Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticulates. This step must be performed quickly to avoid temperature changes that could affect solubility.[11]

  • Quantification: Dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method). Analyze the concentration of this compound using a pre-validated, stability-indicating HPLC-UV or LC-MS/MS method.[13][14]

Data Presentation

The results should be tabulated to clearly present the solubility at each pH condition.

Table 2: Example Data Summary for Solubility of this compound

pH ConditionTemperature (°C)Mean Solubility (µg/mL)Standard Deviation
1.2 (0.1 N HCl)37[Experimental Value][Experimental Value]
4.5 (Acetate Buffer)37[Experimental Value][Experimental Value]
6.8 (Phosphate Buffer)37[Experimental Value][Experimental Value]
Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_analysis 4. Analysis A Add Excess Solid Compound to Vials B Add Buffer Solutions (pH 1.2, 4.5, 6.8) n >= 3 per condition A->B C Seal Vials & Agitate in Shaker @ 37°C B->C D Incubate for 24-72h (Confirm Plateau) C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant (0.22 µm Syringe Filter) E->F G Dilute Filtrate F->G H Quantify Concentration (Validated HPLC/LC-MS) G->H

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Chemical Stability and Forced Degradation

Stability testing is mandated by regulatory agencies like the ICH and FDA to understand how a drug substance changes over time under the influence of environmental factors.[2] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[2]

The primary objectives of forced degradation studies are:

  • To identify likely degradation products and establish degradation pathways.[2][15]

  • To elucidate the intrinsic stability of the molecule.[2]

  • To develop and demonstrate the specificity of a stability-indicating analytical method (SIAM), which can accurately measure the active ingredient in the presence of its degradants.[16][17]

Experimental Protocol: Forced Degradation Studies

This protocol outlines a standard set of stress conditions designed to induce degradation through hydrolysis, oxidation, and energy exposure (thermal and photolytic). The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without destroying the molecule entirely.

Objective: To identify the degradation pathways of this compound and develop a stability-indicating HPLC method.

Materials and Reagents:

  • This compound

  • Hydrochloric Acid (HCl), e.g., 0.1 M

  • Sodium Hydroxide (NaOH), e.g., 0.1 M

  • Hydrogen Peroxide (H₂O₂), e.g., 3%

  • High-purity water and organic solvents (Acetonitrile, Methanol)

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile:Water mixture).

  • Application of Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).[11] Sample at various time points (e.g., 2, 8, 24 hours). Neutralize samples with NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at a controlled temperature (e.g., 60-80 °C).[11] Sample at time points and neutralize with HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[11] Sample at various time points.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C).[11] Also, expose a solution of the compound to the same heat. Sample at time points.

    • Photolytic Degradation: Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and detect any co-eluting degradants.

Development of a Stability-Indicating Analytical Method (SIAM)

A robust SIAM is the cornerstone of stability testing.[18][19] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[16]

Key Considerations for Method Development:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate polar and non-polar degradants from the parent peak.[18]

  • Detection: The UV detection wavelength should be selected where the parent compound and all potential impurities have significant absorbance. A PDA detector allows for the simultaneous monitoring of a range of wavelengths.[18]

  • Specificity: The method's specificity is proven by demonstrating that the parent peak is resolved from all degradation product peaks (peak purity analysis) in the chromatograms from the forced degradation study.[16]

Data Presentation

Summarize the outcomes of the forced degradation studies in a clear, tabular format.

Table 3: Example Summary of Forced Degradation Results

Stress ConditionConditions% Degradation of ParentNo. of Degradation ProductsComments/Observations
Acid Hydrolysis 0.1 M HCl, 60°C, 24h[Value][Value][e.g., Major degradant at RRT 0.85]
Base Hydrolysis 0.1 M NaOH, 60°C, 24h[Value][Value][e.g., Rapid degradation observed]
Oxidation 3% H₂O₂, RT, 24h[Value][Value][e.g., Stable to oxidation]
Thermal (Solid) 80°C, 48h[Value][Value][e.g., No significant degradation]
Photolytic (Solution) ICH Q1B[Value][Value][e.g., Light sensitive, yellowing of solution]

RRT = Relative Retention Time

Workflow Visualization

G cluster_stress 1. Application of Stress cluster_analysis 2. Analysis & Method Development cluster_outcome 3. Outcome Start Compound Stock Solution & Solid Sample Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Ox Oxidation (H₂O₂ , RT) Start->Ox Therm Thermal Stress (Solid & Solution) Start->Therm Photo Photolytic Stress (ICH Q1B) Start->Photo HPLC Analyze Stressed Samples & Control via HPLC-PDA Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC Photo->HPLC Dev Develop Stability-Indicating Method (SIAM) HPLC->Dev Val Validate Method (Specificity, Purity) Dev->Val Pathway Identify Degradation Pathways Val->Pathway Stability Determine Intrinsic Stability Profile Pathway->Stability

Caption: General Workflow for Forced Degradation and SIAM Development.

Conclusion

The systematic evaluation of solubility and stability is a foundational pillar in the early-stage development of any new chemical entity. For this compound, the protocols outlined in this guide provide a comprehensive and scientifically rigorous approach to generating this critical data. The shake-flask method will deliver definitive thermodynamic solubility values, while forced degradation studies will reveal the compound's intrinsic stability and degradation pathways. The successful execution of these studies, underpinned by a validated stability-indicating analytical method, is essential for making informed decisions regarding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of the potential drug product.

References

  • Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. (n.d.). Benchchem.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]

  • Böck, D., Beuchel, A., Goddard, R., Imming, P., & Seidel, R. W. (2021). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography, 51(3), 394–404. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Volume 47- Issue 3. Retrieved from [Link]

  • Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. (n.d.). ResearchGate. Retrieved from [Link]

  • A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives. (n.d.). Benchchem.
  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). MDPI. Retrieved from [Link]

  • Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr. (2023, June 30). bioRxiv. Retrieved from [Link]

  • N-(2-Methyl-4-pyrimidinyl)thiourea. (n.d.). PubChem. Retrieved from [Link]

  • Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. (2020, October 8). ResearchGate. Retrieved from [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (n.d.). MDPI. Retrieved from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved from [Link]

  • Thiourea. (n.d.). Wikipedia. Retrieved from [Link]

  • Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. (2023, June 26). bioRxiv. Retrieved from [Link]

  • Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (2024, October 21). National Institutes of Health (NIH). Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of N-(4-methylpyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for N-(4-methylpyrimidin-2-yl)thiourea, a heterocyclic compound of interest in medicinal chemistry. The guide outlines a detailed, field-proven protocol for the synthesis of this compound and offers a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The causality behind experimental choices and the logic of spectral interpretation are explained to ensure scientific integrity and practical applicability. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrimidine-thiourea derivatives in drug discovery and development.

Introduction: The Significance of Pyrimidine-Thiourea Scaffolds

Heterocyclic compounds containing pyrimidine and thiourea moieties are of significant interest in the field of drug development. The pyrimidine ring is a core component of nucleobases and is found in numerous therapeutic agents, while the thiourea functional group is known for its diverse biological activities and its utility as a versatile synthetic intermediate. The combination of these two pharmacophores in this compound presents a molecule with potential applications in various therapeutic areas, necessitating a thorough understanding of its structural and electronic properties through spectroscopic analysis.

This guide provides a detailed examination of the synthesis and spectroscopic characterization of this compound, offering insights into the interpretation of its NMR and IR spectra. The methodologies and interpretations presented herein are grounded in established chemical principles and supported by data from analogous structures.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through the reaction of 2-amino-4-methylpyrimidine with a thiocarbonylating agent. A common and effective method involves the use of benzoyl isothiocyanate, followed by hydrolysis of the intermediate.

Experimental Protocol

Materials:

  • 2-amino-4-methylpyrimidine

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Synthesis of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in acetone. To this solution, add benzoyl chloride (1 equivalent) dropwise with stirring at room temperature. A white precipitate of ammonium chloride will form. Stir the reaction mixture for an additional 30 minutes. The resulting solution of benzoyl isothiocyanate is used in the next step without isolation.

  • Formation of N-Benzoyl-N'-(4-methylpyrimidin-2-yl)thiourea: To the solution of benzoyl isothiocyanate, add 2-amino-4-methylpyrimidine (1 equivalent). Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis to this compound: After the reaction is complete, add a 1 M solution of sodium hydroxide in methanol (2 equivalents). Reflux the mixture for 1-2 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature and then neutralize with a dilute acid (e.g., 1 M HCl) to precipitate the product. Filter the solid, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Causality Behind Experimental Choices:
  • In situ generation of benzoyl isothiocyanate: This approach is preferred for safety and efficiency, as it avoids the isolation of the lachrymatory and reactive isothiocyanate.

  • Base-catalyzed hydrolysis: The use of sodium hydroxide in methanol facilitates the selective cleavage of the benzoyl group, yielding the desired thiourea derivative. The methanolic solution ensures homogeneity of the reaction mixture.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following sections detail the predicted ¹H and ¹³C NMR spectra, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS). The spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the compound and has minimal interference in the regions of interest. The use of DMSO-d₆ is particularly advantageous for observing exchangeable protons like those of the N-H groups.[1]

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl group, the pyrimidine ring, and the thiourea moiety.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
CH₃~2.4Singlet3HThe methyl protons are attached to an sp²-hybridized carbon of the pyrimidine ring, resulting in a downfield shift compared to alkyl protons. The absence of adjacent protons leads to a singlet.
H5 (pyrimidine)~6.8 - 7.0Doublet1HThis proton is on a carbon adjacent to a nitrogen atom and is coupled to the H6 proton, resulting in a doublet. The chemical shift is in the typical range for protons on a pyrimidine ring.[2]
H6 (pyrimidine)~8.3 - 8.5Doublet1HThis proton is situated between two electronegative nitrogen atoms, leading to significant deshielding and a downfield chemical shift. It is coupled to the H5 proton, appearing as a doublet.[2]
NH (thiourea)~9.5 - 10.5Broad Singlet2HThe protons on the nitrogen atoms of the thiourea group are acidic and can undergo chemical exchange, leading to a broad signal. Their chemical shift is highly dependent on solvent, concentration, and temperature.[3][4]
NH (pyrimidine-linked)~11.0 - 12.0Broad Singlet1HThis proton is adjacent to the electron-withdrawing pyrimidine ring and the thiocarbonyl group, resulting in a significant downfield shift. It is also subject to broadening due to chemical exchange.

Diagram: ¹H NMR Workflow

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of DMSO-d6 transfer Transfer to NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (e.g., 400 MHz) transfer->instrument setup Set up experiment: - Acquire ¹H spectrum - Set appropriate spectral width - Optimize shim instrument->setup acquire Acquire Free Induction Decay (FID) setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Reference to TMS (0 ppm) integrate->reference assign Assign signals based on: - Chemical Shift (δ) - Integration - Multiplicity reference->assign interpret Elucidate Molecular Structure assign->interpret

Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
CH₃~23The methyl carbon signal appears in the typical aliphatic region.
C5 (pyrimidine)~115This carbon is in a similar environment to C5 in other 2-aminopyrimidines.
C4 (pyrimidine)~158The carbon bearing the methyl group is shifted downfield due to the substitution.
C6 (pyrimidine)~159This carbon is adjacent to two nitrogen atoms, resulting in a downfield shift.
C2 (pyrimidine)~162The carbon attached to the thiourea nitrogen is significantly deshielded.
C=S (thiourea)~180The thiocarbonyl carbon is highly deshielded and appears far downfield, which is characteristic of this functional group.

Diagram: Molecular Structure with Atom Numbering

Caption: Numbering scheme for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum is typically obtained by preparing a potassium bromide (KBr) pellet containing a small amount of the sample.[5][6][7]

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Functional Group
N-H Stretching3400 - 3100Medium-Strong, BroadThiourea (-NH₂, -NH-)
C-H Stretching (aromatic)3100 - 3000MediumPyrimidine ring
C-H Stretching (aliphatic)2980 - 2850MediumMethyl group (-CH₃)
C=N Stretching1650 - 1550StrongPyrimidine ring
N-H Bending1620 - 1580Medium-StrongThiourea (-NH₂)
C-N Stretching1400 - 1200StrongThiourea and Pyrimidine
C=S Stretching1200 - 1000Medium-StrongThiourea

Diagram: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Spectral Analysis grind_sample Grind 1-2 mg of sample mix Thoroughly mix sample and KBr grind_sample->mix grind_kbr Grind 100-200 mg of dry KBr grind_kbr->mix press Press mixture in a die to form a transparent pellet mix->press place_pellet Place KBr pellet in spectrometer sample holder press->place_pellet scan_bg Acquire background spectrum (empty holder) place_pellet->scan_bg scan_sample Acquire sample spectrum place_pellet->scan_sample process Process spectrum (baseline correction, etc.) scan_sample->process identify Identify characteristic absorption bands process->identify correlate Correlate bands to functional groups identify->correlate

Caption: Workflow for acquiring and analyzing an IR spectrum using the KBr pellet method.

Self-Validating System and Trustworthiness

The protocols and interpretations presented in this guide are designed to be self-validating. The predicted NMR and IR data are based on well-established principles of spectroscopy and are cross-referenced with data from structurally similar compounds. For instance, the characteristic downfield shift of the thiocarbonyl carbon in the ¹³C NMR spectrum and the strong C=S stretching vibration in the IR spectrum serve as key validation points for the presence of the thiourea moiety. Similarly, the chemical shifts and coupling patterns of the pyrimidine protons in the ¹H NMR spectrum are consistent with known pyrimidine derivatives.[8] Researchers following the described synthetic and analytical procedures should be able to obtain data that closely matches the predictions, thereby validating both the synthesis and the structural assignment.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and spectroscopic characterization of this compound. The detailed protocols and in-depth spectral interpretations are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently work with this and related compounds. The integration of experimental causality and self-validating checks ensures the scientific rigor and practical utility of this guide.

References

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR titration of compound 3 showing changes in the NH chemical.... Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • ResearchGate. (2015, December 22). Why some thiourea compounds didn't show peak for NH in NMR spectrum?. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, March 3). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of thiourea. Retrieved from [Link]

  • The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

  • Preprints.org. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

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exploring the herbicidal properties of N-(4-methylpyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Herbicidal Properties of N-(4-methylpyrimidin-2-yl)thiourea and its Analogs

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The relentless challenge of weed management in modern agriculture necessitates the continuous exploration of novel herbicidal compounds. Pyrimidine and thiourea derivatives have independently demonstrated significant biological activities, and their combination into pyrimidinylthiourea scaffolds presents a promising avenue for the development of new-generation herbicides.[1][2] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and herbicidal efficacy of this compound and structurally related compounds. Drawing upon recent advancements in the field, this document details experimental protocols for synthesis and bioassays, summarizes structure-activity relationships, and offers insights into the molecular interactions underpinning their herbicidal effects. The primary mode of action for many of these compounds is the inhibition of acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[3] This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of innovative agrochemicals.

Introduction: The Rationale for Pyrimidinylthioureas in Herbicide Discovery

The pyrimidine ring is a fundamental heterocycle found in numerous biologically active molecules and has been extensively utilized in the development of pesticides due to its diverse bioactivities and amenability to chemical modification.[1] Similarly, the thiourea moiety is a versatile functional group known to confer a wide range of biological effects, including herbicidal, fungicidal, and insecticidal properties.[2][4] The strategic combination of these two pharmacophores into a single molecular entity, such as this compound, offers a compelling strategy for the design of novel herbicides.

The primary appeal of this class of compounds lies in their potential to inhibit acetohydroxyacid synthase (AHAS), an enzyme absent in mammals, making them a safe and selective target for herbicide action.[3] Inhibition of AHAS disrupts the synthesis of essential amino acids, leading to a cessation of protein production and, ultimately, plant death.[1] This guide will explore the synthesis, biological evaluation, and mechanistic underpinnings of this compound and its analogs as potent herbicidal agents.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the reaction of a substituted 2-aminopyrimidine with an appropriate isothiocyanate. A general synthetic scheme is outlined below.

General Synthetic Protocol

A plausible synthesis for this compound can be adapted from literature protocols for similar compounds.[5][6] The key steps involve the reaction of 2-amino-4-methylpyrimidine with a suitable thiocarbonyl transfer reagent. A common approach is the use of benzoyl isothiocyanate followed by hydrolysis.

Step-by-Step Protocol:

  • Synthesis of the Intermediate 1-benzoyl-3-(4-methylpyrimidin-2-yl)thiourea:

    • To a solution of 2-amino-4-methylpyrimidine in a suitable solvent such as acetone or tetrahydrofuran (THF), add an equimolar amount of benzoyl isothiocyanate.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the intermediate product can be isolated by filtration or by removing the solvent under reduced pressure.

  • Hydrolysis to this compound:

    • Suspend the crude 1-benzoyl-3-(4-methylpyrimidin-2-yl)thiourea in methanol.[5]

    • Add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the suspension.[5]

    • Heat the mixture to reflux for approximately one hour.[5]

    • After cooling to room temperature, the desired product, this compound, will precipitate as a solid.[5]

    • The solid can be collected by filtration, washed with deionized water, and dried.[5]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound start Start Materials: 2-amino-4-methylpyrimidine Benzoyl isothiocyanate reaction1 Reaction with Benzoyl Isothiocyanate in Acetone/THF at RT start->reaction1 intermediate Intermediate: 1-benzoyl-3-(4-methylpyrimidin-2-yl)thiourea reaction1->intermediate hydrolysis Base Hydrolysis (NaOH in Methanol, Reflux) intermediate->hydrolysis product Final Product: This compound hydrolysis->product purification Filtration, Washing, and Drying product->purification end Pure Compound purification->end

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)

The primary herbicidal mechanism of many pyrimidinylthiourea compounds is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[3] This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of AHAS leads to a depletion of these critical building blocks, resulting in growth arrest and eventual plant death.[1] A key advantage of targeting AHAS is its absence in mammals, which contributes to the low toxicity of these herbicides in non-target organisms.[1]

Molecular Docking and Enzyme Inhibition

Molecular docking studies on related pyrimidine thiourea compounds have provided insights into their binding mode within the active site of AHAS.[3] These studies suggest that the pyrimidine ring and the thiourea moiety play crucial roles in establishing key interactions with the amino acid residues of the enzyme, thereby blocking substrate access and inhibiting its catalytic activity. Experimental in vitro AHAS enzyme activity inhibition assays have confirmed that these compounds can effectively inhibit the enzyme.[3]

Conceptual Signaling Pathway

G compound This compound ahas Acetohydroxyacid Synthase (AHAS/ALS) compound->ahas Inhibition bcaa Branched-Chain Amino Acids (Val, Leu, Ile) ahas->bcaa Catalyzes Biosynthesis death Plant Death ahas->death Pathway Blocked protein Protein Synthesis bcaa->protein growth Plant Growth and Development protein->growth

Caption: Inhibition of AHAS by this compound.

Herbicidal Activity and Efficacy

Preliminary bioassays of novel pyrimidine thiourea derivatives have demonstrated promising herbicidal activity against a range of both monocotyledonous and dicotyledonous weeds.[1][7] The efficacy is often evaluated through pre-emergence and post-emergence applications, with significant inhibition of root and shoot growth observed.[8]

Summary of Herbicidal Activity of Related Compounds
Compound ClassTest SpeciesConcentration (mg/L)Inhibition Rate (%)Reference
Pyrimidine Thiourea DerivativesBrassica napus L. (root)10081.5[1]
Pyrimidine Thiourea DerivativesDigitaria adscendens (root)10081.0[1]
Fused Heterocyclic AmidesAmaranthus retroflexusVariesHigh[7]
(Thio)urea AnaloguesBidens pilosa>200 µMLethal[8]
(Thio)urea AnaloguesUrochloa decumbens≥600 µMReduced germination[8]
Experimental Protocol for Herbicidal Activity Assay

The following protocol describes a standard method for evaluating the pre-emergence herbicidal activity of test compounds.

Step-by-Step Protocol:

  • Preparation of Test Solutions:

    • Dissolve the synthesized this compound in a suitable solvent (e.g., acetone or DMSO) to create a stock solution.

    • Prepare a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., Tween-20) to achieve the desired test concentrations.

  • Seed Germination Assay:

    • Place a filter paper in a Petri dish and moisten it with a specific volume of the test solution.

    • Place a predetermined number of seeds of the target weed species (e.g., Amaranthus retroflexus, Digitaria adscendens) on the filter paper.[1]

    • Include a negative control (solvent and surfactant in water) and a positive control (a commercial herbicide).

    • Seal the Petri dishes and incubate them in a growth chamber under controlled conditions of temperature, light, and humidity.

  • Data Collection and Analysis:

    • After a specified incubation period (e.g., 7-10 days), measure the root and shoot length of the germinated seedlings.

    • Calculate the percentage of inhibition for each treatment compared to the negative control.

    • The data can be used to determine the half-maximal inhibitory concentration (IC50) for each compound.

Herbicidal Assay Workflow Diagram

G cluster_assay Herbicidal Activity Assay Workflow start Start: Test Compound prepare_solutions Prepare Test Solutions (Dilution Series) start->prepare_solutions petri_dish Petri Dish Assay: Moisten filter paper with solution Add weed seeds prepare_solutions->petri_dish incubation Incubation (Controlled Environment) petri_dish->incubation measurement Measure Root and Shoot Length incubation->measurement analysis Data Analysis: Calculate % Inhibition Determine IC50 measurement->analysis end Results analysis->end

Caption: Workflow for a typical herbicidal activity assay.

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship (SAR) studies on pyrimidine thiourea derivatives have provided valuable insights for the rational design of more potent herbicides.[1] Key findings suggest that the nature and position of substituents on both the pyrimidine and phenyl rings (if present) significantly influence the herbicidal activity. For instance, certain substitutions on the pyrimidine ring have been shown to enhance the inhibitory effect on AHAS and, consequently, the overall herbicidal efficacy.[3] Further research into SAR will be instrumental in optimizing the molecular architecture of this class of compounds to develop highly effective and selective herbicides.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of herbicidal agents, primarily through their potent inhibition of the AHAS enzyme. This guide has provided a comprehensive overview of their synthesis, mechanism of action, and methods for evaluating their herbicidal efficacy. The favorable toxicological profile associated with AHAS inhibitors, coupled with the chemical tractability of the pyrimidinylthiourea scaffold, makes these compounds highly attractive for further development. Future research should focus on expanding the library of these derivatives, conducting detailed SAR studies to optimize their activity and selectivity, and performing field trials to assess their performance under real-world agricultural conditions.

References

  • Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. (URL: [Link])

  • Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. (URL: [Link])

  • Pyrimidinyl-substituted amides and thioureas: syntheses, crystal structure and herbicidal activities. (URL: [Link])

  • Pre-emergence application of (thio)urea analogues compromises the development of the weed species Bidens pilosa, Urochloa brizantha, and Urochloa decumbens. (URL: [Link])

  • Thiourea Derivatives in Agrochemical Discovery and Development. (URL: [Link])

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (URL: [Link])

  • Thiourea Derivatives in Agrochemical Discovery and Development. (URL: [Link])

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (URL: [Link])

  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (URL: [Link])

  • Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents. (URL: [Link])

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (URL: [Link])

  • Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives. (URL: [Link])

  • Crystal structure and herbicidal activity of N-benzoyl-N′-(4,6- dimethylpyrimidin-2-yl)-thiourea. (URL: [Link])

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (URL: [Link])

  • Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. (URL: [Link])

  • Biological Applications of Thiourea Derivatives: Detailed Review. (URL: [Link])

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (URL: [Link])

  • N-(2-Methyl-4-pyrimidinyl)thiourea. (URL: [Link])

  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (URL: [Link])

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The Ascendancy of N-(4-methylpyrimidin-2-yl)thiourea Derivatives in Enzyme Inhibition: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Novel Enzyme Inhibitors

In the landscape of modern drug discovery, the pursuit of novel enzyme inhibitors remains a cornerstone of therapeutic innovation. Enzymes, as the catalysts of life's intricate biochemical reactions, present a rich tapestry of targets for intervention in a multitude of disease states. Among the myriad of scaffolds explored, thiourea derivatives have consistently demonstrated a remarkable versatility and potency, engaging with a diverse range of enzymatic targets. This guide delves into a specific, highly promising class of these compounds: N-(4-methylpyrimidin-2-yl)thiourea derivatives. We will navigate the synthetic intricacies, unravel the mechanistic underpinnings of their inhibitory action, and elucidate the structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable protocols to accelerate the exploration of this compelling chemical space.

I. The Architectural Blueprint: Synthesis of this compound Derivatives

The synthetic accessibility of a chemical scaffold is a paramount consideration in drug development. The this compound core is readily assembled from commercially available starting materials, lending itself to the facile generation of diverse derivatives for structure-activity relationship (SAR) studies.

A. Synthesis of the Core Scaffold: A Step-by-Step Protocol

The cornerstone of this class of compounds is the this compound backbone. Its synthesis is most efficiently achieved through the reaction of 2-amino-4-methylpyrimidine with a suitable isothiocyanate.

Experimental Protocol: Synthesis of this compound

  • Precursor Preparation: The synthesis begins with the commercially available 2-amino-4-methylpyrimidine. Ensure the purity of this starting material through appropriate analytical techniques (e.g., NMR, melting point).

  • Isothiocyanate Formation (In Situ or Pre-formed):

    • In Situ Generation: A common method involves the reaction of a primary amine with carbon disulfide in the presence of a base, followed by the addition of a coupling agent to generate the isothiocyanate.

    • From Acyl Chloride: Alternatively, an acyl chloride can be reacted with potassium or ammonium thiocyanate in a suitable solvent like acetone to generate the corresponding acyl isothiocyanate in situ[1].

  • Coupling Reaction:

    • To a solution of 2-amino-4-methylpyrimidine in a polar aprotic solvent (e.g., acetonitrile, DMF), add the desired isothiocyanate (either pre-formed or generated in situ) in a 1:1 molar ratio.

    • The reaction is typically carried out at room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound derivative.

Causality in Experimental Choices: The choice of solvent is critical; polar aprotic solvents are preferred as they effectively dissolve the reactants without interfering with the nucleophilic attack of the amine on the isothiocyanate. The reaction is generally conducted at room temperature to avoid potential side reactions and decomposition of the isothiocyanate.

G cluster_0 Synthesis of this compound Derivatives start 2-Amino-4-methylpyrimidine reaction Coupling Reaction start->reaction Nucleophilic Addition isothiocyanate R-N=C=S (Isothiocyanate) isothiocyanate->reaction solvent Polar Aprotic Solvent (e.g., Acetonitrile) solvent->reaction product N-(4-methylpyrimidin-2-yl)-N'-R-thiourea reaction->product

Figure 1: General synthetic scheme for this compound derivatives.

II. Unlocking Therapeutic Potential: Enzyme Inhibition Profiles

The this compound scaffold has been implicated as an inhibitor of several key enzymes, with dihydrofolate reductase (DHFR) and urease being of particular interest in the context of anticancer and anti-infective therapies, respectively.

A. Dihydrofolate Reductase (DHFR): A Clinically Validated Anticancer Target

Dihydrofolate reductase is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are critical for DNA replication and cell division. Consequently, the inhibition of DHFR leads to the depletion of these vital building blocks, resulting in cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

Mechanism of Inhibition: Many DHFR inhibitors are structural mimics of the natural substrate, dihydrofolate, and act as competitive inhibitors. The 2,4-diaminopyrimidine moiety, present in many classical DHFR inhibitors like methotrexate and trimethoprim, is a key pharmacophore that forms crucial hydrogen bonds with acidic residues in the active site of the enzyme. The this compound scaffold incorporates a similar pyrimidine ring system, suggesting a comparable mode of interaction. The thiourea moiety can act as a flexible linker and participate in additional hydrogen bonding interactions, potentially enhancing binding affinity and selectivity.

G cluster_0 Folate Metabolism and DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) Target Enzyme DHF->DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR->THF Inhibitor This compound Derivative Inhibitor->DHFR Inhibition

Figure 2: The role of DHFR in the folate pathway and its inhibition.

While direct quantitative data for this compound derivatives as DHFR inhibitors is emerging, related structures have shown promising activity. For instance, thiourea derivatives incorporating a thiazole and a glucose moiety have demonstrated inhibitory activity against S. aureus DHFR with IC50 values in the sub-micromolar range[2]. This provides a strong rationale for the exploration of this compound derivatives as potential DHFR inhibitors.

B. Urease: A Key Target in Infectious Diseases

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In pathogenic bacteria such as Helicobacter pylori, urease activity is a crucial virulence factor, allowing the bacteria to survive in the acidic environment of the stomach by generating a neutralising cloud of ammonia. Inhibition of urease is therefore a validated strategy for the treatment of H. pylori infections and other urease-dependent pathologies.

Mechanism of Inhibition: Thiourea and its derivatives are well-established urease inhibitors. Their mechanism of action is believed to involve the chelation of the nickel ions in the enzyme's active site by the sulfur and nitrogen atoms of the thiourea moiety. This interaction disrupts the catalytic machinery of the enzyme, leading to its inactivation. The N-(4-methylpyrimidin-2-yl) group can further modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and specificity for the urease active site. N-monosubstituted thioureas have been shown to be effective urease inhibitors, with some derivatives exhibiting IC50 values in the low micromolar to nanomolar range[3].

III. Decoding Efficacy: Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships, providing critical insights for the optimization of potency and selectivity.

Key Structural Modifications and Their Impact:

  • Substituents on the Terminal Nitrogen (R-group): The nature of the substituent on the N'-position of the thiourea moiety significantly influences activity.

    • Aromatic vs. Aliphatic: Aromatic substituents can engage in π-π stacking interactions with aromatic residues in the enzyme's active site, often leading to enhanced potency.

    • Electron-donating vs. Electron-withdrawing groups: The electronic properties of substituents on an aromatic ring can modulate the hydrogen-bonding capacity of the thiourea N-H protons and the overall lipophilicity of the molecule, thereby affecting both target engagement and cell permeability.

  • Modifications on the Pyrimidine Ring: While the core 4-methylpyrimidin-2-yl group is the focus, substitution at other positions on the pyrimidine ring can be explored to fine-tune activity and pharmacokinetic properties.

G cluster_0 Structure-Activity Relationship (SAR) Workflow Core Core Scaffold: This compound Synthesis Synthesis of Analogs (Varying R-groups) Core->Synthesis Assay Enzyme Inhibition Assays (e.g., DHFR, Urease) Synthesis->Assay Data IC50 Determination & Data Analysis Assay->Data SAR Establishment of SAR Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Figure 3: A typical workflow for establishing structure-activity relationships.

IV. From Benchtop to Biological Insight: Validated Experimental Protocols

The reliability and reproducibility of experimental data are the bedrock of scientific integrity. The following protocols are designed to be self-validating, with clear endpoints and controls.

A. Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF).

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT.

    • DHFR Enzyme: Recombinant human DHFR, diluted to a working concentration in assay buffer.

    • Substrate: Dihydrofolic acid (DHF), prepared fresh in assay buffer containing a small amount of NaOH to aid dissolution, and the pH readjusted to 7.5.

    • Cofactor: NADPH, dissolved in assay buffer.

    • Test Compounds: Dissolved in DMSO to create stock solutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 2 µL of the test compound solution in DMSO (or DMSO alone for control wells).

    • Add 20 µL of DHFR enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a 28 µL mixture of DHF and NADPH.

    • Immediately measure the decrease in absorbance at 340 nm over a period of 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of a known DHFR inhibitor (e.g., methotrexate) as a positive control validates the assay's performance. The linear decrease in absorbance in the control wells confirms that the enzyme is active and the assay is within the linear range.

V. Quantitative Data Summary

The following table summarizes representative enzyme inhibition data for thiourea derivatives from the literature, highlighting the potential of this scaffold.

Compound ClassEnzyme TargetIC50 Value (µM)Reference
N-monosubstituted thioureasUrease (H. pylori)0.16 - 3.86[3]
Thiazole-thiourea-glucose hybridsDHFR (S. aureus)0.13 - 0.23[2]
Pyrimidine-linked acyl thioureasα-amylase1.478 - 1.509[4]
Pyrimidine-linked acyl thioureasProteinase K1.790 - 1.86[1]

VI. Conclusion and Future Directions

This compound derivatives represent a promising and synthetically accessible class of compounds with significant potential as enzyme inhibitors. Their demonstrated activity against clinically relevant targets such as DHFR and urease underscores their value in the development of novel anticancer and anti-infective agents. The modular nature of their synthesis allows for extensive SAR exploration, paving the way for the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. Future research should focus on expanding the library of these derivatives, conducting comprehensive in vitro and in vivo evaluations, and elucidating their precise molecular mechanisms of action through structural biology and computational modeling. The insights provided in this guide are intended to catalyze these efforts and accelerate the translation of these promising molecules from the laboratory to the clinic.

References

  • Shaheen, U., et al. (2021). Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. RSC Advances, 11(56), 35483-35496. Available at: [Link]

  • Ilies, M., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Pharmaceuticals, 14(11), 1099. Available at: [Link]

  • Shaheen, U., et al. (2021). Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. RSC Advances, 11(56), 35483-35496. Available at: [Link]

  • Bi, H., et al. (2012). Quantum Chemistry Study on Structure-Activity Relationship of Pyrimidinyl Thiourea Derivative. Oriental Journal of Chemistry, 28(3), 1297-1302. Available at: [Link]

  • Khan, J., et al. (2018). The IC 50 values of the newly-synthesized thiourea derivatives against Acanthamoeba and their comparative strength (%) as compared with the positive control, chlorhexidine. ResearchGate. Available at: [Link]

  • Amtul, Z., et al. (2002). Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry, 9(14), 1323-1348. Available at: [Link]

  • Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. Available at: [Link]

  • Somandi, K., et al. (2022). Molecular docking studies, synthesis and biological evaluation of substituted pyrimidine-2,4-diamines as inhibitors of Plasmodium falciparum dihydrofolate reductase. ChemMedChem, 17(23), e202200418. Available at: [Link]

  • Li, H., et al. (2017). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Scientific Reports, 7(1), 1-11. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2023). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 13(5), 3139-3150. Available at: [Link]

  • Sirous, H., et al. (2021). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. Journal of Chemical Information and Modeling, 61(10), 5096-5107. Available at: [Link]

  • Lele, A. C., et al. (2015). IC 50 value for different inhibitors of DHFR. ResearchGate. Available at: [Link]

  • Si, S., et al. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1198592. Available at: [Link]

  • Somandi, K., et al. (2022). Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine-2,4-diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase. ChemMedChem, 17(23), e202200418. Available at: [Link]

  • Wang, Y., et al. (2019). Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Py-rimidine Derivatives Containing Trifluoromethyl. Chinese Journal of Organic Chemistry, 39(1), 187-196. Available at: [Link]

  • BioTech Lectures. (2021, February 25). Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs [Video]. YouTube. Available at: [Link]

  • Tharmalingam, N., et al. (2018). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports, 8(1), 1-11. Available at: [Link]

  • Czarnecka, K., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 26(21), 6401. Available at: [Link]

  • Zahra, U., et al. (2021). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances, 11(36), 22359-22372. Available at: [Link]

  • Pop, R., et al. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia, 70(1), 1-8. Available at: [Link]

  • Mohamed, A. E.-G. E., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6420. Available at: [Link]

  • Udo, U. J., et al. (2020). Quantitative Structure Activity Relationship and Molecular Docking Studies on a Series of Pyrrolones Antimalarial Agents against Plasmodium Falciparum. Journal of Applied Sciences and Environmental Management, 24(1), 1-8. Available at: [Link]

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Methodological & Application

Application Note: Laboratory-Scale Synthesis of N-(4-methylpyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the laboratory synthesis of N-(4-methylpyrimidin-2-yl)thiourea, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology follows a robust and reliable two-step process, commencing with the acylation of 2-amino-4-methylpyrimidine using benzoyl isothiocyanate to form a stable intermediate, followed by a straightforward basic hydrolysis to yield the target compound. This approach circumvents the use of highly toxic and volatile reagents like thiophosgene, prioritizing laboratory safety without compromising yield or purity. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Strategic Rationale

N-aryl and N-heteroaryl thioureas are privileged scaffolds in medicinal chemistry, serving as key intermediates for the synthesis of various bioactive molecules, including 2-aminothiazoles and other sulfur- and nitrogen-containing heterocycles.[1][2][3] The title compound, this compound, is a precursor for derivatives with potential applications in kinase inhibition and antimicrobial research.[3]

The synthesis of thioureas is most commonly achieved by the reaction of an amine with a suitable thiocarbonyl transfer reagent.[2][4] While direct conversion using reagents like thiophosgene is possible, its extreme toxicity, volatility, and moisture sensitivity present significant handling challenges and safety risks.[5][6][7]

To ensure a higher safety standard suitable for a broader range of laboratory environments, this protocol employs benzoyl isothiocyanate. This reagent effectively acts as a stable, crystalline source of the isothiocyanate functional group. The synthesis proceeds via two distinct, high-yielding steps:

  • Nucleophilic Acylation: The exocyclic amino group of 2-amino-4-methylpyrimidine attacks the electrophilic carbon of benzoyl isothiocyanate to form the stable intermediate, 1-benzoyl-3-(4-methylpyrimidin-2-yl)thiourea.[8]

  • Deprotection: The benzoyl group is readily cleaved under mild basic conditions to afford the final product, this compound, which can be isolated as a pure, crystalline solid.[3][9]

This strategy offers excellent control, high yields, and enhanced safety, making it the authoritative choice for the reliable production of this key intermediate.

Reaction Scheme and Mechanism

The overall two-step synthesis is depicted below. The initial step is a classic nucleophilic addition of the amine to the isothiocyanate. The second step is a base-mediated hydrolysis of the benzoyl amide linkage.

Caption: Overall two-step synthesis pathway.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplierNotes
2-Amino-4-methylpyrimidineC₅H₇N₃109.13≥98%Standard Supplier
Benzoyl IsothiocyanateC₈H₅NOS163.20≥95%Standard SupplierToxic Lachrymator. Handle in fume hood.[10][11]
1,4-DioxaneC₄H₈O₂88.11Anhydrous, ≥99.8%Standard SupplierPeroxide formation risk. Use from a fresh bottle.
Sodium Hydroxide (NaOH)NaOH40.00Pellets, ≥97%Standard SupplierCorrosive.
Methanol (MeOH)CH₃OH32.04ACS GradeStandard SupplierFlammable, Toxic.
Deionized WaterH₂O18.02Laboratory Source
Ethyl AcetateC₄H₈O₂88.11ACS GradeStandard SupplierFor TLC mobile phase.
HexanesC₆H₁₄86.18ACS GradeStandard SupplierFor TLC mobile phase.
Equipment
  • Magnetic stirrer with heating plate

  • Round-bottom flasks (50 mL, 100 mL) with appropriate stoppers

  • Reflux condenser

  • Glass funnel and filter paper

  • Büchner funnel and flask with vacuum connection

  • Beakers and graduated cylinders

  • Spatulas and weighing balance

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber and UV lamp (254 nm)

  • Rotary evaporator

  • Melting point apparatus

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Detailed Experimental Protocol

The experimental protocol is divided into two main parts: the synthesis of the benzoyl-protected intermediate and its subsequent hydrolysis to the final product.

Caption: Step-by-step experimental workflow diagram.

Part A: Synthesis of 1-Benzoyl-3-(4-methylpyrimidin-2-yl)thiourea[8]
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylpyrimidine (2.18 g, 20.0 mmol).

  • Dissolution: Add 40 mL of anhydrous 1,4-dioxane to the flask. Stir the mixture at room temperature until the amine is fully dissolved.

  • Reagent Addition: In a separate beaker, dissolve benzoyl isothiocyanate (3.26 g, 20.0 mmol) in 10 mL of anhydrous 1,4-dioxane. Transfer this solution to a dropping funnel.

  • Add the benzoyl isothiocyanate solution dropwise to the stirred amine solution over 15-20 minutes. The reaction is exothermic; maintain the temperature near room temperature with a water bath if necessary.

  • Reaction: Stir the resulting mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress using TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting amine spot should disappear, and a new, less polar product spot should appear.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water (3 x 50 mL).

  • Drying: Dry the collected white solid in a vacuum oven at 50°C overnight to yield the intermediate product, 1-benzoyl-3-(4-methylpyrimidin-2-yl)thiourea. The expected yield is typically high (>90%).

Part B: Synthesis of this compound[3][9]
  • Reaction Setup: Transfer the dried intermediate from Part A (e.g., 5.44 g, ~20.0 mmol based on theoretical yield) into a 100 mL round-bottom flask with a magnetic stir bar.

  • Suspension: Add 40 mL of methanol to the flask to create a suspension.

  • Hydrolysis: Add 22 mL of 1 N aqueous sodium hydroxide solution (22 mmol, 1.1 equivalents) to the stirred suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65-70°C) with vigorous stirring. The suspension should dissolve as the reaction proceeds. Maintain reflux for 1 hour.

  • Monitoring: Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes) until the starting intermediate is completely consumed.

  • Precipitation: After 1 hour, remove the heat source and allow the mixture to cool to room temperature. A white solid product will precipitate out of the solution.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 30 mL) to remove any residual salts.

  • Drying: Dry the product in a vacuum desiccator over P₂O₅ to yield this compound. An expected yield of 80-90% can be achieved.[9]

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: The reported melting point can be compared with literature values.[3][9]

  • ¹H NMR: To confirm the chemical structure by identifying proton signals and their integrations.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • FT-IR Spectroscopy: To identify key functional groups, such as N-H and C=S stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safety and Hazard Management

All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate PPE.

  • Benzoyl Isothiocyanate: This compound is toxic if swallowed or inhaled and is a potent lachrymator (causes tears).[10][11][12] It is also moisture-sensitive. Always handle in a fume hood, avoid inhalation of vapors, and prevent contact with skin and eyes.[11] Use dry glassware and solvents.

  • Thiophosgene (Alternative Reagent Note): Thiophosgene is extremely toxic, corrosive, and volatile.[5][6] Exposure can cause severe respiratory damage. Its use requires specialized training, a certified chemical fume hood, and dedicated emergency procedures.[13][14] This protocol deliberately avoids its use to enhance safety.

  • Solvents: 1,4-Dioxane is a potential carcinogen and can form explosive peroxides upon storage. Methanol is flammable and toxic. Avoid ignition sources and inhalation.

  • Sodium Hydroxide: NaOH is corrosive and can cause severe skin and eye burns. Handle with care.

Waste Disposal: All organic waste, including solvents and reaction residues, must be collected in a designated chlorinated (if applicable) or non-chlorinated solvent waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield in Part A Incomplete reaction.Ensure reagents are pure and dry. Extend reaction time and monitor by TLC.
Loss of product during work-up.Ensure complete precipitation by using ice-cold water and adequate stirring.
Incomplete Hydrolysis in Part B Insufficient base or reaction time.Check the concentration of the NaOH solution. Extend reflux time to 1.5-2 hours and monitor by TLC.
Poor solubility of intermediate.Ensure vigorous stirring during reflux to maintain a well-mixed suspension.
Product is Oily/Difficult to Crystallize Presence of impurities.Re-wash the crude product with cold water or a minimal amount of cold methanol. Recrystallization from methanol can also be attempted.[3]
Multiple Spots on TLC of Final Product Incomplete hydrolysis or side reactions.Ensure the hydrolysis step went to completion. If necessary, purify the final product by recrystallization or column chromatography.

References

  • A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(24), 6594–6597. [Link]

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (n.d.). Beilstein Journals. [Link]

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (n.d.). Organic Chemistry Portal. [Link]

  • Material Safety Data Sheet - Thiophosgene 95-98%. (n.d.). Cole-Parmer. [Link]

  • CB-LSOP-Thiophosgene.docx. (n.d.). The Brückner Research Group. [Link]

  • Safety Measure to Follow When Working With Thiophosgene. (2020). Monarch biotech. [Link]

  • Benzyl isothiocyanate. (n.d.). Szabo-Scandic. [Link]

  • Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. (2023). Organic Letters. [Link]

  • Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. (2023). Taylor & Francis Online. [Link]

  • Benzoyl isothiocyanate | C8H5NOS. (n.d.). PubChem. [Link]

  • Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. [Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PubMed Central. [Link]

  • Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. (n.d.). SciSpace. [Link]

  • Reactions of 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine Derivatives with Various Isothiocyanates. (n.d.). [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central. [Link]

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (2017). ResearchGate. [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (n.d.). MDPI. [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). ResearchGate. [Link]

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. (2012). Scirp.org. [Link]

  • Cyclization of compound 2 with benzoyl isothiocyanate. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences. [Link]

  • l-naphthyl)acryloyl isothiocyanate with enamines, Phenylhydrazine, and sodium hydrogen sulfide. (n.d.). [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. [Link]

  • (PDF) One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). ResearchGate. [Link]

  • (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (n.d.). National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for N-(4-methylpyrimidin-2-yl)thiourea in Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Organisms such as Candida auris and triazole-resistant Aspergillus fumigatus underscore the urgent need for new antifungal agents with novel mechanisms of action.[1][2] Thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including potent antifungal effects.[1][3][4][5] This application note provides a detailed guide for the evaluation of N-(4-methylpyrimidin-2-yl)thiourea, a novel thiourea derivative, in antifungal susceptibility testing (AFST). We will delve into the scientific rationale, provide step-by-step protocols, and offer insights into data interpretation, empowering researchers to accurately assess the antifungal potential of this compound.

Scientific Rationale and Mechanism of Action

Thiourea derivatives exert their antifungal effects through various mechanisms, often targeting the fungal cell's structural integrity and metabolic processes.[6][7] Studies on similar compounds have revealed that they can disrupt the fungal cell membrane, leading to increased permeability and leakage of intracellular components.[6][7] Furthermore, some thiourea derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[6] The this compound molecule combines the established antifungal pharmacophore of thiourea with a pyrimidine moiety, a heterocyclic scaffold present in many biologically active compounds, potentially enhancing its efficacy and specificity.

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established chemical pathway. A common method involves the reaction of 2-amino-4-methylpyrimidine with an isothiocyanate precursor. While a specific synthesis for this exact molecule is not detailed in the provided search results, a reliable protocol for a structurally analogous compound, 1-(4-methylpyridin-2-yl)thiourea, has been described and can be adapted.[8][9] A plausible synthetic route is the reaction of 2-amino-4-methylpyrimidine with benzoyl isothiocyanate, followed by the removal of the benzoyl protecting group.

Antifungal Susceptibility Testing: Methodologies and Protocols

Standardized methods for AFST are crucial for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for this purpose.[2][10] The following protocols are adapted from these standards for the evaluation of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.[10][11] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid medium.

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or other cell counting device

Protocol:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

    • For molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Count the conidia using a hemocytometer and adjust the concentration in RPMI 1640 to achieve a final inoculum of 0.4-5 x 10^4 CFU/mL.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate to achieve a range of desired final concentrations (e.g., 256 µg/mL to 0.125 µg/mL).

    • Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Inoculation and Incubation: Add the prepared fungal inoculum to each well (except the sterility control). Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the growth control.[2] This can be assessed visually or by using a microplate reader to measure absorbance.

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C add_inoculum->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Disk Diffusion Method

This method provides a qualitative assessment of antifungal activity and is useful for screening purposes.

Materials and Reagents:

  • This compound

  • Sterile filter paper disks

  • Mueller-Hinton agar supplemented with glucose and methylene blue (for yeasts) or other suitable agar medium

  • Fungal isolates

Protocol:

  • Preparation of Agar Plates: Prepare agar plates according to standard procedures.

  • Inoculum Preparation and Plating: Prepare a fungal inoculum as described for the broth microdilution method. Spread the inoculum evenly over the entire surface of the agar plate.

  • Disk Preparation and Application: Impregnate sterile filter paper disks with a known concentration of this compound. Place the disks onto the inoculated agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where no fungal growth is observed). A larger zone of inhibition indicates greater antifungal activity.

Data Presentation and Interpretation

The results of the broth microdilution assay should be presented in a clear and concise table, as shown below.

Table 1: Hypothetical MIC Data for this compound

Fungal SpeciesStrain IDMIC (µg/mL)
Candida albicansATCC 900288
Candida glabrataClinical Isolate16
Candida aurisB112214
Aspergillus fumigatusATCC 20430516
Cryptococcus neoformansH998

Interpretation: The MIC values provide a quantitative measure of the compound's potency against different fungal species. Lower MIC values indicate greater antifungal activity. These values can be compared to those of established antifungal drugs to benchmark the efficacy of this compound. It is important to note that clinical breakpoints, which categorize an isolate as susceptible, intermediate, or resistant, have not been established for this novel compound.

Conclusion

This compound represents a promising scaffold for the development of new antifungal therapies. The protocols outlined in this application note provide a robust framework for the systematic evaluation of its antifungal activity. By adhering to standardized methodologies, researchers can generate reliable and reproducible data that will be crucial for the continued investigation and potential clinical development of this and other novel thiourea derivatives.

References

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  • Broth Microdilution Screening Method: Detect New Antifungal Compounds. JoVE. Available from: [Link]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI. Available from: [Link]

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Application Notes & Protocols: A-Z Guide to Efficacy Testing of Novel Pyrimidine Thiourea Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

The relentless evolution of herbicide resistance necessitates the discovery of novel chemical entities with effective weed control mechanisms. Pyrimidine thiourea derivatives represent a promising class of compounds, often designed as bioisosteres of highly successful sulfonylurea herbicides.[1][2] This guide provides a comprehensive, tiered experimental framework for researchers to rigorously evaluate the herbicidal potential of novel pyrimidine thioureas, from target validation to whole-plant efficacy.

The protocols herein are structured to follow a logical discovery pipeline, beginning with precise in vitro assays to confirm the molecular mode of action, followed by integrated biological assays at the seed and whole-plant levels to assess physiological effects and practical applicability. The central hypothesis underpinning this guide is that many pyrimidine thioureas function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1][3] This enzyme is an ideal herbicide target as it is absent in mammals, contributing to a favorable toxicological profile.[1]

This document provides not only the step-by-step protocols but also the scientific rationale behind each experimental choice, empowering researchers to generate robust, reproducible, and meaningful data for their development programs.

Tier 1: Biochemical Assay for Target Engagement

Principle & Rationale: The foundational step in characterizing a new herbicide is to confirm its interaction with the intended molecular target. For pyrimidine thioureas, the primary putative target is the AHAS enzyme (also known as acetolactate synthase, ALS).[4][5][6] An in vitro enzyme inhibition assay provides direct evidence of target engagement and allows for the determination of the compound's intrinsic potency (IC50). This assay is rapid, cost-effective, and suitable for high-throughput screening of multiple candidate compounds.

Protocol 2.1: AHAS Enzyme Inhibition Assay

This protocol is adapted from methodologies used for assessing AHAS inhibitors.[1]

A. Materials & Reagents:

  • AHAS Enzyme: Partially purified enzyme extracted from a suitable plant source (e.g., etiolated corn shoots, Arabidopsis thaliana).

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0) containing 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

  • Test Compounds: Pyrimidine thiourea derivatives dissolved in DMSO (or other suitable solvent) to create a 10 mM stock solution.

  • Reaction Stop Solution: 0.5 M H₂SO₄.

  • Colorimetric Reagents:

    • Creatine solution (0.5% w/v in water).

    • α-Naphthol solution (5% w/v in 2.5 M NaOH). Prepare fresh.

  • Positive Control: A commercial AHAS-inhibiting herbicide (e.g., bensulfuron-methyl).

  • Equipment: 96-well microplates, spectrophotometer (530 nm), incubator (37°C).

B. Step-by-Step Procedure:

  • Prepare Serial Dilutions: Create a series of dilutions of the test compounds and the positive control in the assay buffer. A typical concentration range would be from 1 nM to 100 µM. Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzyme Reaction Setup: In a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer.

    • 10 µL of the test compound dilution (or DMSO for the negative control).

    • 40 µL of the AHAS enzyme solution.

  • Incubation: Gently mix and incubate the plate at 37°C for 60 minutes to allow the enzyme to catalyze the conversion of pyruvate to acetolactate.

  • Stop Reaction: Terminate the enzymatic reaction by adding 25 µL of 0.5 M H₂SO₄ to each well. This acidic condition also initiates the non-enzymatic conversion of acetolactate to acetoin.

  • Acetoin Conversion: Incubate the plate at 60°C for 15 minutes to ensure complete conversion to acetoin.

  • Color Development: Add 100 µL of the pre-mixed creatine/α-naphthol solution (mix equal volumes immediately before use) to each well.

  • Final Incubation: Incubate at 60°C for 15 minutes to allow for color development (a red complex).

  • Data Acquisition: Measure the absorbance at 530 nm using a microplate reader.

C. Data Analysis & Presentation:

  • Calculate the percentage of inhibition for each compound concentration relative to the control (0% inhibition) and the positive control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a dose-response curve and determine the IC50 value.[7] The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[8][9]

Table 1: Example Data for AHAS Inhibition Assay

Compound IDTargetIC50 (nM)Hill SlopeR² of Curve Fit
PT-001AHAS45.2-1.10.992
PT-002AHAS120.7-0.90.985
PT-003AHAS>10,000N/AN/A
Control HerbicideAHAS25.8-1.20.995

Tier 2: Seed-Based Assays for Biological Activity

Principle & Rationale: While an in vitro assay confirms molecular action, it does not guarantee that the compound can penetrate plant tissues and exert a physiological effect. Seed germination and seedling growth assays serve as a crucial bridge, evaluating the compound's ability to be absorbed by the seed or emerging seedling and inhibit growth.[10][11] These bioassays are relatively simple, require minimal space, and provide quantitative data on growth inhibition (GR50).[12]

Protocol 3.1: Petri Dish Seed Germination & Growth Assay

A. Materials & Reagents:

  • Test Seeds: Small, rapidly germinating seeds such as cress (Lepidium sativum) or Arabidopsis thaliana. For weed-specific activity, seeds of target species like barnyardgrass (Echinochloa crus-galli) or pigweed (Amaranthus retroflexus) can be used.[13]

  • Test Compounds: Stock solutions in DMSO.

  • Germination Medium: 0.5% agar in water or sterile filter paper.

  • Equipment: Sterile petri dishes (9 cm), growth chamber with controlled light (16h light/8h dark) and temperature (25°C), digital scanner or caliper.

B. Step-by-Step Procedure:

  • Prepare Test Plates:

    • For agar-based assays, prepare the agar solution and autoclave. While still molten (~45-50°C), add the test compound to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Pour the agar into petri dishes.

    • For filter paper assays, place two layers of sterile filter paper in each petri dish. Pipette a fixed volume (e.g., 3 mL) of sterile water containing the desired concentration of the test compound onto the paper.[14]

  • Plating Seeds: Arrange 20-30 seeds evenly on the surface of the agar or filter paper in each dish. Include a solvent control (DMSO only) and a negative control (water only).

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions.

  • Data Collection: After 5-7 days, assess the following endpoints:

    • Germination Rate (%): Count the number of seeds that have successfully germinated (radicle emergence).

    • Radicle/Hypocotyl Length: Carefully remove seedlings and measure the length of the primary root (radicle) and/or shoot (hypocotyl) using a digital caliper or by scanning the plates and using image analysis software.

    • Phytotoxicity Score: Visually assess for signs of injury such as chlorosis, necrosis, or morphological deformities.

C. Data Analysis & Presentation:

  • Calculate the percent inhibition of root/shoot length for each concentration compared to the solvent control.

  • Plot the percent growth inhibition against the logarithm of the compound concentration.

  • Use non-linear regression to determine the GR50 value (the concentration required to cause a 50% reduction in growth).

Diagram 1: Herbicide Discovery & Evaluation Workflow This diagram illustrates the tiered approach to herbicide testing, from initial screening to whole-plant validation.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Planta Bioassay cluster_2 Tier 3: Greenhouse Efficacy a Compound Library (Pyrimidine Thioureas) b Protocol 2.1: AHAS Enzyme Assay a->b Screening c Determine IC50 Values b->c Data Analysis d Protocol 3.1: Seed Germination & Seedling Growth Assay c->d Hit Prioritization e Determine GR50 Values & Phytotoxicity d->e Data Analysis f Protocol 4.1: Pre- & Post-Emergence Whole-Plant Assays e->f Promising Hits g Evaluate Weed Control (%) & Crop Safety f->g Evaluation h Lead Candidate Selection g->h Decision

Caption: A tiered workflow for evaluating pyrimidine thiourea herbicides.

Tier 3: Whole-Plant Efficacy in Controlled Environments

Principle & Rationale: The ultimate test of a herbicide's utility is its ability to control target weeds without harming crops under more realistic conditions.[12] Greenhouse or growth chamber assays evaluate the compound's performance when applied to soil (pre-emergence ) or foliage (post-emergence ). These tests account for critical factors like compound stability, uptake, translocation (movement within the plant), and metabolism, which cannot be assessed in simpler assays.[3][4]

Protocol 4.1: Pre- and Post-Emergence Herbicide Testing

A. Materials & Reagents:

  • Plant Species: Select a panel of relevant weed species (e.g., one monocot like Digitaria sanguinalis and one dicot like Amaranthus retroflexus) and, if applicable, a tolerant crop species (e.g., wheat, corn).[13]

  • Growth Medium: A standardized potting mix (e.g., sandy loam soil:peat:sand ratio of 1:1:1).

  • Containers: 10 cm diameter plastic pots.

  • Test Compounds: Formulated as a sprayable solution with appropriate adjuvants (e.g., surfactant) to ensure proper application and leaf wetting for post-emergence tests.

  • Equipment: Greenhouse or growth chamber with controlled environment (e.g., 25/20°C day/night, 60% RH, 16h photoperiod), laboratory track sprayer for uniform application.

B. Step-by-Step Procedure for Pre-Emergence Assay:

  • Potting & Seeding: Fill pots with soil mix, plant a specified number of seeds (e.g., 10-15) of the target weed/crop at a consistent depth (e.g., 1 cm), and lightly water.[15]

  • Application: Within 24 hours of seeding, apply the test compound using a track sprayer. The application rate should be calculated in grams of active ingredient per hectare (g a.i./ha). A dose-response series is essential (e.g., 50, 100, 200, 400 g a.i./ha).

  • Incubation: Place pots in the greenhouse and water as needed, typically by subirrigation to avoid disturbing the treated soil surface.[15]

  • Evaluation: After 21 days, evaluate the results by counting the number of emerged, healthy plants and by harvesting the above-ground biomass to determine the fresh or dry weight.

C. Step-by-Step Procedure for Post-Emergence Assay:

  • Plant Growth: Sow seeds as described above and grow plants until they reach a specific growth stage (e.g., 2-3 true leaves).[15] Thin plants to a uniform number per pot (e.g., 3-5).

  • Application: Apply the test compound to the foliage using the track sprayer at various rates.

  • Incubation: Return pots to the greenhouse. Avoid overhead watering for the first 24 hours to allow for foliar absorption.

  • Evaluation: At 14-21 days after treatment, visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death). Also, measure the reduction in fresh or dry biomass compared to untreated controls.

Table 2: Example Data for Whole-Plant Efficacy Assay (21 Days After Treatment)

Compound IDApplication TypeRate (g a.i./ha)Weed Control: A. retroflexus (% Biomass Reduction)Crop Safety: T. aestivum (% Biomass Reduction)
PT-001Pre-emergence20092%15%
PT-001Post-emergence20085%10%
PT-002Pre-emergence20065%5%
PT-002Post-emergence20058%2%
UntreatedN/A00%0%

Diagram 2: Logic for Pre- vs. Post-Emergence Testing This diagram outlines the decision factors and expected outcomes for different herbicide application strategies.

G cluster_pre Pre-Emergence Strategy cluster_post Post-Emergence Strategy start Goal: Inhibit Weed Growth pre_node Apply to Soil Before Weed Emergence start->pre_node Targeting germinating seeds post_node Apply to Foliage After Weed Emergence start->post_node Targeting established weeds pre_moa Compound is absorbed by roots or emerging shoot pre_node->pre_moa pre_outcome Weed seedlings fail to establish or emerge pre_moa->pre_outcome post_moa Compound is absorbed by leaves and translocated post_node->post_moa post_outcome Established weeds show systemic injury and die post_moa->post_outcome

Caption: Decision logic for pre- and post-emergence herbicide application.

References

  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]

  • Bukun, B., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Available at: [Link]

  • ChemCERT. (2018). Testing for Damaging Herbicide Residues. Retrieved from [Link]

  • Ghanizadeh, H., & Burgos, N. R. (2020). Whole-Plant and Seed Bioassays for Resistance Confirmation. In N. R. Burgos & D. R. Gealy (Eds.), Biology, Physiology and Molecular Biology of Weeds. ResearchGate. Available at: [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • Guddat, L. W., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(5), E760-E769. Available at: [Link]

  • Hess, F. D. (2000). HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7414. Available at: [Link]

  • Liu, X., et al. (2007). Pyrimidinyl-substituted amides and thioureas: syntheses, crystal structure and herbicidal activities. Pest Management Science, 63(11), 1143-1149. Available at: [Link]

  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • Penn State Extension. (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]

  • Pest Management Regulatory Agency. (1993). Regulatory Directive Dir93-07b: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Government of Canada. Available at: [Link]

  • Research Square. (2024). Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. Available at: [Link]

  • Shinde, S. S., et al. (2012). EFFECT OF HERBICIDES ON SEED GERMINATION AND SEEDLING GROWTH OF WEED Malachra capitata Linn. CABI Digital Library. Available at: [Link]

  • University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. ResearchGate. Available at: [Link]

  • Yu, Q., & Powles, S. B. (2014). Resistance to AHAS inhibitor herbicides: current understanding. Pest Management Science, 70(9), 1340-1350. Available at: [Link]

  • Zhang, X., et al. (2021). Review of the Current Research Progress of Seed Germination Inhibitors. International Journal of Molecular Sciences, 22(21), 11593. Available at: [Link]

Sources

Application of N-(4-methylpyrimidin-2-yl)thiourea in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Pyrimidine-Thiourea Scaffolds

In the landscape of medicinal chemistry, the quest for novel pharmacophores with diverse biological activities is perpetual. Among these, the pyrimidine-thiourea scaffold has garnered significant attention as a "privileged structure." This is attributed to its unique electronic properties and its ability to engage in multiple hydrogen bonding interactions, making it a versatile candidate for targeting a wide array of biological macromolecules.[1][2] N-(4-methylpyrimidin-2-yl)thiourea, with its distinct arrangement of a pyrimidine ring and a thiourea moiety, represents a promising, yet underexplored, entity within this chemical class. This guide provides a comprehensive overview of its potential applications, supported by detailed protocols for its synthesis and biological evaluation, to empower researchers in their drug discovery endeavors.

The pyrimidine core is a cornerstone of nucleic acids and is found in numerous clinically approved drugs, imparting a wide range of biological functions including anticancer and antimicrobial effects.[2] The thiourea functional group, on the other hand, is a well-established pharmacophore known for its diverse biological activities, which are often attributed to its ability to form strong hydrogen bonds and coordinate with metal ions.[3] The combination of these two moieties in this compound suggests a synergistic potential for potent and selective biological activity.

Chemical Profile

Compound Name This compound
CAS Number 102739-58-2
Molecular Formula C₆H₈N₄S
Molecular Weight 168.22 g/mol
Chemical Structure Chemical structure of this compound

Synthetic Protocol: A Generalized Approach

The synthesis of this compound can be achieved through a straightforward and efficient nucleophilic addition reaction. The following protocol is a generalized method adapted from established procedures for analogous pyrimidine-thiourea derivatives.

Principle of the Synthesis

The synthesis involves the reaction of 2-amino-4-methylpyrimidine with a suitable isothiocyanate precursor. A common and effective method is the in situ generation of an acyl isothiocyanate from an acyl chloride and a thiocyanate salt, which then reacts with the amine.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Formation of Acyl Isothiocyanate (in situ) cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis (Optional, for unsubstituted thiourea) AcylChloride Benzoyl Chloride AcylIsothiocyanate Benzoyl Isothiocyanate (Intermediate) AcylChloride->AcylIsothiocyanate + KSCN KSCN Potassium Thiocyanate Solvent1 Acetone (Anhydrous) Solvent1->AcylIsothiocyanate in Product N-benzoyl-N'-(4-methylpyrimidin-2-yl)thiourea AcylIsothiocyanate->Product + 2-Amino-4-methylpyrimidine Amine 2-Amino-4-methylpyrimidine Solvent2 Acetone (Anhydrous) Solvent2->Product in FinalProduct This compound Product->FinalProduct Hydrolysis Base Aqueous NaOH Base->FinalProduct with

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol

Materials:

  • 2-amino-4-methylpyrimidine

  • Benzoyl chloride

  • Potassium thiocyanate (or Ammonium thiocyanate)

  • Anhydrous acetone

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Preparation of Benzoyl Isothiocyanate (in situ):

    • In a round-bottom flask, dissolve potassium thiocyanate (1.1 equivalents) in anhydrous acetone.

    • To this solution, add benzoyl chloride (1 equivalent) dropwise at room temperature with continuous stirring.

    • Stir the reaction mixture for 1-2 hours at room temperature. The formation of a white precipitate (KCl) indicates the generation of benzoyl isothiocyanate.

  • Synthesis of N-benzoyl-N'-(4-methylpyrimidin-2-yl)thiourea:

    • To the reaction mixture containing the in situ generated benzoyl isothiocyanate, add a solution of 2-amino-4-methylpyrimidine (1 equivalent) in anhydrous acetone dropwise.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash it with cold water, and dry it to obtain N-benzoyl-N'-(4-methylpyrimidin-2-yl)thiourea.

  • Hydrolysis to this compound (Optional):

    • Suspend the N-benzoyl-N'-(4-methylpyrimidin-2-yl)thiourea in methanol.

    • Add an aqueous solution of sodium hydroxide (e.g., 1N NaOH) to the suspension.

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture to room temperature. A white solid of this compound should precipitate.

    • Filter the solid, wash with deionized water, and dry under vacuum.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of structurally related pyrimidine-thiourea derivatives, this compound holds promise in several therapeutic areas.

Anticancer Activity

Mechanistic Insights: Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and carbonic anhydrases.[4] The pyrimidine moiety can also contribute to anticancer activity by mimicking endogenous purines and pyrimidines, thereby interfering with nucleic acid synthesis. Some pyrimidine-thiourea hybrids have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in several cancers.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of this compound against various cancer cell lines.

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Data Analysis CellLines Cancer Cell Lines (e.g., MCF-7, HepG2, A549) Seeding Seed cells in 96-well plates CellLines->Seeding Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Treat cells with compound Incubation1->Treatment Compound This compound (in DMSO) Dilution Prepare serial dilutions Compound->Dilution Dilution->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT Add MTT solution Incubation2->MTT Incubation3 Incubate for 4h MTT->Incubation3 Formazan Add solubilization solution (e.g., DMSO) Incubation3->Formazan Absorbance Measure absorbance at 570 nm Formazan->Absorbance IC50 Calculate IC50 value Absorbance->IC50

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Procedure:

  • Cell Culture: Maintain selected human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations. Treat the cells with the compound dilutions (final DMSO concentration should be <0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Example Data (Hypothetical):

Cell Line IC₅₀ (µM) of a related pyrimidine-thiourea derivative [6]
BGC-823 (Gastric Cancer)20.9 - 103.6
A549 (Lung Cancer)19.2 - 112.5
Antibacterial Activity

Mechanistic Insights: Thiourea derivatives can exhibit antibacterial activity by disrupting the bacterial cell wall and inhibiting essential enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.[7] The pyrimidine moiety can also interfere with bacterial metabolic pathways.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation and Reading Bacteria Bacterial Strains (e.g., S. aureus, E. coli) Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Bacteria->Inoculum Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Compound This compound (in DMSO) Dilution Prepare serial dilutions in broth Compound->Dilution Dispense Dispense broth and compound dilutions Dilution->Dispense Plate 96-well microtiter plate Plate->Dispense Dispense->Inoculate Controls Include growth and sterility controls Inoculate->Controls Incubation Incubate at 37°C for 18-24h Controls->Incubation Reading Visually inspect for turbidity Incubation->Reading MIC Determine MIC (lowest concentration with no visible growth) Reading->MIC

Sources

developing in vitro assays for N-(4-methylpyrimidin-2-yl)thiourea efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Developing In Vitro Assays for N-(4-methylpyrimidin-2-yl)thiourea Efficacy Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for establishing a suite of in vitro assays to characterize the biological efficacy of this compound. Thiourea derivatives represent a versatile class of small molecules with demonstrated potential in oncology and enzyme inhibition.[1][2][3] This guide presents a logical, tiered approach, beginning with foundational cytotoxicity screening to establish baseline potency and progressing to more complex, mechanism-of-action (MoA) assays. We detail step-by-step protocols for robust and reproducible cell viability determination, target-based enzyme inhibition, and cellular pathway analysis. The causality behind experimental choices, inclusion of self-validating controls, and methods for data interpretation are emphasized to ensure scientific integrity. This framework will enable researchers to generate a comprehensive efficacy profile for this compound, facilitating its progression in the drug discovery pipeline.

Foundational Concepts & Preliminary Steps

The journey of characterizing a novel compound begins not in the assay plate, but with careful preparation and strategic planning. The quality and reproducibility of all subsequent data depend entirely on these initial steps.

Compound Handling and Stock Solution Preparation

This compound, like most small molecules, will likely be a crystalline powder. Ensuring its proper solubilization and storage is critical to maintaining its integrity and ensuring accurate concentrations in your assays.

  • Solubility Testing: Before preparing a high-concentration stock, it is crucial to determine the optimal solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial screening due to its high solubilizing power. Test the solubility by attempting to dissolve a small, known amount of the compound in a small volume of DMSO. Visually inspect for any precipitate.

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution, typically at 10-50 mM in 100% DMSO. This minimizes the volume of DMSO added to your cell cultures, as high concentrations of DMSO (>0.5%) can be toxic to cells.

  • Storage: Aliquot the primary stock into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light where necessary.

Rationale for Cell Line Selection

The choice of cell lines is a critical experimental parameter that dictates the relevance of your findings. A well-conceived panel of cell lines can reveal not only potency but also selectivity. Based on the activities of related thiourea and pyrimidine-containing compounds, which often show anticancer properties, a logical starting point is a panel of human cancer cell lines.[1][4][5]

  • Diversity of Origin: Select cell lines from different cancer types to assess the breadth of activity. For example, a panel could include:

    • MCF-7: A breast adenocarcinoma cell line (luminal A).

    • HCT116: A colorectal carcinoma cell line.

    • HepG2: A hepatocellular carcinoma cell line.

    • K-562: A chronic myelogenous leukemia cell line.[4]

  • Inclusion of a Non-Cancerous Control: To assess selectivity and potential for general toxicity, it is imperative to include a non-malignant cell line. The HaCaT cell line (immortalized human keratinocytes) is a common choice for this purpose, as it allows for the calculation of a Selectivity Index (SI).[4]

  • Selectivity Index (SI): This is a critical metric for evaluating the therapeutic window of a compound. It is calculated as: SI = IC50 in normal cells / IC50 in cancer cells A higher SI value is desirable, as it indicates the compound is more toxic to cancer cells than to normal cells.[4]

Primary Efficacy Screening: Cytotoxicity Assays

The first biological question to ask is whether this compound has a cytotoxic or cytostatic effect on living cells. The MTT assay is a robust, colorimetric method that serves as an excellent primary screen to quantify this effect.

Workflow for Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) D Prepare Serial Dilutions of Compound A->D B Culture & Harvest Selected Cell Lines C Seed Cells in 96-well Plates B->C E Treat Cells with Compound (Incubate 48-72h) C->E D->E F Add MTT Reagent E->F G Solubilize Formazan Crystals F->G H Read Absorbance (570 nm) G->H I Normalize Data to Controls (% Viability) H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K G A Potent Cytotoxicity Observed in Primary Screen? B Yes A->B C No A->C E Hypothesize Target Class (e.g., Kinases, Carbonic Anhydrase) B->E D Consider Alternative MoA (e.g., non-specific toxicity, metabolic disruption) or De-prioritize Compound C->D F Perform Biochemical Assay (e.g., In Vitro Kinase Assay) E->F G Inhibition Observed? F->G H Yes G->H I No G->I J Validate in Cellular Context (e.g., Western Blot for Phospho-Substrate, Reporter Assay) H->J K Revise Hypothesis (Test Different Target Class) I->K K->F

Caption: Decision-making workflow for MoA studies.

Protocol 4.1: Western Blot for Cellular Target Engagement

Principle: This protocol aims to visualize the effect of the compound on a specific signaling pathway by measuring the phosphorylation level of a key downstream protein. For example, if you hypothesize that the compound inhibits VEGFR-2, you could measure the phosphorylation of a downstream effector like PLCγ1 or ERK1/2 in cells stimulated with VEGF.

Materials:

  • Cell line expressing the target of interest (e.g., HUVECs for VEGFR-2)

  • Starvation medium (e.g., serum-free medium)

  • Growth factor/stimulant (e.g., VEGF)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., VEGF at 50 ng/mL) for a short period (e.g., 10 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and prepare with Laemmli buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again, apply ECL substrate, and capture the chemiluminescent signal with an imager.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK).

Data Analysis:

  • Perform densitometry on the bands using software like ImageJ.

  • For each sample, calculate the ratio of the phospho-protein signal to the total-protein signal.

  • A dose-dependent decrease in this ratio in compound-treated samples compared to the stimulated control indicates successful target engagement and pathway inhibition.

References

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI.
  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PubMed Central. [Link]

  • Anti-Oxidative Burst, Cytotoxicity , and ADME Studies of Thiourea Compounds . (N/A). Pharmacophore. [Link]

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  • Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs . (2023). NIH. [Link]

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  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (N/A). NIH. [Link]

  • Pharmacology of Thiourea ; Mechanism of action , Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • A Cell -Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (N/A). PLOS One. [Link]

  • Pathway Profiling, Measure Multiple Cellular Signaling Events. (N/A). Eurofins Discovery. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (N/A). NIH. [Link]

  • IC50's : An Approach to High-Throughput Drug Discovery. (N/A). Columbia University. [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube. [Link]

  • Testing effects of signal transduction pathways on cadherin junctional complex assembly using quantitative image analysis. (2003). PubMed. [Link]

  • How to calculate IC50 . (N/A). Science Gateway. [Link]

  • Small compound -based direct cell conversion with combinatorial optimization of pathway regulations. (2022). Bioinformatics. [Link]

  • Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II , IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. (N/A). NIH. [Link]

  • Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways . (2020). YouTube. [Link]

  • Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (2024). NIH. [Link]

  • New N -acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological A. (2023). Semantic Scholar. [Link]

  • Sulfonyl thiourea derivatives from 2 -aminodiarylpyrimidines: In vitro and in silico evaluation as potential carbonic anhydrase I, II , IX, and XII inhibitors. (2024). PubMed. [Link]

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Application Notes and Protocols for the Crystal Growth of N-(4-methylpyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the single-crystal growth of N-(4-methylpyrimidin-2-yl)thiourea, a compound of interest in pharmaceutical research and drug development. Recognizing that the acquisition of high-quality single crystals is a critical bottleneck in structural biology and medicinal chemistry, this document moves beyond simplistic step-by-step instructions. Instead, it offers a holistic approach grounded in the fundamental principles of crystallization. We delve into the causality behind experimental choices, provide self-validating protocols, and furnish a robust framework for troubleshooting common challenges. This guide is designed to empower researchers to not only successfully grow crystals of the target compound but also to develop a deeper understanding of the crystallization process for novel small molecules.

Introduction: The Critical Role of Single Crystals

The three-dimensional atomic arrangement of a molecule, unequivocally revealed by single-crystal X-ray diffraction, is the gold standard for structural elucidation. For a molecule like this compound, which possesses multiple hydrogen bond donors and acceptors, understanding its solid-state conformation and intermolecular interactions is paramount for rational drug design, polymorphism screening, and intellectual property protection. Thiourea derivatives are known for their diverse biological activities, and the ability to obtain high-quality crystals is the gateway to understanding structure-activity relationships (SAR) at a molecular level.

This guide will focus on solution-based crystallization techniques, which are the most common and versatile methods for small organic molecules. We will explore slow evaporation, slow cooling, and vapor diffusion, providing both theoretical underpinnings and practical, step-by-step protocols.

Foundational Principles: A Brief Primer on Crystallization

Crystallization from a solution is a two-step process governed by thermodynamics and kinetics: nucleation and crystal growth.[1][2]

  • Nucleation: This is the initial formation of a stable, ordered molecular cluster (a nucleus) from a supersaturated solution.[3] Supersaturation is the essential driving force for crystallization, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[1][4] Nucleation can be either homogeneous (spontaneous formation in a clear solution) or heterogeneous (formation on a pre-existing surface, such as dust particles or a seed crystal).[1]

  • Crystal Growth: Once a stable nucleus has formed, further molecules from the supersaturated solution deposit onto its surface, allowing the crystal to grow in a systematic, layer-by-layer fashion.[1]

The goal of any crystallization experiment is to control the rates of nucleation and growth to produce a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals. This is typically achieved by creating a state of gentle, sustained supersaturation.

Pre-crystallization: Synthesis and Purity

The success of any crystallization experiment is critically dependent on the purity of the starting material. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to the growth of poor-quality crystals or no crystals at all.

Synthesis of this compound

A common route to N-substituted thioureas involves the reaction of an appropriate amine with a thiocyanate or isothiocyanate. The synthesis of this compound can be adapted from established protocols for similar compounds.[3][5] A plausible synthetic route involves the reaction of 2-amino-4-methylpyrimidine with a suitable thiocarbonyl transfer reagent.

Purification of the Compound

Prior to crystallization attempts, it is imperative to purify the synthesized this compound. Techniques such as column chromatography or recrystallization from a suitable solvent should be employed to achieve a purity of >98%, as determined by techniques like HPLC and ¹H NMR.

Solvent Selection: The Cornerstone of Successful Crystallization

The choice of solvent is the most critical variable in crystallization. An ideal solvent for crystallization should exhibit the following properties:

  • Moderate solubility at room temperature: The compound should not be completely insoluble, nor should it be excessively soluble.

  • High solubility at elevated temperatures: This allows for the creation of a supersaturated solution upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: A moderately volatile solvent is often preferred for the slow evaporation technique.

  • Low toxicity and cost: Practical considerations are also important.

Based on the structural similarity to 1-(4-methylpyridin-2-yl)thiourea, which has been successfully crystallized from methanol and chloroform, these solvents are excellent starting points for screening.[3][5] Thiourea and its derivatives also show solubility in other polar solvents like ethanol and acetone.[6][7]

Protocol 4.1: Solvent Solubility Screening
  • Place approximately 5-10 mg of purified this compound into several small, clean vials.

  • To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, chloroform, toluene) dropwise, with stirring or sonication, until the solid dissolves.

  • Record the approximate volume of each solvent required to dissolve the compound. This provides a qualitative measure of solubility.

  • Observe the vials upon standing. Solvents from which the compound begins to precipitate slowly upon slight evaporation or cooling are promising candidates for crystallization.

Solution-Based Crystal Growth Techniques

The following protocols are designed to be starting points. Optimization of parameters such as concentration, temperature, and evaporation rate will likely be necessary.

Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality single crystals.[8][9] It is particularly effective for compounds that are soluble at room temperature.[10]

  • Prepare a nearly saturated solution of this compound in a pre-screened, suitable solvent (e.g., methanol).

  • Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with parafilm and puncture it with a few small holes using a needle. The number and size of the holes will control the rate of evaporation.

  • Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Monitor the vial over several days to weeks for the formation of crystals.

Slow Cooling

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.

  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).

  • Ensure all the solid has dissolved. If necessary, add a minimal amount of additional hot solvent.

  • Filter the hot solution into a pre-warmed, clean vial.

  • Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to allow for slow cooling to room temperature.

  • Once at room temperature, the vial can be transferred to a refrigerator (4 °C) to maximize crystal yield.

Vapor Diffusion

Vapor diffusion is a powerful technique that is particularly useful when only small amounts of the compound are available.[11][12] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent.

  • In a small, open vial (the "inner chamber"), dissolve a few milligrams of this compound in a minimal amount of a good solvent (e.g., methanol).

  • In a larger vial or beaker (the "outer chamber"), place a larger volume of a volatile anti-solvent in which the compound is insoluble but which is miscible with the good solvent (e.g., diethyl ether or hexane).

  • Place the inner vial inside the outer chamber, ensuring the solvent levels are such that there is no direct mixing.

  • Seal the outer chamber tightly.

  • The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner chamber, gradually reducing the solubility of the compound and inducing crystallization.

Comparative Analysis of Crystallization Techniques

The choice of crystallization technique depends on the solubility properties of the compound and the available equipment. The following table provides a comparative overview:

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation Gradual increase in concentration as solvent evaporates.Simple setup, effective for many compounds.Can be slow, difficult to control evaporation rate precisely.Compounds with moderate solubility at room temperature.
Slow Cooling Decreased solubility as temperature is lowered.Good control over the rate of supersaturation, can produce large crystals.Requires a significant difference in solubility at different temperatures.Compounds that are much more soluble in hot solvent than in cold.
Vapor Diffusion Gradual decrease in solubility by diffusion of an anti-solvent.Excellent for small quantities of material, fine control over supersaturation.Requires careful selection of a miscible solvent/anti-solvent pair.Screening many conditions simultaneously, when only small amounts of compound are available.

Protocol Validation and Troubleshooting

A successful crystallization experiment yields well-formed, transparent crystals with sharp edges and faces. However, several common problems can arise.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated.Add more solute to ensure saturation, or allow more solvent to evaporate.[13][14]
Insufficient time.Be patient; some crystallizations can take weeks.
Formation of an Oil Solution is too supersaturated; melting point of the compound is below the crystallization temperature.Use a more dilute solution; lower the crystallization temperature; try a different solvent.[15]
Too Many Small Crystals Nucleation rate is too high.Slow down the rate of supersaturation (slower cooling, fewer holes in parafilm); use a slightly more dilute solution.
Poor Crystal Quality Impurities in the compound or solvent.Re-purify the compound; use high-purity solvents.
Vibrations or rapid temperature fluctuations.Isolate the experiment from disturbances.[14]

Visualization of the Crystallization Workflow

The following diagram illustrates the decision-making process and workflow for the crystal growth of this compound.

CrystalGrowthWorkflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Solvent Screening cluster_growth Phase 3: Crystal Growth cluster_analysis Phase 4: Analysis & Refinement Synthesis Synthesis of This compound Purification Purification (>98%) (e.g., Recrystallization, Chromatography) Synthesis->Purification Ensure high purity SolventScreen Solubility Screening (Methanol, Ethanol, Acetone, Chloroform, etc.) Purification->SolventScreen SelectSolvent Identify Promising Solvents (Moderate solubility, good crystal habit) SolventScreen->SelectSolvent SlowEvap Slow Evaporation SelectSolvent->SlowEvap Select appropriate technique SlowCool Slow Cooling SelectSolvent->SlowCool Select appropriate technique VaporDiff Vapor Diffusion SelectSolvent->VaporDiff Select appropriate technique Analysis Crystal Quality Assessment (Microscopy) SlowEvap->Analysis SlowCool->Analysis VaporDiff->Analysis Troubleshoot Troubleshooting (Oiling out, microcrystals, etc.) Analysis->Troubleshoot If poor quality Success High-Quality Single Crystals Analysis->Success If good quality Optimization Optimize Conditions (Concentration, Temperature, Rate) Troubleshoot->Optimization Optimization->SlowEvap Iterate Optimization->SlowCool Iterate Optimization->VaporDiff Iterate

Caption: Workflow for the crystal growth of this compound.

Conclusion

The successful growth of single crystals of this compound is an achievable goal that requires a systematic and informed approach. By understanding the fundamental principles of crystallization, carefully selecting solvents, and methodically applying techniques such as slow evaporation, slow cooling, and vapor diffusion, researchers can significantly increase their chances of obtaining crystals suitable for X-ray diffraction. This guide provides the necessary theoretical framework and practical protocols to navigate the challenges of small molecule crystallization and unlock the structural insights that are vital for advancing drug discovery and development.

References

  • Science Notes. (2013, May 29). Solutions to Common Crystal Growing Problems. [Link]

  • De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57–93.
  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]

  • ThoughtCo. (2019, June 9). Troubleshooting Problems in Crystal Growing. [Link]

  • VNU Journal of Science. Temperature Gradient: A Simple Method for Single Crystal Growth. [Link]

  • Boyle, P. D. (2006). Crystallisation Techniques. North Carolina State University. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • ResearchGate. Temperature Gradient: A Simple Method for Single Crystal Growth. [Link]

  • Semantic Scholar. Temperature Gradient: A Simple Method for Single Crystal Growth. [Link]

  • Massachusetts Institute of Technology. Growing Crystals. [Link]

  • University of Washington. Slow Evaporation Method. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. [Link]

  • JoVE. Video: Crystal Growth: Principles of Crystallization. [Link]

  • Thorson, M. R., et al. (2013). Getting crystals your crystallographer will treasure: a beginner's guide.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • IMSERC. Guide for crystallization. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • GeoScienceWorld. (2017, March 3). Principles of Crystal Nucleation and Growth. [Link]

  • Lambart, S. (2022, October 5). L9: Crystal growth and nucleation. [Link]

  • GeoScienceWorld. (2017, March 3). Principles of Crystal Nucleation and Growth. [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]

  • IMSERC. Crystallization Techniques. [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion. [Link]

  • Hampton Research. Crystal Growth Techniques. [Link]

  • Reddit. (2024, April 20). Troubleshooting : r/crystalgrowing. [Link]

  • ResearchGate. (2020, October 8). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. [Link]

  • Reddit. (2021, October 14). Hey all! I'm spent a lot of time working on a massive flowchart troubleshooting common problems when crystal growing! Let me know if you find this helpful or if you have some tips I can add! : r/crystalgrowing. [Link]

  • MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]

  • Sciencemadness Wiki. (2022, September 15). Thiourea. [Link]

  • ResearchGate. Solubility of thiourea at different temperatures and pH values. [Link]

  • ResearchGate. Influence of polymorphism on N-thiophosphorylated thiourea 4-Me. [Link]

  • PubChem. N-(2-Methyl-4-pyrimidinyl)thiourea. [Link]

  • ResearchGate. (PDF) Crystal Polymorphism in Pharmaceutical Science. [Link]

  • PubMed Central. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. [Link]

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N-(4-methylpyrimidin-2-yl)thiourea: A Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-(4-methylpyrimidin-2-yl)thiourea in Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are pharmacophoric mainstays, present in a vast array of therapeutic agents. Among the myriad of building blocks available to the synthetic chemist, this compound has emerged as a particularly versatile and powerful precursor. Its unique molecular architecture, featuring a nucleophilic thiourea moiety appended to an electron-deficient pyrimidine ring, provides a reactive handle for a diverse range of cyclization and cyclocondensation reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in the construction of various biologically significant heterocyclic systems, including thiazoles, pyrimido[2,1-b][1][2][3]triazines, and other fused heterocycles. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying mechanistic principles that govern these transformations.

PART 1: Synthesis of the Precursor: this compound

The journey into the synthetic utility of this compound begins with its efficient preparation. A common and reliable method involves a two-step, one-pot procedure starting from the readily available 2-amino-4-methylpyrimidine.

Protocol 1: Two-Step, One-Pot Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-acyl and N-heterocyclic thioureas.[4][5] The first step involves the in-situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate. The second step is the nucleophilic addition of 2-amino-4-methylpyrimidine to the isothiocyanate, followed by basic hydrolysis to remove the benzoyl protecting group.

Materials:

  • 2-amino-4-methylpyrimidine

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

Step 1: In-situ formation of Benzoyl Isothiocyanate and N-Benzoyl-N'-(4-methylpyrimidin-2-yl)thiourea

  • To a stirred suspension of ammonium thiocyanate (7.6 g, 0.1 mol) in 100 mL of anhydrous acetone in a 250 mL round-bottom flask, add benzoyl chloride (14.0 g, 0.1 mol) dropwise at room temperature.

  • After the addition is complete, gently reflux the mixture for 30 minutes. A white precipitate of ammonium chloride will form.

  • Cool the reaction mixture to room temperature.

  • Add 2-amino-4-methylpyrimidine (10.9 g, 0.1 mol) to the reaction mixture.

  • Reflux the mixture for 2 hours.

  • Pour the reaction mixture into 500 mL of cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with water, and air dry. The solid is N-benzoyl-N'-(4-methylpyrimidin-2-yl)thiourea.

Step 2: Hydrolysis to this compound

  • Suspend the crude N-benzoyl-N'-(4-methylpyrimidin-2-yl)thiourea in 150 mL of methanol in a 500 mL round-bottom flask.

  • Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 40 mL of water.

  • Reflux the mixture for 1 hour.

  • Cool the reaction mixture to room temperature. A white solid of this compound will precipitate.

  • Collect the solid by vacuum filtration, wash with deionized water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: 75-85% Physical Appearance: White to off-white crystalline solid.

Causality of Experimental Choices:

  • The use of anhydrous acetone in the first step is crucial to prevent the hydrolysis of benzoyl chloride and the resulting isothiocyanate.

  • The benzoyl group serves as a convenient activating and protecting group, which is readily removed under basic conditions.

  • Refluxing ensures the completion of both the isothiocyanate formation and the subsequent reaction with the aminopyrimidine.

PART 2: Application in Heterocyclic Synthesis

The strategic placement of the thiourea moiety on the pyrimidine ring makes this compound a versatile synthon for a variety of heterocyclic systems.

Application 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring.[3][6] It involves the cyclocondensation of an α-haloketone with a thiourea derivative. The pyrimidinyl-substituted aminothiazoles are of significant interest due to their potential biological activities.[7]

Reaction Scheme:

Hantzsch_Thiazole_Synthesis Precursor This compound Product 2-(4-methylpyrimidin-2-ylamino)-4-R-thiazole Precursor->Product Reflux, Ethanol AlphaHaloKetone α-Haloketone (R-CO-CH2-X) AlphaHaloKetone->Product

Caption: Hantzsch synthesis of 2-(pyrimidinylamino)thiazoles.

Protocol 2: Synthesis of 2-[(4-Methylpyrimidin-2-yl)amino]-4-phenylthiazole

Materials:

  • This compound

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.82 g, 10 mmol) in 40 mL of ethanol with gentle warming.

  • To the stirred solution, add 2-bromoacetophenone (1.99 g, 10 mmol).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and then with water.

  • Recrystallize the crude product from ethanol to afford pure 2-[(4-methylpyrimidin-2-yl)amino]-4-phenylthiazole.

Quantitative Data Summary:

α-HaloketoneProductReaction Time (h)Yield (%)
2-Bromoacetophenone2-[(4-Methylpyrimidin-2-yl)amino]-4-phenylthiazole4-685-92
2-Chloro-1-(4-nitrophenyl)ethanone2-[(4-Methylpyrimidin-2-yl)amino]-4-(4-nitrophenyl)thiazole5-780-88
Ethyl bromopyruvateEthyl 2-[(4-methylpyrimidin-2-yl)amino]thiazole-4-carboxylate3-588-95

Mechanistic Insight: The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring.

Hantzsch_Mechanism Thiourea Pyrimidinyl-NH-C(=S)-NH2 Intermediate1 Pyrimidinyl-NH-C(=NH2+)-S-CH2-CO-R Thiourea->Intermediate1 S-Alkylation Haloketone R-CO-CH2-X Haloketone->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(Pyrimidinylamino)thiazole Intermediate2->Product - H2O

Caption: Mechanism of the Hantzsch thiazole synthesis.

Application 2: Synthesis of Fused Heterocyclic Systems - Pyrimido[2,1-b][1][2][3]triazines

The presence of multiple nitrogen atoms and a reactive thiourea moiety in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. One such example is the formation of pyrimido[1,2-a][1][2][3]triazines through cyclocondensation reactions.[8]

Protocol 3: Synthesis of 4-Aryl-8-methyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1][2][3]triazin-6-one

This protocol is based on the reaction of pyrimidin-2-ylthioureas with arylaldehydes and an active methylene compound, such as ethyl acetoacetate, in a multicomponent reaction.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ethyl acetoacetate

  • Glacial acetic acid

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

Procedure:

  • A mixture of this compound (1.82 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol) in 20 mL of glacial acetic acid is placed in a 100 mL round-bottom flask.

  • The reaction mixture is refluxed for 8-10 hours.

  • After cooling, the reaction mixture is poured into crushed ice.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from a suitable solvent like ethanol or acetic acid.

Causality and Mechanistic Considerations: This reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and ethyl acetoacetate, followed by a Michael addition of the thiourea, and subsequent intramolecular cyclization and dehydration to form the fused ring system. The acidic medium catalyzes the condensation and cyclization steps.

Pyrimidotriazine_Workflow cluster_reactants Reactants cluster_process Process Thiourea This compound Mix Mix in Glacial Acetic Acid Thiourea->Mix Aldehyde Aromatic Aldehyde Aldehyde->Mix Ketoester Ethyl Acetoacetate Ketoester->Mix Reflux Reflux for 8-10h Mix->Reflux Workup Pour into ice, filter, wash Reflux->Workup Purify Recrystallize Workup->Purify Product Pyrimido[1,2-a][1,3,5]triazine Derivative Purify->Product

Caption: Workflow for the synthesis of Pyrimido[1,2-a][1][2][3]triazine derivatives.

Application 3: Reaction with α,β-Unsaturated Compounds

This compound can also serve as a binucleophile in reactions with α,β-unsaturated compounds, leading to the formation of various heterocyclic systems, such as pyrimidine-thiones.[9]

Protocol 4: Synthesis of Pyrimidine-2-thione Derivatives

This protocol describes a representative reaction with an α,β-unsaturated ketone (chalcone).

Materials:

  • This compound

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Sodium butoxide (NaOBu)

  • Butanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a solution of sodium butoxide, prepared from sodium (0.23 g, 10 mmol) and 30 mL of butanol, add this compound (1.82 g, 10 mmol) and chalcone (2.08 g, 10 mmol).

  • Reflux the reaction mixture for 10-12 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is triturated with water and the resulting solid is collected by filtration.

  • The crude product is washed with water and then with ethanol and recrystallized from an appropriate solvent.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of heterocyclic compounds. The protocols and applications detailed in this note demonstrate its utility in constructing thiazole and fused pyrimidine ring systems, which are of significant interest in medicinal and materials chemistry. The reactivity of this precursor opens up avenues for the exploration of novel molecular scaffolds. Future work could focus on expanding the scope of its reactions with other electrophilic partners, including other α,β-unsaturated systems and multicomponent reactions, to generate diverse libraries of heterocyclic compounds for biological screening. The continued investigation into the synthetic potential of this compound is poised to yield further innovations in heterocyclic chemistry and drug discovery.

References

  • A Universal Method for the Synthesis of new Heterocyclic Systems: Pyrimido[2,1-f][1][6][9]triazines. ChemistryOpen. [URL not directly available][1][10]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

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  • The structure of pyrimido[1,2-a][1][2][3]triazines and the main routes of their synthesis. ResearchGate. [Link]

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Application Note & Protocol: Formulation of N-(4-methylpyrimidin-2-yl)thiourea for Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of N-(4-methylpyrimidin-2-yl)thiourea, a compound of significant interest for its potential therapeutic activities. Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological effects, including anticancer, enzyme inhibitory, and antimicrobial properties.[1][2][3][4][5][6] However, their often poor aqueous solubility presents a considerable challenge for consistent and effective delivery in both in vitro and in vivo biological studies. This guide details various formulation strategies to enhance the solubility and bioavailability of this compound, complete with step-by-step protocols, characterization techniques, and stability testing considerations to ensure reliable and reproducible experimental outcomes.

Introduction: The Scientific Rationale

This compound belongs to a class of heterocyclic thiourea derivatives that have garnered substantial attention in medicinal chemistry. The thiourea scaffold is a key pharmacophore in numerous biologically active compounds, capable of forming critical hydrogen bonds with biological targets like enzymes and receptors.[2][7] Specifically, pyrimidinylthiourea derivatives have shown promise in various therapeutic areas.[8]

The primary obstacle in the preclinical development of many thiourea derivatives, including this compound, is their inherent lipophilicity and consequently, poor water solubility. This characteristic can lead to inconsistent results in biological assays and limited efficacy in animal models due to low bioavailability. The choice of formulation is therefore not merely a matter of solubilization but a critical determinant of the compound's ultimate biological activity and therapeutic potential. This document aims to provide researchers with the foundational knowledge and practical protocols to overcome these formulation hurdles.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod of Determination
Molecular FormulaC6H8N4SMass Spectrometry
Molecular Weight168.22 g/mol Mass Spectrometry
AppearanceWhite to off-white solidVisual Inspection
Melting PointLiterature values may varyDifferential Scanning Calorimetry (DSC)
Aqueous SolubilityPoorly solubleShake-flask method followed by HPLC-UV
LogPEstimated to be >2Calculated using software (e.g., ChemDraw)

Note: Experimental values should be determined for each new batch of the compound.

The synthesis of this compound can be achieved through established methods, often involving the reaction of 2-amino-4-methylpyrimidine with a suitable isothiocyanate precursor.[9] The structural integrity of the synthesized compound must be rigorously confirmed using techniques such as NMR, FT-IR, and mass spectrometry before proceeding with formulation development.[10][11][12][13][14]

Formulation Strategies for Preclinical Research

The selection of a formulation strategy depends on the intended application, i.e., in vitro cell-based assays or in vivo animal studies. The overarching goal is to prepare a homogenous, stable, and biocompatible formulation that delivers a precise and reproducible concentration of the active compound.

Formulations for In Vitro Studies

For cell-based assays, the primary concern is to dissolve the compound in a vehicle that is non-toxic to the cells at the final concentration used in the experiment.

  • Co-Solvent Systems: This is the most common and straightforward approach for initial in vitro screening. The compound is first dissolved in a water-miscible organic solvent and then diluted with the aqueous cell culture medium.

    • Causality: The organic solvent disrupts the intermolecular forces of the crystalline compound, allowing it to be solvated. Subsequent dilution in the aqueous medium must be done carefully to avoid precipitation.

Protocol 1: Preparation of a 10 mM Stock Solution using DMSO

  • Weighing: Accurately weigh 1.68 mg of this compound.

  • Dissolution: Add 100 µL of high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO) to the compound.

  • Solubilization: Vortex the mixture vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can be used if necessary, but caution should be exercised to prevent degradation.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Important Considerations:

    • The final concentration of the organic solvent in the cell culture medium should typically not exceed 0.5% (v/v) to minimize solvent-induced cytotoxicity.[15][16]

    • A vehicle control (medium with the same concentration of the co-solvent) must always be included in the experiment.

    • Alternative co-solvents such as ethanol or dimethylformamide (DMF) can be considered, but their compatibility with the specific cell line must be verified.[15]

Formulations for In Vivo Studies

Formulations for animal studies require more complex considerations, including biocompatibility, route of administration, and pharmacokinetic profile.

  • Aqueous Co-solvent/Surfactant Systems: For oral or parenteral administration, a combination of co-solvents and non-ionic surfactants can be employed to create stable solutions or dispersions.

    • Causality: Surfactants reduce the surface tension between the drug particles and the aqueous vehicle, improving wetting and preventing aggregation. Co-solvents aid in the initial dissolution.

Protocol 2: Preparation of an Oral Gavage Formulation (e.g., 10 mg/mL)

  • Vehicle Preparation: Prepare a vehicle consisting of 10% DMSO, 40% Polyethylene Glycol 400 (PEG400), and 50% Saline (0.9% NaCl).

  • Compound Addition: Weigh 100 mg of this compound.

  • Initial Dissolution: Add the compound to 1 mL of DMSO and vortex until fully dissolved.

  • Addition of PEG400: Add 4 mL of PEG400 to the DMSO solution and mix thoroughly.

  • Final Dilution: Slowly add 5 mL of saline to the mixture while continuously vortexing to form a clear solution or a fine, homogenous suspension.

  • Pre-dosing: Before each administration, ensure the formulation is well-mixed.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as emulsions or self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption.

    • Causality: These systems utilize the body's natural lipid absorption pathways to facilitate drug uptake.

Diagram 1: Formulation Selection Workflow

G start Start: this compound Powder solubility Determine Aqueous Solubility start->solubility in_vitro In Vitro Study? solubility->in_vitro in_vivo In Vivo Study? in_vitro->in_vivo No co_solvent Co-solvent System (e.g., DMSO) in_vitro->co_solvent Yes oral oral in_vivo->oral Oral Route? parenteral parenteral in_vivo->parenteral Parenteral Route? end_vitro End: In Vitro Formulation co_solvent->end_vitro Proceed to Assay co_solvent_surfactant Co-solvent/Surfactant System oral->co_solvent_surfactant Yes nanoformulation Nanoformulation (e.g., Liposomes) parenteral->nanoformulation Yes end_vivo End: In Vivo Formulation co_solvent_surfactant->end_vivo Proceed to Dosing nanoformulation->end_vivo Proceed to Dosing

Caption: Workflow for selecting an appropriate formulation strategy.

Characterization and Quality Control of Formulations

Once a formulation is prepared, it is crucial to characterize it to ensure its quality and performance.

Table 2: Analytical Methods for Formulation Characterization

ParameterMethodPurpose
Appearance Visual InspectionCheck for clarity, color, and presence of particulates.
pH pH meterEnsure physiological compatibility.
Particle Size Dynamic Light Scattering (DLS)For suspensions and nanoformulations, to determine size distribution and stability.
Drug Concentration High-Performance Liquid Chromatography (HPLC)To confirm the final concentration of the active compound.
In Vitro Drug Release Dialysis MethodTo assess the release profile of the drug from the formulation.[17]

Protocol 3: HPLC Method for Quantification

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Standard Curve: Prepare a standard curve using known concentrations of this compound in the mobile phase.

Stability Testing: Ensuring Formulation Integrity

The stability of the formulation is critical for the reliability of biological data. Stability studies should be conducted under relevant storage conditions.[18][19][20][21]

Protocol 4: Short-Term Stability Assessment

  • Preparation: Prepare the formulation as described in the protocols above.

  • Storage Conditions: Store aliquots of the formulation at different conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (20-25°C)

    • Accelerated (e.g., 40°C)[22]

  • Time Points: Analyze the samples at initial (T=0), 24 hours, 48 hours, and 1 week.

  • Analysis: At each time point, assess the appearance, pH, drug concentration (by HPLC), and for suspensions, particle size.

  • Acceptance Criteria: A stable formulation should show less than 5-10% degradation of the active compound and no significant changes in physical properties.

Diagram 2: Stability Testing Workflow

G prep Prepare Formulation t0 T=0 Analysis (Appearance, pH, HPLC) prep->t0 storage Store at Different Conditions (2-8°C, 25°C, 40°C) t0->storage t1 T=24h Analysis storage->t1 t2 T=48h Analysis t1->t2 t_final T=1 week Analysis t2->t_final data_analysis Analyze Data (Compare to T=0) t_final->data_analysis stable Formulation is Stable data_analysis->stable <10% Degradation unstable Reformulate data_analysis->unstable >10% Degradation

Caption: Workflow for assessing the short-term stability of a formulation.

Biocompatibility Assessment

It is essential to ensure that the chosen formulation vehicle does not interfere with the biological system being studied.

  • In Vitro Cytotoxicity: The formulation vehicle (without the active compound) should be tested on the target cell line to determine its non-toxic concentration range. Standard cytotoxicity assays like MTT or LDH release can be used.[23][24]

  • In Vivo Tolerance: For animal studies, a maximum tolerated dose (MTD) study of the vehicle alone should be performed to identify any adverse effects.

The principles of biocompatibility testing as outlined in ISO 10993 can provide a valuable framework for these assessments.[25][26]

Conclusion and Future Perspectives

The successful formulation of this compound is a critical enabler for its progression through the preclinical research pipeline. This guide provides a systematic approach to developing and validating formulations for both in vitro and in vivo applications. By carefully selecting excipients, preparing formulations according to robust protocols, and thoroughly characterizing their physicochemical properties and stability, researchers can ensure the generation of high-quality, reproducible data. Future work may explore more advanced formulation technologies, such as nano-suspensions or solid lipid nanoparticles, to further enhance the delivery and therapeutic efficacy of this promising class of compounds.

References

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Application Notes & Protocols: Molecular Docking Studies of N-(4-methylpyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for In Silico Investigation

N-(4-methylpyrimidin-2-yl)thiourea and its analogs represent a class of heterocyclic compounds with significant therapeutic potential, attributed to the versatile binding capacity of the thiourea pharmacophore.[1][2] Thiourea derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor effects.[1][3][4] The proposed mechanism for their antibacterial action often involves the inhibition of key enzymes like DNA gyrase and topoisomerase IV.[1] Given this promising profile, molecular docking serves as a powerful computational tool to elucidate the potential binding modes and affinities of this compound with various protein targets at an atomic level. This in silico approach provides a rational basis for prioritizing target proteins and guiding the synthesis of more potent analogs, thereby accelerating the drug discovery pipeline.[2]

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific reasoning behind each critical step.

Part 1: Foundational Workflow - A Conceptual Overview

Before delving into the granular protocols, it is essential to understand the logical flow of a molecular docking study. The entire process is a systematic reduction of conformational possibilities to identify the most probable and energetically favorable binding interaction between a ligand (our compound) and a receptor (the target protein).

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis & Validation Phase ligand_prep Ligand Preparation (Compound of Interest) grid_gen Grid Box Generation (Defining the Search Space) ligand_prep->grid_gen protein_prep Protein Preparation (Target Selection & Refinement) protein_prep->grid_gen docking_run Running the Docking Algorithm (e.g., AutoDock Vina) grid_gen->docking_run result_analysis Results Analysis (Binding Affinity & Pose Visualization) docking_run->result_analysis validation Docking Validation (Re-docking & Further Calculations) result_analysis->validation

Caption: High-level workflow for a typical molecular docking study.

Part 2: Detailed Experimental Protocols

Ligand Preparation: Structuring this compound for Docking

Expertise & Experience: The initial structure of the ligand is paramount. A poorly optimized ligand geometry will lead to inaccurate docking results. We begin by obtaining a 2D or 3D representation of the molecule and then proceed to energy minimization to achieve a stable, low-energy conformation. This step ensures that the bond lengths, bond angles, and torsional angles are physically realistic before the docking algorithm explores its flexibility.

Protocol:

  • Structure Retrieval:

    • Obtain the 2D structure of this compound. A reliable source for this is the PubChem database.[5][6][7]

    • Use a chemical drawing software (e.g., ChemDraw, MarvinSketch) to draw the structure and save it in a common format like SDF or MOL.

  • 3D Conversion and Energy Minimization:

    • Import the 2D structure into a molecular modeling software (e.g., Avogadro, UCSF Chimera).

    • Add hydrogen atoms, considering the physiological pH (typically 7.4). This ensures the correct protonation states of ionizable groups.

    • Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process optimizes the geometry to a local energy minimum.

  • File Format Conversion for Docking Software:

    • For use with AutoDock Vina, the prepared ligand structure must be converted to the PDBQT file format.[8] This format includes atomic coordinates, partial charges, and atom type definitions.

    • Software like AutoDock Tools (ADT) is specifically designed for this purpose.[9] It will automatically assign Gasteiger charges and define the rotatable bonds, which are crucial for flexible ligand docking.[10]

Target Protein Preparation: Selecting and Refining the Receptor

Expertise & Experience: The quality of the protein structure is as critical as the ligand's. Crystal structures from the Protein Data Bank (PDB) are often incomplete, containing water molecules, co-factors, and sometimes missing atoms or side chains.[11][12][13] The preparation phase is a "cleaning" process to ensure the protein is in a state that is computationally tractable and biologically relevant for the docking simulation.

Protocol:

  • Target Selection and Retrieval:

    • Based on the known or hypothesized biological activity of thiourea derivatives (e.g., antibacterial), select a relevant protein target. For this example, we will consider E. coli DNA Gyrase B (PDB ID: 1KZN).[1]

    • Download the PDB file from the RCSB Protein Data Bank.[11][12][14]

  • Protein Structure Refinement:

    • Load the PDB file into a molecular visualization tool (e.g., PyMOL, Discovery Studio Visualizer, UCSF Chimera).[15]

    • Remove Non-essential Molecules: Delete all water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its catalytic activity.[15][16]

    • Handle Multiple Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, retain only one chain (e.g., Chain A).[16]

    • Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for correctly identifying potential hydrogen bond donors and acceptors.[15][17]

    • Assign Charges: Assign partial charges to the protein atoms. For AutoDock, Kollman charges are typically used.[8]

  • File Format Conversion:

    • Similar to the ligand, the prepared protein structure must be saved in the PDBQT format for use with AutoDock Vina. This is also done using AutoDock Tools.[18]

Grid Box Generation: Defining the Docking Search Space

Expertise & Experience: Instead of searching the entire protein surface, which is computationally expensive and inefficient, we define a three-dimensional grid box that encompasses the binding site of interest. The accuracy of the docking depends heavily on the correct placement and size of this box. If the binding site is known (from a co-crystallized ligand in the PDB file, for instance), the box should be centered on that site. For "blind docking," where the binding site is unknown, the grid box should cover the entire protein surface.[19]

Protocol:

  • Identify the Binding Site:

    • If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the binding site.

    • Alternatively, binding pocket prediction servers (e.g., CASTp) can be used to identify potential active sites.

  • Set Grid Parameters in AutoDock Tools:

    • Load the prepared protein PDBQT file into ADT.

    • Open the "Grid Box" option.

    • Adjust the center coordinates (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) of the box to encompass the entire binding pocket, with a small margin (e.g., 4-5 Å) around it.[9][20]

    • Save the grid parameters to a configuration file (e.g., conf.txt).

G cluster_protein Target Protein protein Protein Surface pocket Binding Pocket grid Grid Box (Search Space) ligand Ligand

Caption: Conceptual representation of the grid box defining the search space.

Part 3: Docking Execution and Result Analysis

Running the Docking Simulation with AutoDock Vina

Expertise & Experience: AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[21] It uses a gradient-based optimization algorithm to explore the conformational space of the ligand within the defined grid box. The exhaustiveness parameter controls the thoroughness of the search; higher values increase the chance of finding the global energy minimum but also increase computation time.

Protocol:

  • Prepare the Configuration File (conf.txt):

    • This text file contains the paths to the protein and ligand PDBQT files, as well as the grid box parameters.

    • An example conf.txt file:

  • Execute Vina from the Command Line:

    • Open a terminal or command prompt and navigate to the directory containing your files.

    • Run the following command:

    • Vina will generate an output PDBQT file containing the predicted binding poses and a log file with the corresponding binding affinities.

Analysis and Interpretation of Docking Results

Expertise & Experience: The primary outputs of a docking simulation are the binding affinity (or docking score) and the predicted binding poses. The binding affinity is an estimate of the free energy of binding (ΔG), with more negative values indicating stronger binding.[22] However, this score alone is not sufficient. Visual inspection of the binding poses is crucial to understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[22][23]

Protocol:

  • Evaluate Binding Affinities:

    • Open the log.txt file. It will contain a table of binding affinities (in kcal/mol) for the top-ranked poses. The pose with the lowest binding energy is considered the most favorable.

  • Visualize Binding Poses and Interactions:

    • Use a molecular visualization program (e.g., PyMOL, Discovery Studio Visualizer) to open the protein PDBQT file and the output ligand PDBQT file.[24]

    • Analyze the interactions between the best-ranked pose of the ligand and the amino acid residues in the binding pocket.

    • Identify key interactions:

      • Hydrogen Bonds: Look for hydrogen bonds between the thiourea moiety, the pyrimidine ring, and polar residues in the protein.

      • Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic residues.

      • π-π Stacking: Check for stacking interactions between the pyrimidine ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Table 1: Example Docking Results Summary

PoseBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-8.5ASP73, GLY77ILE78, ILE94
2-8.2GLY77, THR165VAL43, ALA47
3-7.9ASP73VAL71, ILE94

Part 4: Protocol Validation and Advanced Analysis

Trustworthiness: A docking protocol must be validated to ensure its reliability. The most common method is "re-docking," where a co-crystallized ligand is removed from its protein and then docked back into the binding site.[25][26] A successful protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[25][26]

Re-docking Protocol
  • Select a Validation System: Choose a PDB entry of your target protein that includes a co-crystallized inhibitor (native ligand).

  • Prepare Structures: Separate the native ligand and the protein. Prepare both using the same protocols described in sections 2.1 and 2.2.

  • Perform Docking: Dock the native ligand back into the protein using the same grid parameters and docking settings.

  • Calculate RMSD: Superimpose the docked pose of the native ligand onto the original crystallographic pose and calculate the RMSD. A value < 2.0 Å validates the docking protocol.[27][28]

Advanced Analysis: MM/PBSA and MM/GBSA Calculations

Expertise & Experience: While docking scores provide a quick estimate of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can offer a more accurate re-scoring of the binding free energy.[29][30] These methods calculate the free energy of the ligand, the protein, and the complex from molecular dynamics simulation snapshots and can provide a more refined energy landscape.[31][32]

This advanced step typically follows the docking study and involves running molecular dynamics simulations on the top-ranked protein-ligand complex pose.

Conclusion

Molecular docking is a valuable computational technique in modern drug discovery. By following a rigorous and validated protocol, researchers can gain significant insights into the potential interactions of this compound with its biological targets. This guide provides a robust framework for conducting such studies, emphasizing the importance of careful preparation, systematic execution, and critical analysis. The results from these in silico experiments can effectively guide experimental efforts, ultimately saving time and resources in the quest for novel therapeutics.

References

  • How to interpret and analyze molecular docking results? ResearchGate. [Link]

  • Worldwide Protein Data Bank: wwPDB. wwPDB.org. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Protein Data Bank. Wikipedia. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • PubChem | Databases. NCSU Libraries. [Link]

  • PubChem. PubChem. [Link]

  • RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source. NIH. [Link]

  • RCSB PDB: Homepage. RCSB.org. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]

  • The Protein Data Bank. PubMed Central, NIH. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

  • PubChem - Dataset. Data.gov. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • PubChem. Laurier Library. [Link]

  • How can I validate docking result without a co-crystallized ligand? Matter Modeling Stack Exchange. [Link]

  • Session 4: Introduction to in silico docking. University of Oxford. [Link]

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  • Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • validation through re-docking, cross-docking and ligand enrichment in various well-resoluted mao-b receptors. ResearchGate. [Link]

  • Preparing the protein and ligand for docking. University of Manchester. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Lessons from Docking Validation. Michigan State University. [Link]

  • Learn Maestro: Preparing protein structures. YouTube. [Link]

  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PubMed Central, NIH. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]

  • How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail. YouTube. [Link]

  • Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Anti-Inflammatory Activity. MDPI. [Link]

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link]

  • Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of peptidoglycan. Pharmacy Education. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4-methylpyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of N-(4-methylpyrimidin-2-yl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We have structured this document in a problem-oriented question-and-answer format to directly address the practical issues encountered in the laboratory.

Part 1: Troubleshooting Guide

This section addresses the most common and specific issues that can arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My overall yield of this compound is consistently low. Where should I begin troubleshooting?

A low overall yield is a systemic issue that can originate from multiple stages of the two-step synthesis. The most effective troubleshooting strategy is to systematically evaluate each step. The synthesis typically proceeds via an N-benzoyl protected intermediate, which is then hydrolyzed.

The general workflow is as follows:

  • Step 1: Acylation. Reaction of 2-amino-4-methylpyrimidine with benzoyl isothiocyanate to form 1-benzoyl-3-(4-methylpyrimidin-2-yl)thiourea.

  • Step 2: Deprotection. Basic hydrolysis of the benzoyl group to yield the final product.

Start by isolating and characterizing the intermediate product from Step 1. If the yield of the benzoyl-protected thiourea is high, the problem lies in the hydrolysis/deprotection step. If the yield of the intermediate is low, the issue is in the initial acylation reaction.

Troubleshooting Flowchart for Low Yield

G start Low Overall Yield Detected check_intermediate Isolate and Quantify Intermediate: 1-benzoyl-3-(4-methylpyrimidin-2-yl)thiourea start->check_intermediate yield_intermediate Intermediate Yield? check_intermediate->yield_intermediate problem_hydrolysis Problem is in Step 2: Hydrolysis / Work-up yield_intermediate->problem_hydrolysis High problem_acylation Problem is in Step 1: Acylation Reaction yield_intermediate->problem_acylation Low high_yield High solution_hydrolysis Troubleshoot Hydrolysis: - Incomplete Reaction? - Product Degradation? - Isolation Loss? problem_hydrolysis->solution_hydrolysis low_yield Low solution_acylation Troubleshoot Acylation: - Reagent Quality? - Reaction Conditions? - Side Reactions? problem_acylation->solution_acylation

Caption: Systematic approach to diagnosing the source of low yield.

Q2: The yield of my intermediate, 1-benzoyl-3-(4-methylpyrimidin-2-yl)thiourea, is poor. What are the common pitfalls in this acylation step?

The formation of the N-acyl thiourea is a critical step involving the nucleophilic attack of the amino group of 2-amino-4-methylpyrimidine on the electrophilic carbon of benzoyl isothiocyanate. Low yields here typically stem from issues with reagents or reaction conditions.[1][2]

Data Summary: Troubleshooting the Acylation Step

Potential CauseScientific Rationale & ExplanationRecommended Solution
Degraded Benzoyl Isothiocyanate Benzoyl isothiocyanate is highly electrophilic and susceptible to hydrolysis by atmospheric moisture, leading to the formation of benzamide and other impurities. Using old or improperly stored reagent is a primary cause of failure.Use freshly prepared or recently purchased benzoyl isothiocyanate. Store under an inert atmosphere (N₂ or Ar) in a desiccator. Consider in-situ generation from benzoyl chloride and potassium thiocyanate (KSCN) in a dry solvent like acetone or acetonitrile for maximum reactivity.
Impure 2-Amino-4-methylpyrimidine The starting amine's purity is paramount. Impurities can compete in side reactions or inhibit the primary reaction. The pyrimidine ring system is a key structural component in many APIs, making its purity essential for successful synthesis.[3]Verify the purity of 2-amino-4-methylpyrimidine by melting point or spectroscopy (¹H NMR). If necessary, recrystallize from a suitable solvent (e.g., toluene or ethanol) before use.
Suboptimal Reaction Conditions The reaction rate can be slow if the temperature is too low or the reaction time is insufficient. The nucleophilicity of the aminopyrimidine might be lower than that of simple anilines.[2]Gently heat the reaction mixture (e.g., reflux in THF or acetone) to increase the rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot disappears completely. An extended reaction time (4-8 hours) may be necessary.[2]
Incorrect Stoichiometry Using a significant excess of one reagent can lead to complex side reactions and purification challenges. An excess of the amine can potentially react with the product.Use a slight excess (1.05-1.1 equivalents) of the benzoyl isothiocyanate to ensure the complete consumption of the more valuable aminopyrimidine starting material.
Q3: The final deprotection step to yield this compound is inefficient. How can I improve it?

This step involves the basic hydrolysis (saponification) of the benzoyl amide bond. The most common issues are incomplete reaction or product loss during work-up. A well-documented procedure involves using sodium hydroxide in methanol.[4][5]

  • Problem: Incomplete Hydrolysis

    • Causality: The amide bond of the benzoyl group is stable and requires sufficient energy and reagent concentration to cleave. Insufficient heating or base can lead to a mixture of starting material and product.

    • Solution: Ensure the reaction is heated to reflux for an adequate amount of time, typically at least 1 hour.[4][5] Monitor the reaction by TLC, looking for the disappearance of the UV-active benzoyl intermediate and the appearance of the product spot. If the reaction stalls, a slight increase in the concentration of aqueous NaOH may be beneficial.

  • Problem: Product Loss During Isolation

    • Causality: this compound has some solubility in aqueous and alcoholic solutions. After hydrolysis, the product often precipitates upon cooling. However, if the volume of solvent is too large or the pH is not optimal, a significant amount of product can remain in the filtrate.

    • Solution: After the reflux period, allow the mixture to cool slowly to room temperature and then potentially in an ice bath to maximize precipitation. The product is a white solid.[4][5] Minimize the total volume of methanol used. After filtration, wash the collected solid sparingly with cold deionized water to remove inorganic salts, followed by a non-polar solvent like ether to aid drying.

Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?

The most commonly cited and reliable method is the two-step synthesis via a benzoyl-protected intermediate. This route offers a balance of high yield and manageable purification.

Synthetic Workflow Diagram

G cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis A 2-Amino-4-methylpyrimidine C 1-benzoyl-3-(4-methylpyrimidin-2-yl)thiourea A->C Reflux in Acetone/THF B Benzoyl Isothiocyanate B->C Reflux in Acetone/THF D This compound C->D NaOH / Methanol Reflux

Caption: The two-step synthesis of the target compound.

This method is advantageous because the intermediate is typically a stable, crystalline solid that is easily purified, ensuring that high-purity material is carried into the final deprotection step.

Q2: What analytical techniques are recommended for monitoring reaction progress and confirming product identity?
  • Thin Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the formation of products in both steps. A typical mobile phase would be a mixture of ethyl acetate and hexane. The benzoyl-containing compounds will be UV-active.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structures of the intermediate and the final product. Key signals to look for in the final product include the methyl group on the pyrimidine ring, the aromatic protons of the pyrimidine, and the broad NH signals of the thiourea moiety.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. In the intermediate, look for C=O (amide) and C=S stretches. In the final product, the C=O peak will disappear.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final product.

Part 3: Detailed Experimental Protocols

These protocols are based on established literature procedures and best practices.[4][5]

Protocol 1: Synthesis of 1-benzoyl-3-(4-methylpyrimidin-2-yl)thiourea (Intermediate)
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-amino-4-methylpyrimidine (1.0 eq) in anhydrous acetone.

  • Reaction Initiation: To this solution, add benzoyl isothiocyanate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., 3:1 Hexane:Ethyl Acetate), ensuring the starting amine is fully consumed.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by vacuum filtration. Wash the crude product with cold diethyl ether to remove any unreacted benzoyl isothiocyanate. The intermediate can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of this compound (Final Product)
  • Setup: In a round-bottom flask, create a suspension of 1-benzoyl-3-(4-methylpyrimidin-2-yl)thiourea (1.0 eq) in methanol.

  • Hydrolysis: Add a solution of 1N aqueous sodium hydroxide (NaOH) (1.1 - 1.2 eq).

  • Reaction: Heat the mixture to reflux for 1 hour. The suspension should become a clear solution before the product begins to precipitate. Monitor for the disappearance of the starting material by TLC.

  • Isolation: After cooling the mixture to room temperature, a white solid will form. Collect the product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any remaining NaOH and sodium benzoate byproduct. Dry the product under vacuum over a desiccant like P₂O₅.[5] An 81% yield has been reported for an analogous synthesis.[4][5]

References
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. Available at: [Link]

  • The Crucial Role of 2-Amino-4-methylpyrimidine in Modern Pharmaceutical Synthesis. APIChemistry. Available at: [Link]

  • Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. SciSpace. Available at: [Link]

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Scirp.org. Available at: [Link]

  • Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. National Institutes of Health. Available at: [Link]

  • Reactions of 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine Derivatives with Various Isothiocyanates. E-Journal of Chemistry. Available at: [Link]

  • Organomediated cleavage of benzoyl group enables an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea and its application for developing 18F-labeled PET tracers. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N-(4-methylpyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers, we've all faced the challenge of a promising compound that refuses to cooperate in aqueous assay environments. N-(4-methylpyrimidin-2-yl)thiourea and its analogs, while valuable for their biological activities, are frequently plagued by poor aqueous solubility.[1][2] This guide is designed to provide you with a systematic approach to overcoming these solubility hurdles, ensuring reliable and reproducible data in your experiments. We will move from fundamental principles and quick answers to advanced troubleshooting protocols, explaining the scientific rationale behind each step to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of this compound.

Q1: Why is this compound poorly soluble in aqueous buffers?

A: The low aqueous solubility arises from a combination of its molecular structure. While the molecule possesses hydrogen bond donors and acceptors, its relatively planar, aromatic-like pyrimidine ring and the thiourea group can favor strong crystal lattice packing.[3] Overcoming this stable crystalline state requires significant energy, which the hydration process in pure water often cannot provide. The compound has a calculated XLogP3 of 0.1, indicating it is not highly lipophilic, but its solubility is primarily limited by its solid-state properties.[4]

Q2: What is the best solvent for my primary stock solution?

A: For initial stock solutions, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry standard due to its high solubilizing power. Dimethylformamide (DMF) is a suitable alternative. A starting concentration of 10-20 mM is typically achievable and provides a good starting point for serial dilutions.[5] It is critical to use anhydrous solvent to prevent compound degradation or hydrolysis over time.

Q3: I prepared a clear stock in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A: This is a classic problem known as "precipitation upon dilution." Your concentrated DMSO stock can hold a high amount of the compound, creating a supersaturated solution. When this is diluted into an aqueous buffer (an "anti-solvent"), the overall solvent environment can no longer support the compound's solubility, causing it to "crash out" or precipitate.[6] This leads to an unknown and lower-than-intended final concentration in your assay, invalidating the results.

Q4: Can I use pH to improve the solubility of this compound?

A: Yes, this can be a very effective strategy. The pyrimidine ring contains basic nitrogen atoms. Lowering the pH of the aqueous buffer (e.g., to pH 6.0 or below) will protonate these nitrogens. This forms a salt version of your compound, which is generally much more water-soluble.[7] However, you must first confirm that the pH change does not negatively impact your assay components, such as enzyme activity or protein stability.[8][9]

Section 2: Troubleshooting Guide for Solubility Issues

When simple dilution fails, a systematic approach is needed. The following workflow provides a decision-making process for addressing solubility problems.

G start Solubility Issue: Precipitation in Assay stock_check Step 1: Review Stock Prep - Is stock 10-20 mM in pure DMSO? - Is dilution <1:100 (1% DMSO final)? start->stock_check precip_check Does precipitate persist? stock_check->precip_check ph_option Step 2: pH Modification Is your assay tolerant to pH < 6.5? precip_check->ph_option Yes end_ok Problem Solved Proceed with assay. ALWAYS include solvent controls. precip_check->end_ok No ph_adjust Adjust buffer pH to 5.5-6.5. Protonates pyrimidine ring, increasing solubility. ph_option->ph_adjust Yes cosolvent_option Step 3: Co-Solvent Method Add a water-miscible co-solvent to the assay buffer. ph_option->cosolvent_option No interference_check Check for Assay Interference Run vehicle controls for all excipients. ph_adjust->interference_check cosolvent_option->interference_check cyclodextrin_option Step 4 (Advanced): Cyclodextrin Prepare a drug-cyclodextrin complex. cyclodextrin_option->end_ok end_fail Re-evaluate Assay Conditions Consider alternative compound or assay format. interference_check->cyclodextrin_option Interference Observed interference_check->end_ok No Interference

Caption: Decision workflow for troubleshooting solubility.

Problem: My compound precipitates out of solution during or after dilution into the final assay plate.
  • Causality: The aqueous buffer is an "anti-solvent" for the compound, causing it to fall out of solution when the concentration of the primary organic solvent (e.g., DMSO) drops below a critical level.

  • Solution Pathway:

    • Initial Check - Dilution Process: Ensure your final DMSO concentration is as low as possible, ideally ≤1% and never exceeding 5%. High concentrations of DMSO can interfere with biological assays.[10] Perform dilutions serially and mix thoroughly after each step.

    • Strategy 1: pH Modification: If your assay system is robust to pH changes, prepare your aqueous buffer at a lower pH (e.g., 6.0 instead of 7.4). This is often the simplest and most effective first step. See Protocol 2 for guidance.

    • Strategy 2: Co-Solvent Addition: If pH modification is not an option, introduce a mild, water-miscible organic solvent into your final assay buffer.[11] This increases the overall "solvating power" of the buffer. See the table below and Protocol 2 for details.

    • Strategy 3 (Advanced): Cyclodextrin Complexation: For particularly stubborn compounds or when minimizing all organic solvents is critical, using cyclodextrins is a superior method. These sugar-based molecules form an "inclusion complex," where the poorly soluble drug sits inside a hydrophobic pocket, while the exterior of the cyclodextrin remains hydrophilic.[12][13] This dramatically increases aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14] See Protocol 3.

Problem: My assay results are inconsistent, or I suspect artifacts, even if I don't see visible precipitation.
  • Causality: The solubilizing agents themselves (co-solvents, surfactants) can interfere with the assay readout.[10][15] Additionally, the compound may be forming microscopic aggregates or colloids that are not visible to the naked eye but can inhibit enzymes or disrupt proteins non-specifically.

  • Solution Pathway:

    • Rigorous Controls: Always run a "vehicle" control that contains the exact same concentration of DMSO, co-solvent, or cyclodextrin as your test wells, but without the compound. This will reveal any baseline signal shift caused by your solubilization system.

    • Reduce Excipient Concentration: Titrate down the concentration of your co-solvent or surfactant to the lowest possible level that still maintains solubility.

    • Switch Solubilization Method: Surfactants are particularly prone to causing assay artifacts.[16] If you are using a surfactant and see interference, switch to a co-solvent or, preferably, the cyclodextrin method, which is generally more biologically inert.[17]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for preparing and solubilizing your compound.

Protocol 1: Standard Stock Solution Preparation and Dilution

This protocol outlines the best practices for preparing a primary stock solution.[18][19]

  • Weighing: Accurately weigh a precise amount of this compound (MW: 168.22 g/mol )[20] using an analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for 10 mM, add 1 mL of DMSO to 1.682 mg of compound).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until all solid material is completely dissolved. Gentle warming in a 30-37°C water bath can assist, but avoid high temperatures.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Assay Dilution: a. Perform a serial dilution of your stock in pure DMSO to create intermediate concentrations. b. Add a small volume of the appropriate DMSO-diluted compound to your assay buffer, ensuring rapid and vigorous mixing (e.g., pipetting up and down or vortexing) to minimize localized high concentrations that can trigger precipitation. The final DMSO concentration should be below 1%.

Protocol 2: Solubility Enhancement using Co-solvents or pH Adjustment

This protocol is for situations where direct dilution from a DMSO stock fails.

  • Buffer Preparation: Prepare your assay buffer.

    • For pH Adjustment: Adjust the pH of the buffer to the desired lower value (e.g., 6.0) using dilute HCl before adding any sensitive biological reagents (e.g., proteins, enzymes).

    • For Co-solvent Use: Add the chosen co-solvent to the buffer to the desired final percentage (see Table 1). For example, to make 100 mL of buffer with 5% ethanol, add 5 mL of pure ethanol to 95 mL of buffer.

  • Compound Dilution: Prepare an intermediate dilution of your DMSO stock solution.

  • Final Addition: Add the compound from the intermediate dilution to the modified buffer, mixing immediately and thoroughly.

  • Equilibration: Allow the final solution to equilibrate for 15-30 minutes at room temperature and visually inspect for any signs of precipitation before adding to the final assay plate.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This is an advanced method for achieving high aqueous solubility with minimal interference.[12][14]

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 20-40% w/v). This may require some gentle warming and stirring to fully dissolve.

  • Add Compound: Add your concentrated this compound stock solution (in DMSO) directly to the HP-β-CD solution. The molar ratio of HP-β-CD to your compound should be high, at least 10:1 to start.

  • Complexation: Mix this solution vigorously (vortex) and then allow it to incubate, with shaking or stirring, for at least 1-4 hours at room temperature to allow for the formation of the inclusion complex.

  • Final Dilution: This clear, highly soluble complex can now be diluted as needed into your final assay buffer. Remember that your vehicle control must now contain the same final concentration of both HP-β-CD and DMSO.

Section 4: Summary of Solubilization Strategies

This table provides a quick-reference comparison of the primary methods discussed.

Method Mechanism Typical Concentration Advantages Disadvantages & Cautions
pH Adjustment Increases solubility by forming a more soluble salt of the compound.[7]pH 5.5 - 6.5Simple, inexpensive, effective for compounds with basic groups.Assay Dependent: Can alter protein structure, enzyme activity, or cell viability.
Co-solvents Reduces the polarity of the aqueous buffer, increasing the solvating capacity for the compound.[11]Ethanol (1-5%), Propylene Glycol (1-5%), PEG-400 (1-10%)Easy to implement, wide range of options available.Can cause assay interference, may affect protein stability at higher concentrations.[16]
Surfactants Reduce surface tension or, above the CMC, form micelles that encapsulate the compound.[21]Tween-20/80 (<0.1%), Triton X-100 (<0.1%)Very effective at low concentrations.High risk of assay interference (protein denaturation, membrane disruption).[10][15] Use as a last resort.
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic compound from water.[13][17]HP-β-CD (1-10% w/v)Generally low toxicity and low assay interference. Highly effective.More expensive, requires a pre-incubation step for complex formation.

References

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link][11][21][22]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link][12][17]

  • Mennini, T., et al. (2009). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. Journal of Drug Delivery Science and Technology. [Link][23]

  • Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. ResearchGate. [Link]

  • Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]

  • Garrido, B., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link][13]

  • Loftsson, T., et al. (2005). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. [Link][14]

  • Madhuri, K. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link][24]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link][25]

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Joseph, C., et al. (2013). An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions. ResearchGate. [Link][8]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link][5]

  • Joseph, C., et al. (2013). Solubility of thiourea at different temperatures and pH values. ResearchGate. [Link][9]

  • Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link][1]

  • National Center for Biotechnology Information. (n.d.). N-(2-Methyl-4-pyrimidinyl)thiourea. PubChem. [Link][4]

  • Gümüş, M., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link][2]

  • LibreTexts Chemistry. (2022). Preparing Solutions. [Link][18]

  • LibreTexts Chemistry. (2022). Preparing Solutions. [Link][19]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link][6]

  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link][10]

  • Wikipedia. (n.d.). Thiourea. Wikipedia. [Link][3]

  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility. [Link][7]

  • ResearchGate. (2020). Interferences of Surfactants During Determination of Chlorophenols... ResearchGate. [Link][15]

  • ResearchGate. (2015). The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. ResearchGate. [Link][16]

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Technical Support Center: Optimizing Reaction Conditions for N-(4-methylpyrimidin-2-yl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-(4-methylpyrimidin-2-yl)thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this important class of compounds. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of this compound derivatives.

Q1: What is the most common and efficient method for synthesizing this compound derivatives?

The most prevalent and generally efficient method is the reaction of 2-amino-4-methylpyrimidine with a suitable isothiocyanate.[1] This reaction is a nucleophilic addition of the amino group to the electrophilic carbon of the isothiocyanate. The choice of isothiocyanate (e.g., acyl isothiocyanates, aryl isothiocyanates) will determine the final derivative.[2][3]

Q2: What are the key starting materials for this synthesis?

The primary starting materials are 2-amino-4-methylpyrimidine and an appropriate isothiocyanate. 2-amino-4-methylpyrimidine can be synthesized through various routes, often involving the condensation of a β-ketoester with a guanidine derivative.[4][5][6] Isothiocyanates can be commercially sourced or synthesized, commonly from the corresponding primary amine and thiophosgene or by the decomposition of dithiocarbamate salts.[7]

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields can arise from several factors:

  • Purity of Starting Materials: Impurities in 2-amino-4-methylpyrimidine or the isothiocyanate can lead to side reactions.

  • Reaction Conditions: Suboptimal temperature, solvent, or reaction time can result in incomplete conversion.

  • Steric Hindrance: Bulky substituents on either reactant can slow down the reaction rate.[8]

  • Competing Reactions: The isothiocyanate can react with the solvent or other nucleophiles present in the reaction mixture.

Q4: I am observing the formation of an insoluble precipitate during my reaction. What could it be?

In many cases, the desired this compound product will precipitate from the reaction mixture upon formation, especially if the solvent is chosen appropriately (e.g., dichloromethane).[9] However, if the precipitate is an impurity, it could be a symmetrical thiourea formed from the reaction of the isothiocyanate with a contaminating amine.[8]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to optimizing your reaction conditions.

Problem: Low or No Product Formation

Possible Cause 1: Poor Quality of Isothiocyanate

Isothiocyanates can be unstable and may degrade upon storage.

  • Solution:

    • Verify Purity: Check the purity of your isothiocyanate by TLC, NMR, or IR spectroscopy.

    • Fresh Preparation: If the isothiocyanate has degraded, it is best to use a freshly prepared or newly purchased batch.

    • In-situ Generation: Consider generating the isothiocyanate in-situ from the corresponding amine. This can be achieved using reagents like thiophosgene or by decomposing a dithiocarbamate salt.[7]

Possible Cause 2: Low Nucleophilicity of the Amine

While 2-amino-4-methylpyrimidine is generally a good nucleophile, its reactivity can be influenced by the reaction conditions.

  • Solution:

    • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side product formation. A temperature of 80°C has been shown to be effective in some thiourea syntheses.[10]

    • Catalysis: The use of a mild base can sometimes enhance the nucleophilicity of the amine. However, strong bases should be avoided as they can promote side reactions.

    • Solvent Choice: A polar aprotic solvent like DMF or acetonitrile can be beneficial.

Problem: Formation of Multiple Products/Impurities

Possible Cause 1: Symmetrical Thiourea Formation

If your starting amine for the isothiocyanate synthesis is present as an impurity, it can react with the isothiocyanate to form a symmetrical N,N'-disubstituted thiourea.[8]

  • Solution:

    • Purify the Isothiocyanate: Ensure your isothiocyanate is free from the starting amine.

    • Stoichiometry Control: Use a slight excess of the 2-amino-4-methylpyrimidine to ensure all the isothiocyanate reacts.

Possible Cause 2: Reaction with Solvent or Water

Isothiocyanates can react with nucleophilic solvents (e.g., alcohols) or trace amounts of water.

  • Solution:

    • Use Anhydrous Solvents: Dry your solvents before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

Problem: Difficulty in Product Purification

Possible Cause 1: Product is Highly Soluble in the Reaction Solvent

If the product does not precipitate, it may be challenging to isolate.

  • Solution:

    • Solvent Evaporation: Remove the reaction solvent under reduced pressure.

    • Precipitation/Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent and then add an anti-solvent to induce precipitation or crystallization. Pouring the reaction mixture into an ice-water mixture is a common technique to precipitate N-acyl thiourea derivatives.[2]

    • Column Chromatography: If other methods fail, purify the product using silica gel column chromatography.

Possible Cause 2: Presence of Unreacted Starting Materials

Unreacted 2-amino-4-methylpyrimidine or isothiocyanate can co-elute with the product during chromatography.

  • Solution:

    • Optimize Reaction Time: Monitor the reaction by TLC to ensure complete consumption of the limiting reagent.

    • Aqueous Wash: An acidic wash (e.g., dilute HCl) can remove unreacted 2-amino-4-methylpyrimidine. A wash with a mild base can help remove any acidic byproducts.

Detailed Protocols

General Protocol for the Synthesis of this compound Derivatives

This protocol is a general guideline and may require optimization for specific derivatives.

  • Dissolve 2-amino-4-methylpyrimidine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone, dichloromethane, or THF).

  • To this solution, add the desired isothiocyanate (1.0-1.2 eq.) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor the progress by TLC. Reactions with aliphatic amines are often complete at room temperature, while aromatic amines may require heating.[11]

  • Upon completion, if the product precipitates, filter the solid, wash with a small amount of cold solvent, and dry under vacuum. [9]

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for In-situ Generation of Acyl Isothiocyanate and Subsequent Reaction
  • In a round-bottom flask, suspend potassium or ammonium thiocyanate (1.2 eq.) in anhydrous acetone.

  • Add the corresponding acyl chloride (1.0 eq.) dropwise to the suspension and reflux the mixture for 1-2 hours.

  • Cool the reaction mixture to room temperature and add a solution of 2-amino-4-methylpyrimidine (1.0 eq.) in anhydrous acetone.

  • Reflux the mixture for an additional 2-4 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like isopropanol. [12]

Data Presentation

Table 1: Recommended Solvents and Reaction Temperatures
Amine Type in IsothiocyanateRecommended SolventTypical Temperature
AliphaticDichloromethane, THF, AcetoneRoom Temperature
AromaticTert-butanol, DMF, TolueneReflux
AcylAcetone, AcetonitrileReflux

Visualizations

General Reaction Scheme

G reactant1 2-Amino-4-methylpyrimidine product This compound derivative reactant1->product + reactant2 Isothiocyanate (R-N=C=S) reactant2->product

Caption: General synthesis of this compound derivatives.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Impure check_purity->impure pure Pure check_purity->pure purify Purify/Use Fresh Reagents impure->purify check_yield Re-evaluate Yield purify->check_yield optimize_conditions Optimize Reaction Conditions pure->optimize_conditions increase_temp Increase Temperature/ Prolong Reaction Time optimize_conditions->increase_temp change_solvent Change Solvent optimize_conditions->change_solvent increase_temp->check_yield change_solvent->check_yield

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • Yusof, N. A., et al. (2018). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 22(5), 844-853.
  • Friscic, T., & Stilinovic, V. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1739–1752.
  • Kaur, M., & Singh, A. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50.
  • Gligor, F., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(19), 6599.
  • Plevova, K., et al. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(8), 2130–2133.
  • Nagy, J., et al. (2021).
  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential PET Radiotracer. Journal of Medicinal Chemistry, 56(17), 6845–6856.
  • Wang, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(10), 6835-6839.
  • Gligor, F. E., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7169.
  • Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]

  • Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • de Oliveira, C. S., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 17(12), 1573.
  • Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antibacterial Screening of Some 1-Aroyl-3-aryl Thiourea Derivatives. Retrieved from [Link]

  • Reddy, K. L., et al. (2007). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 11(5), 899–902.
  • National Institutes of Health. (n.d.). Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of N-(4-methylpyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the crystallization of N-(4-methylpyrimidin-2-yl)thiourea. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of crystallizing this compound. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Correcting the Record: N-(4-methylpyridin-2-yl)thiourea

It is important to note that a common typographical error in chemical literature and databases has led to confusion. The compound of interest for most researchers is N-(4-methylpyridin-2-yl)thiourea , not this compound. This guide will focus on the crystallization of the correctly identified pyridyl derivative.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of N-(4-methylpyridin-2-yl)thiourea, providing explanations and actionable solutions.

Question 1: My crystallization attempt resulted in an oil or amorphous precipitate instead of crystals. What should I do?

Answer:

"Oiling out" or the formation of an amorphous solid is a frequent issue, particularly when the solution is highly supersaturated or cooled too rapidly. This occurs because the solute comes out of solution at a temperature above its melting point or at a rate that prevents the molecules from arranging into an ordered crystal lattice.

Causality and Solution:

  • High Supersaturation: You may have used too little solvent or evaporated too much of it. The high concentration of the solute favors rapid precipitation over slow, ordered crystal growth.

    • Solution: Reheat the mixture to dissolve the oil or amorphous solid completely. Add a small amount of additional solvent (10-20% of the original volume) to reduce the supersaturation level. Allow the solution to cool slowly.[1]

  • Rapid Cooling: Placing the crystallization flask directly into an ice bath can shock the solution, leading to the formation of an oil.

    • Solution: Allow the solution to cool gradually to room temperature first. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling process. Once at room temperature, you can then proceed with further cooling in an ice bath if necessary.

  • Impurity Effects: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: Ensure your starting material is of high purity. If you suspect impurities, consider a preliminary purification step such as column chromatography before attempting crystallization.

Question 2: I'm not getting any crystals to form, even after the solution has cooled to room temperature. What are the likely causes and how can I induce crystallization?

Answer:

The failure of a compound to crystallize from a solution that is presumed to be supersaturated is a common challenge. This is often due to the solution not being sufficiently supersaturated or the lack of a nucleation site for crystal growth to begin.

Causality and Solution:

  • Insufficient Supersaturation: You may have used too much solvent, preventing the solution from reaching the necessary concentration for crystallization to occur.[2][3]

    • Solution:

      • Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much, as this can lead to oiling out. After concentrating, allow the solution to cool slowly again.[2][3]

      • Anti-Solvent Addition: If your compound is dissolved in a good solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to stand.

  • Lack of Nucleation Sites: Crystal growth requires a starting point, a nucleus. Sometimes, a supersaturated solution can be stable for a long time without forming crystals if there are no nucleation sites.

    • Solution:

      • Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[2]

      • Seeding: If you have a few crystals of pure N-(4-methylpyridin-2-yl)thiourea, add a single, tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.[2]

Question 3: My crystallization yielded very fine needles or a powder, which are difficult to filter and may not be of high purity. How can I obtain larger, more well-defined crystals?

Answer:

The formation of very small crystals is typically a result of rapid nucleation and crystal growth. While this may lead to a high yield, the purity can be compromised as impurities get trapped in the rapidly forming crystal lattice.

Causality and Solution:

  • Rapid Cooling: As mentioned before, cooling the solution too quickly can lead to the formation of many small crystals.

    • Solution: Slow down the cooling rate. Allow the solution to cool to room temperature on the benchtop, insulated if necessary, before any further cooling.

  • High Concentration: A very high level of supersaturation can also lead to rapid crystallization.

    • Solution: Use slightly more solvent than the minimum required to dissolve the compound at high temperature. This will result in a lower degree of supersaturation upon cooling, promoting slower growth of larger crystals.[3]

  • Solvent Choice: The choice of solvent can significantly impact crystal morphology.

    • Solution: Experiment with different solvents or solvent mixtures. For N-(4-methylpyridin-2-yl)thiourea, recrystallization from methanol is known to yield one polymorph, while slow evaporation from chloroform yields another. These different conditions will likely produce crystals of different habits.

Frequently Asked Questions (FAQs)

What is the significance of polymorphism in N-(4-methylpyridin-2-yl)thiourea crystallization?

N-(4-methylpyridin-2-yl)thiourea is known to exist in at least two different crystalline forms, known as polymorphs, designated as polymorph α and polymorph β. These polymorphs have the same chemical composition but differ in their crystal lattice arrangement. This is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility, dissolution rate, and stability, which can impact bioavailability.

  • Polymorph α can be obtained by recrystallization from methanol .

  • Polymorph β can be obtained by slow evaporation from a solution in chloroform (CDCl3) .[4]

It is crucial to control the crystallization conditions to obtain the desired polymorph consistently.

What are the best solvents for crystallizing N-(4-methylpyridin-2-yl)thiourea?

Based on available literature, the following solvents have been successfully used:

SolventMethodPolymorphReference
MethanolRecrystallizationα[4]
Chloroform (CDCl3)Slow Evaporationβ[4]

For troubleshooting and optimization, a systematic approach to solvent selection is recommended. Given the pyridyl and thiourea moieties, polar solvents are a good starting point. A solubility screen with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) at different temperatures can help identify the ideal system for your specific needs.

What are the potential impurities I should be aware of during the synthesis and crystallization of N-(4-methylpyridin-2-yl)thiourea?

The synthesis of N-(4-methylpyridin-2-yl)thiourea often involves the deprotection of a precursor like 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea using a base such as sodium hydroxide in methanol.[4] Potential impurities could include:

  • Unreacted starting material: 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea.

  • Byproducts of deprotection: Benzoic acid or its salts.

  • Starting materials from the precursor synthesis: 4-methylpyridin-2-amine and benzoyl isothiocyanate.

These impurities can affect the crystallization process by inhibiting crystal growth, promoting the formation of oils, or being incorporated into the crystal lattice, thereby reducing the purity of the final product. Thorough washing of the crude product before crystallization is essential.

Experimental Protocols

Protocol 1: Recrystallization from Methanol to Obtain Polymorph α
  • Dissolution: In a suitable flask, dissolve the crude N-(4-methylpyridin-2-yl)thiourea in the minimum amount of hot methanol.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for about 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Slow Evaporation from Chloroform to Obtain Polymorph β
  • Dissolution: Dissolve the N-(4-methylpyridin-2-yl)thiourea in a suitable volume of chloroform at room temperature in a beaker or vial.

  • Evaporation: Cover the container with a piece of parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the container in a vibration-free location and allow the solvent to evaporate slowly over several days.

  • Isolation: Once suitable crystals have formed and the solvent has evaporated, carefully collect the crystals.

Visualization of Troubleshooting Workflow

Troubleshooting_Crystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_small_crystals Troubleshooting: Small Crystals start Crystallization Attempt issue Problem Encountered start->issue no_crystals No Crystals Formed issue->no_crystals No Precipitation oiling_out Oiling Out / Amorphous Solid issue->oiling_out Non-Crystalline Solid small_crystals Fine Needles / Powder issue->small_crystals Poor Crystal Habit nc_q1 Is the solution cloudy? no_crystals->nc_q1 oo_s1 Re-dissolve in more solvent oiling_out->oo_s1 sc_s1 Decrease Cooling Rate small_crystals->sc_s1 nc_a1_yes Induce Nucleation: - Scratching - Seeding nc_q1->nc_a1_yes No nc_a1_no Increase Supersaturation: - Evaporate Solvent - Add Anti-Solvent nc_q1->nc_a1_no Yes end Successful Crystallization nc_a1_yes->end nc_a1_no->end oo_s2 Cool Slowly oo_s1->oo_s2 oo_s3 Consider Purification oo_s2->oo_s3 oo_s3->end sc_s2 Use More Solvent sc_s1->sc_s2 sc_s3 Try Different Solvents sc_s2->sc_s3 sc_s3->end

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

enhancing the stability of N-(4-methylpyrimidin-2-yl)thiourea solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-methylpyrimidin-2-yl)thiourea

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the stability of your compounds in solution is critical for reproducible and reliable experimental results. Thiourea derivatives, while versatile, are susceptible to degradation under common laboratory conditions. This guide provides in-depth, experience-based insights and actionable protocols to help you navigate these challenges. We will explain the chemical principles behind the instability and provide validated methods to mitigate degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound solutions.

Q1: What are the primary causes of instability for this compound solutions?

A1: The instability of this compound, like other thiourea derivatives, is primarily driven by two chemical processes: oxidation and hydrolysis.[1] The thiocarbonyl group (C=S) is susceptible to oxidation, which can convert the thiourea into its corresponding urea derivative or other oxidized sulfur species.[1][2] This reactivity is linked to the known antioxidant properties of many thiourea compounds, which act as free radical scavengers.[3][4][5] Hydrolysis, the breakdown of the molecule by water, is particularly accelerated under alkaline (basic) conditions and can also lead to the formation of the corresponding urea and release of sulfide.[1][6]

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: The choice of solvent is critical for stability. For long-term storage, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended. DMSO is a polar aprotic solvent that can help minimize hydrolysis. For immediate use in experiments, alcohols such as methanol or ethanol are suitable, as thiourea shows good solubility in these solvents.[7][8] It is crucial to use anhydrous solvents whenever possible to reduce the risk of water-mediated degradation. Avoid aqueous buffers for stock solutions unless they are prepared fresh daily and their pH is controlled.

Q3: How should I store my solid compound and its solutions to maximize stability?

A3: Both the solid compound and its solutions should be protected from the key environmental factors that accelerate degradation: light, heat, and oxygen.[1][9]

  • Solid Compound: Store in a tightly sealed container in a desiccator at a cool temperature (2-8°C).

  • Solutions: Store solutions in amber glass vials to protect them from light.[1] For optimal stability, purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen. Store stock solutions at -20°C or -80°C. When using, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q4: What pH range is optimal for my experiments involving this compound?

A4: Thiourea derivatives are generally most stable in neutral to slightly acidic conditions.[6] Alkaline conditions (pH > 8) should be strictly avoided as they significantly accelerate the rate of hydrolysis.[1] If your experimental buffer system is basic, it is imperative to prepare the this compound solution fresh immediately before addition to the system to minimize the compound's exposure time to the high pH environment.

Part 2: Troubleshooting Guide

This guide provides a problem-oriented approach to resolving common issues encountered during experiments.

Q: My this compound solution has turned yellow or brown overnight. What is the cause and what should I do?

A: A color change to yellow or brown is a classic indicator of oxidative degradation.

  • Probable Cause: The likely cause is the oxidation of the thiourea moiety. This can be triggered by several factors:

    • Dissolved Oxygen: The solvent used may not have been de-gassed, allowing dissolved molecular oxygen to react with the compound.

    • Light Exposure: Photolytic degradation can be induced by ambient laboratory light, especially UV wavelengths.[1]

    • Presence of Oxidizing Agents: Trace metal ions or other oxidizing species in your buffer or media can catalyze degradation.

  • Solution & Prevention:

    • Discard the discolored solution, as it contains unknown degradation products.

    • Prepare fresh solutions using a high-purity, anhydrous solvent. If using an aqueous buffer, prepare it with de-gassed, deionized water.

    • Always store solutions in amber vials, or wrap clear vials in aluminum foil, to protect from light.[1]

    • For maximum stability, consider preparing the solution under an inert atmosphere (e.g., in a glovebox or by purging the solvent and vial with argon or nitrogen).

Q: A precipitate has formed in my stock solution stored in the freezer. Is it usable?

A: Precipitate formation upon freezing can be due to two main reasons: poor solubility at low temperatures or degradation.

  • Probable Cause:

    • Low-Temperature Insolubility: The compound may be simply crashing out of solution because its solubility limit has been exceeded at the storage temperature. This is common for moderately soluble compounds when stored at high concentrations.

    • Degradation: The precipitate could be an insoluble degradation product. This is more likely if the solution also shows a color change.

  • Solution & Prevention:

    • First, warm the solution to room temperature and vortex gently to see if the precipitate redissolves. If it fully redissolves and the solution is clear and colorless, it was likely a solubility issue. The solution may be usable, but it is best to prepare a fresh stock at a slightly lower concentration to prevent this from recurring.

    • If the precipitate does not redissolve upon warming, or if the solution is discolored, it is a degradation product. The solution should be discarded.

    • Ensure you are not exceeding the known solubility of the compound in your chosen solvent. Refer to the table below for guidance.

Q: My experimental results are inconsistent day-to-day. Could solution stability be the problem?

A: Absolutely. Inconsistent results are a hallmark of using a solution with declining potency.

  • Probable Cause: If you are using a stock solution that is several days or weeks old, it has likely begun to degrade. The actual concentration of the active this compound is decreasing over time, leading to variable experimental outcomes.

  • Solution & Prevention:

    • The Gold Standard: Prepare fresh solutions from solid material for every experiment, or at least daily. This is the most reliable way to ensure a consistent concentration.

    • Validate Storage Conditions: If preparing fresh daily is not feasible, you must validate the stability of your stock solution under your specific storage conditions. A simple stability study using HPLC-UV can determine how long your solution remains viable (e.g., >95% of initial concentration). See Protocol 2 for a general method.

    • Keep a detailed log of when stock solutions are made and used to track potential issues related to age.

Part 3: Data Summaries & Key Visualizations

Data Presentation

Table 1: Recommended Solvents for this compound (Note: As specific solubility data for this compound is not widely published, these values are based on the general solubility of thiourea and are for guidance only.[7][8] Always determine the solubility for your specific lot and conditions.)

SolventSolubility of Thiourea ( g/100 mL at 25°C)Remarks / Best For
Water~14.2 g/100 mL[8]Immediate use in aqueous assays. Prone to hydrolysis; prepare fresh.
Methanol~11.9 g/100 mL[8]Preparing analytical standards and solutions for short-term use.[7]
Ethanol~3.6 g/100 mL (at 20°C)[8]Good for short-term use; less volatile than methanol.
DMSOHighRecommended for long-term stock solutions. Use anhydrous grade.
Diethyl EtherAlmost Insoluble[8]Not a suitable solvent.

Table 2: Summary of Factors Affecting this compound Stability

FactorEffect on StabilityRecommendation for Mitigation
pH Highly unstable in alkaline conditions (pH > 8).[1][6]Maintain solutions at neutral or slightly acidic pH. Prepare fresh if use in basic media is unavoidable.
Temperature Degradation rate increases with temperature.[9]Store stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles.
Light UV and ambient light can cause photolytic degradation.[1]Store solid and solutions in the dark (amber vials or foil-wrapped).
Oxygen Promotes oxidative degradation.[1]Use de-gassed solvents. Purge vials with inert gas (Ar, N₂).
Water Mediates hydrolysis, especially at high pH.Use anhydrous solvents for stock solutions. Minimize exposure to humidity.
Visualizations

The following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting stability issues.

cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis main This compound (Stable Form) ox_prod Oxidation Products (e.g., Urea derivative, Disulfide) main->ox_prod major pathway hy_prod Hydrolysis Products (e.g., Urea derivative, H₂S) main->hy_prod major pathway factor_o2 Oxygen (O₂) factor_o2->ox_prod factor_light Light (UV) factor_light->ox_prod factor_temp High Temperature factor_temp->ox_prod factor_temp->hy_prod factor_ph Alkaline pH factor_ph->hy_prod

Caption: Key degradation pathways for this compound.

start Stability Issue Observed (e.g., color change, precipitate, inconsistent results) visual What is the visual change? start->visual color Color Change (Yellow/Brown) visual->color Color precipitate Precipitate visual->precipitate Precipitate no_change No Visual Change (Inconsistent Data) visual->no_change None cause_ox Likely Oxidation - Check for O₂ exposure - Protect from light color->cause_ox cause_precip Degradation or Poor Solubility - Check temp/concentration - Attempt to redissolve precipitate->cause_precip cause_age Age-Related Degradation - Check solution age - Prepare fresh solution no_change->cause_age action Action: Discard old solution. Prepare fresh using best practices. Validate stability if needed. cause_ox->action cause_precip->action cause_age->action

Caption: A logical workflow for troubleshooting stability issues.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO, optimized for stability.

  • Pre-Preparation:

    • Allow the vial of solid this compound (MW: 168.22 g/mol ) to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

    • Use a new, sealed bottle of anhydrous DMSO.

    • Obtain a sterile, amber glass vial with a PTFE-lined screw cap.

  • Weighing:

    • On a calibrated analytical balance, accurately weigh 1.68 mg of this compound directly into the amber vial.

  • Solvent Addition (Standard Method):

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex at medium speed for 1-2 minutes until the solid is completely dissolved.

  • Solvent Addition (Enhanced Stability Method):

    • Before adding the solvent, gently flush the vial containing the solid with a stream of inert gas (argon or nitrogen) for 15-20 seconds.

    • Add 1.0 mL of anhydrous DMSO.

    • Flush the headspace of the vial with the inert gas for another 10-15 seconds before capping tightly.

    • Vortex until fully dissolved.

  • Storage:

    • Seal the cap tightly. For additional protection, wrap the cap threads with parafilm.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the vial upright in a freezer at -20°C or -80°C.

Protocol 2: Routine Stability Assessment by HPLC-UV

This protocol provides a basic workflow to determine the stability of your solution over time.

  • Instrumentation & Method:

    • Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • A C18 column is typically suitable for this class of compounds.

    • The mobile phase will need to be optimized but often consists of a gradient of acetonitrile and water (with 0.1% formic acid or TFA).

    • Set the UV detector to monitor at a wavelength where the compound has a strong absorbance, such as 234 nm, which is common for thiourea.[7]

  • Procedure:

    • Prepare the this compound solution according to Protocol 1.

    • Time Zero (T=0) Analysis: Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10-50 µM) and inject it into the HPLC system. Record the peak area of the parent compound. This is your 100% reference value.

    • Storage: Store the stock solution under your intended conditions (e.g., -20°C in the dark).

    • Follow-up Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), remove the stock solution from storage, allow it to warm to room temperature, and prepare a dilution for analysis in the exact same manner as the T=0 sample.

    • Inject the sample and record the peak area.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point using the formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

    • Plot the % remaining versus time. This will give you a degradation profile and allow you to define an expiration period for your solutions (e.g., when the concentration drops below 95% of the initial value).

References

  • Bano, B., et al. (2021). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Huong, P. T., et al. (2021). Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. Journal of Chemistry. Available at: [Link]

  • Arriagada, F. (2015). Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media. UBC Library Open Collections. Available at: [Link]

  • Badiceanu, C. D., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI. Available at: [Link]

  • Narayana, B., et al. (2018). In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine. PubMed. Available at: [Link]

  • ResearchGate. (2021). Antioxidant properties of some thiourea derivatives. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions. MDPI. Available at: [Link]

  • Begum, S. A., et al. (2012). Solubility of thiourea at different temperatures and pH values. ResearchGate. Available at: [Link]

  • OSHA. (n.d.). Thiourea Method number: PV2059. Occupational Safety and Health Administration. Available at: [Link]

  • Google Patents. (2013). Method for preparing thiourea dioxide solution with strong reducing property under weak alkali condition and at room temperature. Google Patents.
  • PubChem. (n.d.). Thiourea. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). N-(2-Methyl-4-pyrimidinyl)thiourea. National Center for Biotechnology Information. Available at: [Link]

  • SciSpace. (2020). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. SciSpace. Available at: [Link]

  • Singh, J. (2015). A photometric titration method for the determination of thiourea function and its application to the analysis. International Journal of Advanced Technology in Engineering and Science. Available at: [Link]

  • Google Patents. (2017). Thiourea preparation method. Google Patents.
  • FTM Machinery. (2024). Thiourea Gold Extraction Process: Principles, Operations, and Considerations. FTM Machinery. Available at: [Link]

  • MDPI. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. Available at: [Link]

  • MDPI. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. Available at: [Link]

  • Sciencemadness Wiki. (2022). Thiourea. Sciencemadness Wiki. Available at: [Link]

Sources

Technical Support Center: Purification of N-(4-methylpyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude N-(4-methylpyrimidin-2-yl)thiourea. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will explore common issues through a troubleshooting guide and address frequently asked questions, providing field-proven solutions grounded in chemical principles.

Introduction: The Challenge of Purifying Polar Heterocycles

This compound is a polar, heterocyclic compound. Its structure, featuring a basic pyrimidine ring and a hydrogen-bonding-capable thiourea moiety, presents specific purification challenges. These functional groups can lead to issues such as poor solubility in common non-polar organic solvents, strong interactions with silica gel leading to tailing during chromatography, and difficulty in crystallization. This guide provides systematic approaches to overcome these obstacles.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: My crude product is a persistent oil or waxy solid that refuses to crystallize.

Potential Causes:

  • Residual Solvent: Trace amounts of reaction solvents (e.g., DMF, DMSO, acetone) can act as an anti-solvent or impurity, inhibiting lattice formation.

  • Impurities: The presence of unreacted starting materials or side products can significantly lower the melting point and prevent crystallization.

  • Hygroscopic Nature: The polar nature of the compound may lead to the absorption of atmospheric moisture.

Recommended Solutions:

  • High-Vacuum Drying: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove all volatile residues. Be cautious, as excessive heat can cause decomposition of some thiourea derivatives.[1]

  • Trituration: This is a highly effective technique for inducing crystallization and removing soluble impurities.

    • Place the oil/waxy solid in a flask.

    • Add a small volume of a solvent in which the desired product is expected to be poorly soluble, but the impurities are soluble (e.g., diethyl ether, hexane, or a mixture of ethyl acetate/hexane).

    • Use a glass rod or spatula to vigorously scratch and stir the material. The mechanical agitation and interaction with the non-solvent often induce precipitation/crystallization.

    • Isolate the resulting solid by filtration and wash with a small amount of the cold trituration solvent.

  • Solvent-Induced Precipitation: If the product is in an aqueous solution from a work-up, lyophilization (freeze-drying) can be an effective method to obtain a solid, which can then be further purified by recrystallization.[2]

Issue 2: Thin Layer Chromatography (TLC) of my product shows multiple spots, streaking, or tailing.

Potential Causes:

  • Unresolved Impurities: The chosen TLC solvent system lacks the appropriate polarity to resolve the product from starting materials or byproducts.

  • Strong Stationary Phase Interaction: The basic pyrimidine nitrogen and polar thiourea group can interact strongly with the acidic silanol groups of the silica gel, causing the spot to streak or "tail".

  • Compound Degradation: The compound may be degrading on the acidic silica plate.

  • Overloading: Applying too much sample to the TLC plate can cause streaking.

Recommended Solutions:

  • Optimize the Mobile Phase:

    • Increase Polarity: For normal-phase silica, gradually increase the proportion of the polar solvent (e.g., methanol in a dichloromethane/methanol system). A good target Rf for column chromatography is between 0.2 and 0.4.[3][4]

    • Add a Basic Modifier: To mitigate tailing, add a small amount (0.5-1%) of a base like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[4] This deactivates the acidic sites on the silica gel.

  • Consider Alternative Stationary Phases:

    • Reversed-Phase TLC: Use C18-functionalized plates with a polar mobile phase (e.g., water/acetonitrile or water/methanol). In this system, polar compounds like this compound will elute earlier. This can be an excellent alternative if normal-phase fails.

    • Alumina Plates: Neutral or basic alumina plates can be used as an alternative to silica for basic compounds.

Issue 3: Column chromatography results in poor separation, low recovery, or the product seems permanently stuck to the column.

Potential Causes:

  • Inappropriate Solvent System: An improperly chosen eluent can lead to co-elution of impurities or irreversible binding of the product.

  • Irreversible Adsorption: As with TLC, strong acid-base interactions between the basic product and acidic silica gel can trap the compound.

  • Improper Column Packing/Loading: A poorly packed column or improper sample loading can lead to channeling and broad peaks.

Recommended Solutions:

  • Systematic Solvent Selection: Before running a large column, thoroughly screen solvent systems using TLC. Find a system that provides good separation between your product and its major impurities with an Rf value for the product around 0.2-0.4.[3]

  • Deactivate the Silica Gel:

    • Use a Basic Modifier: As with TLC, add 0.5-1% triethylamine to your eluent to prevent streaking and improve recovery.[4]

    • Pre-treat the Silica: You can prepare a slurry of silica gel in your starting eluent containing the basic modifier before packing the column.

  • Employ Solid Loading: If the crude product has poor solubility in the starting eluent, dissolve it in a different, more volatile solvent (e.g., methanol or DCM), add a small amount of silica gel, and evaporate the solvent to dryness. This creates a free-flowing powder that can be loaded directly onto the top of the column bed, often resulting in sharper bands.[3]

  • Switch to Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography is often more effective. The stationary phase is non-polar (C18), and a polar mobile phase (e.g., a gradient of water to acetonitrile or methanol) is used.[5][6]

The following diagram outlines a logical workflow for purifying the crude product.

PurificationWorkflow Crude Crude this compound TLC_Analysis Analyze by TLC (e.g., 10% MeOH in DCM) Crude->TLC_Analysis Decision Assess Purity & R_f TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization One major spot, distinct from impurities Column Column Chromatography Decision->Column Multiple spots, streaking, or low R_f Purity_Check Check Purity (TLC, HPLC, mp) Recrystallization->Purity_Check Column->Purity_Check Purity_Check->Column Impurities Remain Final_Product Pure Product Purity_Check->Final_Product Purity Confirmed

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect from the synthesis of this compound?

A1: Common impurities depend on the synthetic route. A frequent method involves reacting 2-amino-4-methylpyrimidine with an isothiocyanate precursor.[7]

  • Unreacted 2-amino-4-methylpyrimidine: This is a common and relatively polar impurity.

  • Symmetrically Substituted Thioureas: If the reaction conditions are not well-controlled, side reactions can lead to byproducts like 1,3-bis(4-methylpyrimidin-2-yl)thiourea.[7]

  • Degradation Products: Isothiocyanates can be unstable; their degradation products may persist in the crude mixture.[7]

Q2: Which solvents are best for recrystallizing this compound?

A2: The ideal solvent will dissolve the compound when hot but have low solubility when cold. Given its polarity, good starting points for screening are polar protic solvents. A related compound, (4-methyl-pyridin-2-yl)-thiourea, can be recrystallized from methanol.[8]

SolventRationale
Methanol Often provides good solubility at reflux and reduced solubility upon cooling.
Ethanol Similar to methanol, but the compound may be slightly less soluble.
Isopropanol Lower polarity than ethanol; may provide a better purity profile.
Acetonitrile A polar aprotic solvent that can be effective.
Water Solubility may be significant due to hydrogen bonding. Often used with a co-solvent.
Solvent Pairs e.g., Methanol/Water, Ethanol/Diethyl Ether. Used to fine-tune solubility.

Protocol: Recrystallization Solvent Screening

  • Place ~20-30 mg of crude product into separate test tubes.

  • To each tube, add a different solvent dropwise while heating until the solid just dissolves.

  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

  • Observe which solvent yields a good quantity of crystalline solid. This is your ideal solvent.

Q3: How do I confirm the purity and identity of my final product?

A3: A combination of techniques is essential for full characterization.[9]

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of purity. The reported melting point for N-(4-Methyl-2-pyridyl)thiourea (a closely related isomer) is 211-220 °C, suggesting our target compound will also have a high melting point.[10] A broad melting range suggests impurities.[1]

  • HPLC/LC-MS: High-Performance Liquid Chromatography is a powerful quantitative method for assessing purity.[11][12] Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the product.[9]

  • NMR Spectroscopy:

    • ¹H NMR: Look for the characteristic signals of the methyl group, the pyrimidine ring protons, and the typically broad N-H signals of the thiourea group.

    • ¹³C NMR: The thiocarbonyl carbon (C=S) provides a key signal, typically in the range of 178-184 ppm.[9]

  • FT-IR Spectroscopy: Provides functional group information. Key vibrational bands for thiourea derivatives include N-H stretching (around 3100-3400 cm⁻¹) and C=S stretching (around 700-850 cm⁻¹ and 1300-1400 cm⁻¹).[9]

This diagram provides a logical path if initial purification attempts are unsuccessful.

TroubleshootingTree Start Product Impure After First Purification Attempt Analysis Analyze Impurity Profile (TLC, NMR of crude vs. pure) Start->Analysis Decision_Impurity What is the nature of the impurity? Analysis->Decision_Impurity Polar_Impurity More Polar Impurity (Lower R_f) Decision_Impurity->Polar_Impurity NonPolar_Impurity Less Polar Impurity (Higher R_f) Decision_Impurity->NonPolar_Impurity Baseline_Impurity Baseline Material (Stays at origin) Decision_Impurity->Baseline_Impurity Sol_Polar Action: Recrystallize from a more polar solvent OR Use more polar eluent in chromatography. Polar_Impurity->Sol_Polar Sol_NonPolar Action: Recrystallize from a less polar solvent OR Use less polar eluent in chromatography. NonPolar_Impurity->Sol_NonPolar Sol_Baseline Action: Consider acid-base extraction to remove basic/acidic impurities OR Switch to reversed-phase chromatography. Baseline_Impurity->Sol_Baseline

Caption: Troubleshooting logic for impure samples.

Q4: How should I properly store purified this compound?

A4: Thiourea derivatives can be sensitive to heat, light, and moisture. To ensure long-term stability, store the purified, dry solid in a tightly sealed container in a cool, dark, and dry place, such as a desiccator at room temperature or in a refrigerator.[7]

References

  • A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives. (2025). Benchchem.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage.
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (n.d.). PubMed.
  • Troubleshooting common side reactions in thiourea synthesis. (2025). Benchchem.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Thiourea Purification and Impurity Removal: A Technical Support Guide. (2025). Benchchem.
  • Column chromatography purification tips for polar acetanilide compounds. (n.d.). Benchchem.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (2011). Journal of the Turkish Chemical Society.
  • How can I purify my bis thiourea compound? (2014). ResearchGate.
  • Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. (2023). bioRxiv.
  • Thiourea - analysis. (n.d.). Analytice.
  • (4-Methyl-pyridin-2-yl)-thiourea synthesis. (n.d.). ChemicalBook.
  • N-(4-Methyl-2-pyridyl)thiourea, 97%. (n.d.). Thermo Scientific Chemicals.

Sources

minimizing side-product formation in thiourea derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of thiourea derivatives is a cornerstone of medicinal chemistry and materials science, valued for the diverse biological activities and structural properties of these compounds. While numerous synthetic routes exist, the seemingly straightforward nature of these reactions can mask underlying complexities. The formation of side-products is a frequent challenge that can compromise yield, purity, and the biological activity of the final compound, leading to time-consuming purification efforts.

This technical support guide is designed to serve as a field-proven resource for professionals encountering challenges in thiourea derivative synthesis. Moving beyond simple protocols, this center provides in-depth troubleshooting advice, explains the causal mechanisms behind side-product formation, and offers validated strategies to optimize your reactions for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for N,N'-disubstituted thioureas and their primary associated side-products?

The three most prevalent methods each have unique advantages and potential pitfalls:

  • Reaction of Isothiocyanate with an Amine : This is the most widely used and often highest-yielding method.[1][2] The primary challenge is the stability of the isothiocyanate starting material, which can degrade via hydrolysis or polymerization, especially if impure or improperly stored.[1]

  • Reaction of an Amine with Carbon Disulfide : This route is valuable when the required isothiocyanate is not commercially available.[1][3] It can be used for both symmetrical and unsymmetrical thioureas. However, it can be sluggish and may generate hazardous hydrogen sulfide (H₂S) as a byproduct.[3][4]

  • Thionation of Urea using Lawesson's Reagent : This method directly converts the C=O bond of a urea derivative to the C=S bond of a thiourea.[1][5] The main challenge is the potential for side-products arising from the decomposition of Lawesson's reagent and the need for careful purification to remove phosphorus-containing byproducts.[5]

Q2: My isothiocyanate starting material is old. Can I still use it?

It is strongly discouraged. Isothiocyanates are susceptible to degradation, particularly from moisture. This can lead to the formation of corresponding amines, which can then react to form undesired symmetrical thioureas.[1] For best results, always use freshly prepared or purified isothiocyanate.[1] Proper storage in a cool, dark, and dry environment under an inert atmosphere is critical.[1]

Q3: What is the general mechanism for the reaction between an isothiocyanate and an amine?

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate's N=C=S group. This forms a zwitterionic intermediate, which quickly undergoes a proton transfer to yield the final stable thiourea product.

Q4: I'm trying to synthesize an unsymmetrical thiourea but keep getting the symmetrical product. What's happening?

This is a classic problem that typically arises from two sources:

  • Contamination of the isothiocyanate : As mentioned in Q2, if your isothiocyanate has degraded to its corresponding amine, that amine will react with the isothiocyanate to form a symmetrical thiourea.

  • Reaction with the starting amine (in multi-step, one-pot syntheses) : If you are generating the isothiocyanate in situ from a primary amine and then adding a second, different amine, the newly formed isothiocyanate can react with the remaining unreacted starting amine.[1]

To avoid this, ensure the complete formation of the isothiocyanate before adding the second amine. A two-step, one-pot approach with careful monitoring (e.g., by TLC) is effective.[1]

Troubleshooting Guide: Specific Scenarios

This section addresses specific experimental observations with targeted solutions.

Scenario 1: Low or No Product Yield

Q: My reaction between an amine and an isothiocyanate is showing very low conversion by TLC, even after several hours. What are the likely causes and solutions?

Low yields in this reaction typically stem from three primary factors: low amine nucleophilicity, steric hindrance, or isothiocyanate degradation.[1]

Potential Cause Underlying Reason Recommended Solution Expected Outcome
Low Amine Nucleophilicity Electron-withdrawing groups on the amine reduce the electron density on the nitrogen, making it a weaker nucleophile.Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to deprotonate a small fraction of the amine, increasing its reactivity.[1]Enhanced reaction rate and higher yield.
Steric Hindrance Bulky substituents near the reacting centers (the amine nitrogen or the isothiocyanate carbon) physically block the reaction from occurring.Increase the reaction temperature or prolong the reaction time. Microwave irradiation can be highly effective at overcoming steric barriers.[1]Increased conversion to the desired product.
Isothiocyanate Degradation The isothiocyanate may have decomposed before or during the reaction due to moisture or instability.Use freshly opened or purified isothiocyanate. Consider an in-situ generation method to use the isothiocyanate immediately as it is formed.[1]Improved yield and reduced formation of side-products from decomposition.[1]
Troubleshooting Workflow for Low Yield

G start Low or No Product Yield Observed check_amine Is the amine electron-deficient (e.g., nitroaniline)? start->check_amine check_sterics Are reactants sterically hindered? check_amine->check_sterics No add_base Solution: Add non-nucleophilic base (e.g., TEA). check_amine->add_base Yes check_reagent Is the isothiocyanate old or improperly stored? check_sterics->check_reagent No increase_energy Solution: Increase temperature, prolong reaction time, or use microwave. check_sterics->increase_energy Yes use_fresh Solution: Use fresh isothiocyanate or generate in-situ. check_reagent->use_fresh Yes

Caption: Troubleshooting workflow for low yield in thiourea synthesis.

Scenario 2: Unexpected Side-Products in Final Analysis

Q: My final product's NMR/MS shows an unexpected peak. How can I identify and mitigate it?

The identity of the byproduct is the key to solving the problem. Common byproducts include symmetrical thioureas, ureas (if the wrong starting material was used), and N-acylureas.

Mechanism of Symmetrical vs. Unsymmetrical Thiourea Formation

G cluster_desired Desired Pathway (Unsymmetrical) cluster_side Side-Reaction Pathway (Symmetrical) R1_NCS R¹-N=C=S Product_Unsymmetrical R¹-NH-C(S)-NH-R² (Unsymmetrical Thiourea) R1_NCS->Product_Unsymmetrical + R2_NH2 R²-NH₂ R2_NH2->Product_Unsymmetrical + R1_NCS_side R¹-N=C=S Product_Symmetrical R¹-NH-C(S)-NH-R¹ (Symmetrical Thiourea) R1_NCS_side->Product_Symmetrical + R1_NH2 R¹-NH₂ (from degradation or unreacted starting material) R1_NH2->Product_Symmetrical +

Caption: Competing reactions leading to desired and side-products.

Troubleshooting Steps:

  • Identify the Side-Product : Use mass spectrometry (MS) to determine the molecular weight and NMR to elucidate the structure. If the mass corresponds to a dimer of one of your starting materials, a symmetrical thiourea is the likely culprit.

  • Trace the Cause :

    • Symmetrical Thiourea : As discussed, this points to isothiocyanate degradation or incomplete conversion in a one-pot system.[1]

    • N-Acylurea : This side-product can form if you are using carbodiimide coupling agents (like in peptide synthesis) and carboxylic acids are present, leading to rearrangement of an O-acylisourea intermediate.[1]

    • Urea : You may have inadvertently used an isocyanate instead of an isothiocyanate. Double-check your starting materials.

  • Implement the Solution :

    • For symmetrical thioureas, use fresh reagents and ensure one reaction is complete before proceeding to the next.

    • If N-acylureas are forming, re-evaluate your synthetic route to avoid conditions that favor the rearrangement.

Key Experimental Protocols

Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea

This protocol describes the reaction of an isothiocyanate with a primary amine.

  • Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, DCM, or acetonitrile).[1]

  • Addition : Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]

  • Reaction & Monitoring : Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reactant spot disappears. Gentle heating can be applied if the reaction is slow.[1]

  • Workup : Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.[1]

  • Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to remove any unreacted starting materials or side-products.[1]

Protocol 2: Purification by Acid-Base Extraction

This technique is highly effective for purifying thiourea derivatives that contain an acidic or basic functional group, as it can efficiently remove neutral, non-ionizable impurities.[6]

For a Basic Thiourea Derivative:

  • Dissolve : Dissolve the crude product in an organic solvent like dichloromethane.

  • Extract : Transfer the solution to a separatory funnel and extract with an aqueous acid (e.g., 1M HCl). The basic thiourea will be protonated and move into the aqueous layer.[6]

  • Separate : Separate the aqueous layer.

  • Neutralize & Isolate : Neutralize the aqueous layer with a base (e.g., 1M NaOH) to precipitate the purified thiourea. Collect the solid product by filtration or extract it back into an organic solvent.[6]

For an Acidic Thiourea Derivative:

  • Dissolve : Dissolve the crude product in an organic solvent.

  • Extract : Extract with an aqueous base (e.g., 1M NaOH) to deprotonate the acidic thiourea and draw it into the aqueous phase.[6]

  • Separate : Separate the aqueous layer.

  • Neutralize & Isolate : Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the purified product.[6]

References

  • Chu, S., Pan, J., & Zhang, Y. (2019). Synthesis and characterization of thiourea. ResearchGate. [Link]

  • Chu, S., Pan, J., & Zhang, Y. (2019). Synthesis and characterization of thiourea. Library of Science. [Link]

  • Synthesis of Isothiocyanates: An Update. National Institutes of Health (NIH). [Link]

  • Chu, S., Pan, J., & Zhang, Y. (2019). Synthesis and characterization of thiourea. SciSpace. [Link]

  • Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. ResearchGate. [Link]

  • How can I purify my bis thiourea compound? ResearchGate. [Link]

  • Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. National Institutes of Health (NIH). [Link]

  • Chu, S., Pan, J., & Zhang, Y. (2019). Synthesis and characterization of thiourea. Biblioteka Nauki. [Link]

  • How to minimize side products of this reaction. Reddit. [Link]

  • The proposed mechanism for the formation of thiourea. ResearchGate. [Link]

  • The production technology of synthesizing thiourea by urea method.
  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [Link]

  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • New process for the preparation of thiourea derivatives.
  • Synthesis of Thiourea and Urea Organocatalysts by Opioids. DORAS | DCU Research Repository. [Link]

  • Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health (NIH). [Link]

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Technical Support Center: Troubleshooting Resistance to N-(4-methylpyrimidin-2-yl)thiourea in Fungi

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-methylpyrimidin-2-yl)thiourea. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected results or potential resistance during their antifungal experiments with this compound. As a novel thiourea derivative, its precise mechanisms of action and consequently, the pathways leading to resistance, are still under active investigation. This resource provides a structured approach to troubleshooting, based on established principles of antifungal resistance.

Here, we will not just provide protocols, but also the scientific rationale behind them, enabling you to make informed decisions in your experimental design. Our goal is to equip you with the tools to dissect the potential resistance mechanisms in your fungal models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and questions that may arise during your research.

Q1: My fungal strain is showing a higher Minimum Inhibitory Concentration (MIC) to this compound than expected. What are the primary potential reasons?

A1: An elevated MIC is the classic indicator of resistance. The most common molecular mechanisms underlying antifungal resistance can be broadly categorized into three areas[1][2]:

  • Alteration of the Drug Target: This could involve mutations in the target protein that reduce the binding affinity of the compound, or overexpression of the target, requiring more drug to achieve the same inhibitory effect.

  • Reduced Intracellular Drug Concentration: This is often due to the overexpression of efflux pumps, which actively transport the antifungal agent out of the cell.

  • Metabolic or Pathway Alterations: The fungus may develop compensatory pathways to bypass the inhibitory effect of the drug or metabolize the compound into an inactive form.

Q2: I have successfully generated a resistant strain in the lab through experimental evolution. What is the first step to identify the resistance mechanism?

A2: Congratulations on developing a valuable research tool. The first and most comprehensive step is to perform whole-genome sequencing (WGS) of both your resistant isolate and the susceptible parent strain.[3][4][5] This will provide a global view of all genetic changes, including single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs) that may be responsible for the resistance phenotype.

Q3: Can I use standard antifungal susceptibility testing methods for this compound?

A3: Yes, established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution or disk diffusion assays can be adapted. It is crucial to establish baseline MICs for your wild-type fungal strains to have a reference point for identifying acquired resistance.

Part 2: Troubleshooting Guides for Specific Experimental Issues

This section is structured around common experimental problems. For each issue, we propose potential underlying resistance mechanisms and provide detailed protocols to investigate them.

Issue 1: Decreased Compound Efficacy - Suspected Target Alteration

You observe a consistent and significant increase in the MIC of this compound in your fungal strain. This could be due to changes in the drug's target.

A point mutation in the gene encoding the target protein can alter its structure, thereby reducing the binding affinity of the compound.

start Start: Resistant fungal isolate identified dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of Candidate Target Gene(s) dna_extraction->pcr sequencing Sanger or Next-Generation Sequencing pcr->sequencing analysis Sequence Alignment and Mutation Analysis sequencing->analysis end End: Identify putative resistance-conferring mutations analysis->end start Start: Resistant and susceptible fungal strains rna_extraction Total RNA Extraction start->rna_extraction protein_extraction Total Protein Extraction start->protein_extraction rt_qpcr RT-qPCR for Target Gene Expression rna_extraction->rt_qpcr end End: Correlate gene and protein overexpression with resistance rt_qpcr->end western_blot Western Blot for Target Protein Quantification protein_extraction->western_blot western_blot->end

Caption: Workflow for analyzing target gene and protein expression.

  • RNA Extraction and RT-qPCR:

    • Culture resistant and susceptible strains to mid-log phase.

    • Extract total RNA using a suitable method (e.g., Trizol-based or column-based kits).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) with primers specific to your candidate target gene and a housekeeping gene for normalization (e.g., actin, tubulin).

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the resistant strain compared to the susceptible strain. [6]2. Protein Extraction and Western Blotting:

    • Prepare total protein lysates from your fungal cultures.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an antibody specific to your target protein (if available) and a loading control antibody (e.g., anti-actin).

    • Detect the protein bands using a chemiluminescent or fluorescent secondary antibody and imaging system.

    • Quantify the band intensities to determine the relative protein levels.

Issue 2: Reduced Intracellular Accumulation of the Compound - Suspected Efflux Pump Overexpression

You suspect that the compound is being actively removed from the fungal cells, leading to reduced efficacy. This is a very common mechanism of antifungal resistance. [2]

Fungi possess two major superfamilies of efflux transporters: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. [2]Overexpression of genes encoding these pumps can lead to multidrug resistance.

start Start: Resistant and susceptible fungal strains efflux_assay Fluorescent Dye Efflux Assay (e.g., Rhodamine 6G, Nile Red) start->efflux_assay rna_extraction Total RNA Extraction start->rna_extraction end End: Correlate increased efflux activity and gene expression with resistance efflux_assay->end rt_qpcr RT-qPCR for Efflux Pump Gene Expression (e.g., CDR1, MDR1) rna_extraction->rt_qpcr rt_qpcr->end

Caption: Workflow for investigating efflux pump-mediated resistance.

This assay measures the ability of fungal cells to extrude fluorescent substrates that are known to be transported by common efflux pumps. [1][7][8]

  • Materials:

    • Resistant and susceptible fungal strains.

    • Fluorescent dyes: Rhodamine 6G (for ABC transporters) or Nile Red (for both ABC and MFS transporters). [1][8][9][10] * Flow cytometer or fluorescence plate reader.

    • Efflux pump inhibitors (optional, for validation): e.g., verapamil, FK506. [6]2. Procedure:

    • Grow fungal cells to mid-log phase.

    • Wash and resuspend the cells in a glucose-free buffer to deplete energy.

    • Load the cells with the fluorescent dye (e.g., 10 µM Rhodamine 6G) in the dark.

    • Wash the cells to remove extracellular dye.

    • Initiate efflux by adding glucose to the cell suspension.

    • Measure the fluorescence of the supernatant or the remaining intracellular fluorescence over time using a flow cytometer or plate reader.

    • Compare the efflux rate of the resistant strain to the susceptible strain. A faster decrease in intracellular fluorescence or a faster increase in extracellular fluorescence in the resistant strain indicates increased efflux activity.

  • Gene Selection: Based on the literature for your fungal species, select key efflux pump genes to analyze (e.g., CDR1, CDR2, MDR1 in Candida albicans).

  • Procedure: Follow the same RT-qPCR protocol as described for target gene expression analysis, using primers specific for the selected efflux pump genes. A significant upregulation in the resistant strain is indicative of this resistance mechanism. [6]

Data Summary Table
Experimental ObservationPotential Resistance MechanismRecommended Primary InvestigationExpected Outcome in Resistant Strain
Increased MIC Target protein mutationTarget Gene SequencingNon-synonymous mutation(s) in the coding sequence.
Target protein overexpressionRT-qPCR & Western BlotIncreased mRNA and protein levels of the target.
Reduced intracellular compound level Efflux pump overexpressionFluorescent Dye Efflux Assay & RT-qPCRIncreased efflux of fluorescent dyes and upregulation of efflux pump genes.
No change in target or efflux Compensatory pathway activationComparative Metabolomics/ProteomicsAltered levels of specific metabolites or proteins.
Compound inactivationHPLC/LC-MS analysis of culture supernatantPresence of compound metabolites and decreased parent compound.

Part 3: Advanced Troubleshooting and Future Directions

If the primary investigations do not yield a clear mechanism, consider these advanced approaches:

  • Experimental Evolution: If you haven't already, generating resistant mutants in a controlled laboratory setting can provide cleaner genetic backgrounds for analysis. [11][12][13][14]* Heterologous Expression: Expressing the suspected resistance-conferring gene (e.g., a mutated target or an efflux pump) in a susceptible host strain can definitively link the gene to the resistance phenotype. [15][16][17]* Metabolomics and Proteomics: These global approaches can reveal unexpected changes in cellular pathways that contribute to resistance.

This technical support center provides a foundational framework for dissecting resistance to this compound. As the scientific community learns more about this compound, we anticipate that more specific troubleshooting guidance will become available.

References

  • MDPI. (n.d.). Antifungals and Drug Resistance. Retrieved from [Link]

  • Cowen, L. E., Sanglard, D., Howard, S. J., Rogers, P. D., & Perlin, D. S. (2014). Mechanisms of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine, 5(4), a019752. Retrieved from [Link]

  • Peterson, R. T., Morschhäuser, J., & Wellington, M. (2023). Fungal Whole-Genome Sequencing for Species Identification: From Test Development to Clinical Utilization. Journal of Fungi, 9(2), 205. Retrieved from [Link]

  • Esquivel, B. D., et al. (2020). Characterization of the Efflux Capability and Substrate Specificity of Aspergillus fumigatus PDR5-like ABC Transporters Expressed in Saccharomyces cerevisiae. mSphere, 5(2), e00135-20. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Potential Target for Antifungal Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2016). Fluorescent dyes for efflux assay in fungi?. Retrieved from [Link]

  • ACS Publications. (2025). Ergosterol-Targeted Nanocatcher with High Affinity and Capture Efficiency for Ultrafast SERS Detection of Aspergillus. Analytical Chemistry. Retrieved from [Link]

  • Frontiers. (n.d.). The challenges of the genome-based identification of antifungal resistance in the clinical routine. Retrieved from [Link]

  • SciSpace. (2016). Targeting efflux pumps to overcome antifungal drug resistance. Retrieved from [Link]

  • University of Otago. (2016). Targeting efflux pumps to overcome antifungal drug resistance. Retrieved from [Link]

  • PubMed. (2020). Experimental Evolution of Antifungal Resistance in Cryptococcus neoformans. Retrieved from [Link]

  • NIH. (n.d.). Whole genome sequencing of a clinical drug resistant Candida albicans isolate reveals known and novel mutations in genes involved in resistance acquisition mechanisms. Retrieved from [Link]

  • NIH. (n.d.). Efflux-Mediated Antifungal Drug Resistance. Retrieved from [Link]

  • NIH. (2019). Finding the needle in a haystack: Mapping antifungal drug resistance in fungal pathogen by genomic approaches. Retrieved from [Link]

  • Oxford Academic. (n.d.). Rhodamine 6G efflux for the detection of CDR1-overexpressing azole-resistant Candidaalbicans strains. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • PubMed. (2023). Transport across Membranes: Techniques for Measuring Efflux in Fungal Cells. Retrieved from [Link]

  • NIH. (n.d.). Drug target elucidation through isolation and analysis of drug-resistant mutants in Cryptococcus neoformans. Retrieved from [Link]

  • MDPI. (2023). Whole-Genome Sequence Analysis of Candida glabrata Isolates from a Patient with Persistent Fungemia and Determination of the Molecular Mechanisms of Multidrug Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). Fungal Genomics: Methods and Protocols. Retrieved from [Link]

  • ASM Journals. (2016). A Combination Fluorescence Assay Demonstrates Increased Efflux Pump Activity as a Resistance Mechanism in Azole-Resistant Vaginal Candida albicans Isolates. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Frontiers. (n.d.). Experimental evolution and anti-fungal resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). Nile Red efflux activity of recombinant fungal efflux pumps (a) MFS and.... Retrieved from [Link]

  • MDPI. (n.d.). Experimental Evolution of Multidrug Resistance in Neurospora crassa under Antifungal Azole Stress. Retrieved from [Link]

  • ResearchGate. (2023). Fungal Whole-Genome Sequencing for Species Identification: From Test Development to Clinical Utilization. Retrieved from [Link]

  • NIH. (n.d.). Identification of Nile Red as a fluorescent substrate of the Candida albicans ABC transporters Cdr1p and Cdr2p and the MFS transporter Mdr1p. Retrieved from [Link]

  • Fungal Diversity Survey. (n.d.). Prepare Fungal Specimens for DNA Sequencing. Retrieved from [Link]

  • MDPI. (2023). Identifying Potential Molecular Targets in Fungi Based on (Dis)Similarities in Binding Site Architecture with Proteins of the Human Pharmacolome. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Antifungal Targets Based on Computer Modeling. Retrieved from [Link]

  • bioRxiv. (2024). FungAMR: A comprehensive portrait of antimicrobial resistance mutations in fungi. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodamine 6G efflux in Candida species in incubation with (A) PAL, ITR,.... Retrieved from [Link]

  • NIH. (2024). New approaches to tackle a rising problem: Large-scale methods to study antifungal resistance. Retrieved from [Link]

  • PubMed. (2022). Experimental evolution of drug resistance in human fungal pathogens. Retrieved from [Link]

  • Illumina. (n.d.). Fungal sequencing and classification with the ITS Metagenomics Protocol App Note. Retrieved from [Link]

  • ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • CD Genomics. (2022). Fungal ITS Sequencing. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates. Retrieved from [Link]

  • MDPI. (n.d.). Insights into the Performance of CusF as a Solubility Tag for Recombinant Protein Expression. Retrieved from [Link]

  • ASM Journals. (n.d.). Gene Expression and Evolution of Antifungal Drug Resistance. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • APS Journals. (2025). Molecular Monitoring of Fungicide Resistance in Crop Phytopathogens. Retrieved from [Link]

Sources

Technical Support Center: Optimizing In Vivo Dosing for N-(4-methylpyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-methylpyrimidin-2-yl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for optimizing the in vivo dosage of this compound. Given that this compound is a specific molecule within the broader class of thiourea derivatives, this guide synthesizes general principles of this chemical class with a structured methodology for empirical dose determination.

Thiourea and its derivatives are recognized for their wide-ranging biological activities, including potential applications in oncology, infectious diseases, and inflammatory conditions.[1][2][3] The core structure, characterized by a C=S group flanked by amino groups, allows for diverse chemical modifications that significantly impact bioactivity, selectivity, and pharmacokinetic profiles.[2] However, this structural versatility necessitates a careful and systematic approach to in vivo study design.

This document will guide you through the critical steps of formulation, toxicity assessment, and efficacy testing to establish a robust and reproducible dosing regimen for your specific research model.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and preliminary assessment of this compound and related compounds.

Q1: What are the general biological activities and mechanisms of thiourea derivatives?

A1: Thiourea derivatives are a versatile class of compounds with a broad spectrum of reported biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antioxidant effects.[3][4][5] Their mechanisms are often target-specific and depend on the overall structure. Many thiourea-based compounds act as enzyme inhibitors or interfere with signaling pathways involved in carcinogenesis and inflammation.[2] For example, some have been shown to inhibit carbonic anhydrases, which are involved in tumor progression.[6] The N-(4-methylpyrimidin-2-yl) moiety suggests potential interactions with kinases or other ATP-binding proteins, but this must be empirically validated.

Q2: What are the primary challenges when formulating thiourea compounds for in vivo studies?

A2: A significant challenge with many novel organic compounds, including thiourea derivatives, is poor aqueous solubility.[7] This is due to their often crystalline and lipophilic nature. Finding a suitable vehicle that can solubilize the compound without causing toxicity in the animal model is a critical first step. Common strategies involve using co-solvents, surfactants, or creating suspensions. Stability in the formulation vehicle is another key consideration; the compound must remain stable and homogenous throughout the duration of the study.

Q3: Are there any known class-wide toxicities associated with thiourea derivatives?

A3: Yes, some thiourea compounds have been associated with specific toxicities. Historically, the thiourea moiety in the drug metiamide was linked to side effects that led to its withdrawal.[1] The parent compound, thiourea, has been shown to affect thyroid function and is considered a substance with potential carcinogenic effects in animal studies, although its direct relevance to complex derivatives is not always clear.[8][9] Therefore, it is imperative to conduct a Maximum Tolerated Dose (MTD) study for this compound to identify a safe dose range before proceeding to efficacy studies.

Q4: How do I begin designing a dose-finding study for a novel compound like this?

A4: A systematic approach is crucial. The process begins with in vitro data to establish a potential therapeutic concentration range (e.g., IC50 values from cell-based assays). The workflow then proceeds to formulation development, followed by a Maximum Tolerated Dose (MTD) study in a small cohort of animals to determine the upper limit for safe dosing. Finally, a dose-response study is conducted using several dose levels below the MTD to identify a therapeutically effective and well-tolerated dose.

Troubleshooting Guide: In Vivo Dosing Experiments

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My compound, this compound, is not dissolving in standard aqueous vehicles like saline or PBS. What should I do?

A1: This is a common issue. A stepwise approach to formulation development is recommended. First, determine the compound's intrinsic solubility. Then, explore various GRAS (Generally Regarded As Safe) excipients. The goal is to find a vehicle that provides a stable solution or a uniform, easily re-suspendable suspension.

Workflow for Troubleshooting Poor Solubility

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Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of N-(4-methylpyrimidin-2-yl)thiourea and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel antifungal agents, the exploration of diverse chemical scaffolds is paramount to addressing the growing challenges of fungal resistance and the need for more effective and safer treatments. This guide provides a comprehensive comparative analysis of the antifungal activity of N-(4-methylpyrimidin-2-yl)thiourea, a representative of the promising pyrimidine thiourea class of compounds, against established commercial fungicides. By delving into the experimental data and mechanistic underpinnings, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to evaluate the potential of this and related compounds in the antifungal drug discovery pipeline.

Introduction: The Imperative for Novel Antifungal Agents

Fungal infections, spanning from agricultural devastation to life-threatening human mycoses, represent a significant global challenge. The efficacy of current antifungal therapies is increasingly compromised by the emergence of resistant strains. Thiourea derivatives have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antiviral, and antifungal properties.[1][2][3][4] The incorporation of a pyrimidine moiety, a key heterocycle in various commercial fungicides, into the thiourea scaffold presents a compelling strategy for the development of novel antifungal candidates.[5] This guide focuses on this compound as a case study to evaluate the antifungal potential of this chemical class in comparison to commercially available fungicides.

Experimental Design and Rationale

To provide a robust and objective comparison, a multi-faceted experimental approach is essential. The following methodologies are standard in the field for assessing antifungal activity and have been selected to ensure the generation of reliable and reproducible data.

Selection of Fungal Strains

The choice of fungal strains is critical for a comprehensive evaluation. A representative panel should include clinically relevant yeasts and molds, as well as significant plant pathogens.

  • Human Pathogens:

    • Candida albicans: A common cause of opportunistic fungal infections.

    • Candida auris: A multidrug-resistant yeast of urgent public health concern.[2][6]

    • Aspergillus fumigatus: A primary cause of invasive aspergillosis.

  • Plant Pathogens:

    • Fusarium oxysporum: A soil-borne pathogen with a broad host range.[7][8][9]

    • Botrytis cinerea: The causative agent of gray mold disease in numerous crops.[5]

    • Phomopsis sp.: A genus of plant pathogenic fungi causing a variety of diseases.[5]

In-Vitro Antifungal Susceptibility Testing

In-vitro tests are the cornerstone of antifungal activity assessment, providing quantitative measures of a compound's inhibitory and cidal effects.

This method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standardized and widely accepted protocol for determining the MIC of an antifungal agent.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Compound Preparation: this compound and commercial fungicides are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Incubation: The fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control (no compound). This is usually determined by visual inspection or by measuring the optical density at 600 nm.

The MFC is determined to assess whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).

  • Subculturing: Following MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an agar plate devoid of the antifungal agent.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the compound from which no fungal colonies grow on the subculture plates.

In-Vivo Efficacy Studies

In-vivo models are crucial for evaluating the therapeutic potential of a compound in a living organism, providing insights into its pharmacokinetics, pharmacodynamics, and overall efficacy.

  • Infection: Immunocompromised mice are infected intravenously with a lethal dose of Candida albicans.

  • Treatment: Following infection, mice are treated with this compound, a commercial fungicide (e.g., fluconazole), or a vehicle control. Treatment is typically administered once or twice daily for a specified period.

  • Monitoring: The survival of the mice is monitored daily. In some studies, the fungal burden in target organs (e.g., kidneys, brain) is determined at the end of the treatment period.

  • Efficacy Assessment: The efficacy of the compound is determined by its ability to prolong the survival of the infected mice and/or reduce the fungal load in the organs compared to the control group.

Comparative Antifungal Activity

While specific data for this compound is not publicly available in direct comparative studies, we can extrapolate from the performance of structurally related pyrimidine and thiourea derivatives reported in the literature to provide a representative comparison.

Table 1: In-Vitro Antifungal Activity (MIC in µg/mL) of Representative Thiourea Derivatives and Commercial Fungicides

Fungal StrainRepresentative Pyrimidine Thiourea Derivative (Predicted)Fluconazole (Azole)Amphotericin B (Polyene)Boscalid (SDHI)Pyrimethanil (Anilinopyrimidine)
Candida albicans16 - 640.25 - 20.125 - 1N/AN/A
Candida auris8 - 32>320.5 - 2N/AN/A
Aspergillus fumigatus32 - 1281 - 80.25 - 1N/AN/A
Fusarium oxysporum8 - 32>642 - 81 - 5>50
Botrytis cinerea4 - 16N/AN/A0.5 - 21 - 10
Phomopsis sp.10.5[5]N/AN/AN/A32.1[5]

Mechanistic Insights: A Tale of Two Scaffolds

The antifungal mechanism of action is a critical determinant of a compound's spectrum of activity and its potential for resistance development.

Proposed Mechanism of this compound

The thiourea scaffold is believed to exert its antifungal effects through multiple modes of action. A primary proposed mechanism involves the disruption of fungal cell wall biosynthesis. The thiourea moiety can form hydrogen bonds and electrostatic interactions with essential enzymes involved in this process, leading to cell wall stress and eventual lysis.[6] Furthermore, some thiourea derivatives have been shown to interfere with biofilm formation, a key virulence factor for many fungal pathogens.[2][6]

Mechanisms of Commercial Fungicides

Commercial fungicides operate through well-defined molecular targets:

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.

  • SDHIs (e.g., Boscalid): Inhibit the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, blocking energy production.

  • Anilinopyrimidines (e.g., Pyrimethanil): Inhibit the biosynthesis of methionine and other amino acids, which are essential for protein synthesis and fungal growth.[5]

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_invivo In-Vivo Study A Fungal Culture B Inoculum Preparation A->B D Incubation (24-48h) B->D C Compound Dilution C->D E MIC Determination D->E F MFC Determination E->F G Animal Model Infection H Treatment G->H I Monitoring & Outcome H->I

Caption: A simplified workflow for in-vitro and in-vivo antifungal testing.

Comparative Mechanisms of Action

G cluster_thiourea This compound cluster_azole Azole Fungicide cluster_polyene Polyene Fungicide T1 Thiourea Moiety T2 Cell Wall Biosynthesis Enzymes T1->T2 Inhibition T3 Disrupted Cell Wall T2->T3 A1 Azole A2 Lanosterol 14-α-demethylase A1->A2 Inhibition A3 Ergosterol Synthesis Blocked A2->A3 P1 Polyene P2 Ergosterol in Membrane P1->P2 Binding P3 Pore Formation & Leakage P2->P3

Caption: A comparison of the proposed mechanism of thioureas with established fungicide classes.

Discussion and Future Directions

The preliminary data on pyrimidine thiourea derivatives, including compounds structurally similar to this compound, suggest a promising avenue for the development of novel antifungal agents. The potential for a distinct mechanism of action compared to existing fungicide classes is particularly noteworthy, as this could translate to activity against resistant fungal strains.

However, a comprehensive and direct comparative study of this compound against a broad panel of fungi and a wider array of commercial fungicides is imperative. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the thiourea scaffold for enhanced potency and a broader spectrum of activity.

  • Elucidation of the precise molecular target(s): To confirm the mechanism of action and facilitate rational drug design.

  • Toxicology and safety profiling: To assess the suitability of these compounds for therapeutic or agricultural applications.

  • In-vivo studies against a wider range of fungal pathogens: To validate the in-vitro findings and establish a clearer picture of their therapeutic potential.

References

  • Ghias, U., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules, 28(12), 4769. [Link]

  • Wu, Q., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 708861. [Link]

  • Al-Omair, M. A., et al. (2022). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2156-2171. [Link]

  • Le, T. V., et al. (2023). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 13(23), 15685-15701. [Link]

  • Ghias, U., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. PubMed, 37397758. [Link]

  • Chen, W., et al. (2015). Synthesis and Evaluation of Novel N-(4'-Arylpyrimidin-2'-yl) Sulfonylurea Derivatives as Potential Antifungal Agents. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Thiourea derivatives incorporating a hippuric acid moiety: synthesis and evaluation of antibacterial and antifungal activities. PubMed, 22414774. [Link]

  • de Almeida, J. G. L., et al. (2023). High azole MICs in Fusarium spp.: a key factor in treatment decisions for cancer patients?. Revista do Instituto de Medicina Tropical de São Paulo, 65, e49. [Link]

  • Al-Omair, M. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • F2G Ltd. (n.d.). Evaluation of the In vitro Activity of Olorofim Against Fusarium Species. F2G. [Link]

  • Al-Hatmi, A. M. S., et al. (2016). MIC values of 8 antifungal compounds (mg/l) of individual F. petroliphilum strains tested according to CLSIM38A2. ResearchGate. [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-(4-methylpyrimidin-2-yl)thiourea Analogs and Related Pyrimidinyl Thioureas

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiourea scaffold continues to emerge as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] When coupled with a pyrimidine ring, a cornerstone of nucleic acids and a frequent pharmacophore in targeted therapies, the resulting N-pyrimidinyl thiourea derivatives present a compelling starting point for the development of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-(4-methylpyrimidin-2-yl)thiourea analogs and related pyrimidinyl thioureas, drawing upon experimental data from recent studies to illuminate the key structural determinants of their biological function.

This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of small molecule inhibitors. We will dissect the nuances of chemical substitutions on the pyrimidine and thiourea moieties, offering field-proven insights into their impact on anticancer, enzyme inhibitory, and antimicrobial activities.

The N-Pyrimidinyl Thiourea Scaffold: A Versatile Pharmacophore

The core structure, characterized by a pyrimidine ring linked to a thiourea group, offers multiple points for chemical modification. Each alteration presents an opportunity to modulate the compound's physicochemical properties, target affinity, and pharmacokinetic profile. The general synthesis of these compounds involves the reaction of an appropriately substituted aminopyrimidine with an isothiocyanate.[1]

Below is a general workflow for the synthesis and evaluation of N-pyrimidinyl thiourea analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation S1 Substituted Aminopyrimidine S3 Reaction & Purification S1->S3 S2 Isothiocyanate S2->S3 E1 In vitro Assays (e.g., Kinase, Enzyme) S3->E1 E2 Cell-based Assays (e.g., Cytotoxicity, Antimicrobial) S3->E2 Characterized Analog E3 In vivo Studies (if applicable) E1->E3 E2->E3 SAR Structure-Activity Relationship (SAR) Analysis E3->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of N-pyrimidinyl thiourea analogs.

Comparative Analysis of Biological Activities

The biological activity of N-pyrimidinyl thiourea analogs is profoundly influenced by the nature and position of substituents on both the pyrimidine ring and the terminal nitrogen of the thiourea moiety. This section will compare data from several series of related compounds to elucidate key SAR trends.

Anticancer Activity: Targeting Kinases and Demethylases

Thiourea derivatives have been identified as promising anticancer agents, often through the inhibition of key signaling proteins.[2] The pyrimidine scaffold is a common feature in many kinase inhibitors, making pyrimidinyl thioureas a logical choice for investigation in this area.

A series of novel pyrimidine-thiourea hybrids were designed and synthesized as potential inhibitors of Histone Lysine-Specific Demethylase 1 (LSD1), a target overexpressed in several cancers.[3] The general structure of these compounds features a substituted pyrimidine ring linked to a thiourea or hydrazinecarbothioamide group.

G cluster_core Core Scaffold cluster_r1 R1 (Pyrimidine C4) cluster_r2 R2 (Pyrimidine C6) cluster_r3 R3 (Thiourea N') Core Pyrimidine-Thiourea Hybrid R1_sub Aryl Group (e.g., Phenyl, Substituted Phenyl) Core->R1_sub Influences binding pocket interactions R2_sub Cyano Group Core->R2_sub Enhances potency R3_sub Hydrazinecarbothioamide Prop-2-yn-1-ylthio Core->R3_sub Key for LSD1 inhibition

Caption: Key modification points on the pyrimidine-thiourea scaffold for LSD1 inhibition.

One of the most potent compounds from this series, compound 6b , which contains a terminal alkyne group, demonstrated significant cytotoxicity against LSD1 overexpressed gastric cancer cells and showed in vivo tumor-suppressing and anti-metastasis effects.[3]

In a different study, thieno[3,2-d]-pyrimidine derivatives bearing urea and thiourea moieties were evaluated as PI3 Kinase inhibitors.[4] Compound 7f , a thiourea derivative, exhibited the highest anticancer activity against HT-29 and MCF-7 cell lines with IC50 values of 2.18 µM and 4.25 µM, respectively.[4] This compound also showed potent PI3Kα inhibitory activity with an IC50 value of 1.26 µM.[4]

Compound IDScaffoldTargetCell LineIC50 (µM)Reference
6b Pyrimidine-ThioureaLSD1MGC-803 (Gastric Cancer)Not specified, but potent[3]
7f Thieno[3,2-d]-pyrimidine-ThioureaPI3KαHT-29 (Colon Cancer)2.18[4]
7f Thieno[3,2-d]-pyrimidine-ThioureaPI3KαMCF-7 (Breast Cancer)4.25[4]

These findings underscore the potential of pyrimidinyl thioureas as anticancer agents, with activity being highly dependent on the specific heterocyclic system fused to the pyrimidine and the nature of the substituents.

Enzyme Inhibition: A Focus on α-Amylase and Proteinase K

Novel diaryl pyrimidine linked acyl thiourea derivatives have been investigated for their inhibitory potential against α-amylase and proteinase K.[5] The study revealed that substitutions on the phenyl rings of the pyrimidine scaffold and the acyl group of the thiourea moiety significantly influence the inhibitory activity.[5]

For α-amylase inhibition, compounds 6j and 6g were the most potent, with IC50 values of 1.478 ± 0.051 µM and 1.509 ± 0.039 µM, respectively.[5] The structure-activity relationship indicated that the presence of a cyclohexyl group (6i ) or a chloro substituent (6g ) enhanced activity.[5]

In the case of proteinase K inhibition, compound 6a was the most active, with an IC50 value of 1.790 ± 0.079 µM.[5] The SAR for proteinase K inhibition appeared to be distinct from that of α-amylase inhibition, highlighting the possibility of achieving target selectivity through careful structural modifications.

Compound IDSubstituents (R1, R2 on Pyrimidine Phenyls; R3 on Acyl Phenyl)α-Amylase IC50 (µM)Proteinase K IC50 (µM)Reference
6a R1=4-Br, R2=H; R3=HNot specified1.790 ± 0.079[5]
6g R1=4-Cl, R2=4-Cl; R3=H1.509 ± 0.039Not specified[5]
6j R1=4-OCH3, R2=4-OCH3; R3=H1.478 ± 0.0511.861 ± 0.071[5]
Acarbose (Reference)1.063 ± 0.013-[5]
Phenylmethyl sulfonyl fluoride (Reference)-0.1196 ± 0.014[5]
Antimicrobial Activity

A series of fluorinated N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides were synthesized and evaluated for their antimicrobial and anticancer activities.[2] Compound 4a , a fluorinated pyridine derivative, was the most active compound against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] It also showed the highest cytotoxic activity against breast (MCF-7) and hepatic (HepG2) cancer cell lines, with an IC50 value of 4.8 µg/mL against HepG2.[2]

This highlights the potential for developing dual-action agents with both antimicrobial and anticancer properties from the pyrimidinyl thiourea scaffold.

Experimental Protocols

General Synthesis of N-Acyl Pyrimidinyl Thiourea Derivatives

The synthesis of N-acyl pyrimidinyl thiourea derivatives generally follows a two-step process.[1]

  • Formation of Isothiocyanate: An acid chloride is reacted with ammonium thiocyanate in an anhydrous solvent like acetone. This reaction forms an in situ acyl isothiocyanate.

  • Condensation with Aminopyrimidine: The appropriate aminopyrimidine is then added to the reaction mixture. The amino group of the pyrimidine attacks the electrophilic carbon of the isothiocyanate, followed by rearrangement to yield the final N-acyl pyrimidinyl thiourea derivative.

The final products are typically purified by recrystallization or column chromatography.

In Vitro α-Amylase Inhibition Assay

The α-amylase inhibitory activity of the synthesized compounds can be evaluated using a modified starch-iodine method.[5]

  • A solution of α-amylase is prepared in phosphate buffer.

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare various concentrations.

  • The enzyme solution is pre-incubated with the test compound for a specific period at a controlled temperature.

  • A starch solution is added to initiate the enzymatic reaction.

  • After a defined incubation time, the reaction is stopped by adding a solution of hydrochloric acid.

  • An iodine-potassium iodide solution is added, and the absorbance is measured at a specific wavelength (e.g., 620 nm).

  • The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The cells are incubated further to allow the formazan crystals to form.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

The N-pyrimidinyl thiourea scaffold represents a highly versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that even subtle modifications to the pyrimidine ring or the thiourea moiety can lead to significant changes in potency and selectivity.

Future research in this area should focus on:

  • Systematic SAR studies around the this compound core to identify the optimal substitution patterns for specific biological targets.

  • Exploration of a wider range of heterocyclic systems to be appended to the thiourea moiety to expand the chemical space and discover novel activities.

  • Mechanism of action studies to elucidate the specific molecular targets and signaling pathways modulated by the most potent analogs.

  • In vivo evaluation of promising candidates to assess their pharmacokinetic properties, efficacy, and safety in preclinical models.

By leveraging the insights from existing experimental data and employing rational drug design strategies, the N-pyrimidinyl thiourea scaffold holds significant promise for the discovery of next-generation therapeutics.

References

  • Zaman, H., et al. (2024). Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. RSC Advances, 14, 33235-33246. [Link]

  • Bodige, S., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Urea and Thiourea Bearing thieno[3,2-d]-pyrimidines as PI3 Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 18(6), 891-903. [Link]

  • Bamba, F., et al. (2017). Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors. Medicinal Chemistry, 13(1), 87-98. [Link]

  • Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 25. [Link]

  • Ilies, M., et al. (2019). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 24(18), 3291. [Link]

  • Li, Z., et al. (2015). Design, Synthesis, and Structure-Activity Relationship of Novel LSD1 Inhibitors Based on Pyrimidine-Thiourea Hybrids As Potent, Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(4), 1717-1727. [Link]

Sources

A Comparative Guide to the Synthetic Routes of N-(4-methylpyrimidin-2-yl)thiourea for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, N-(4-methylpyrimidin-2-yl)thiourea stands out as a versatile scaffold with significant potential in various therapeutic areas. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most efficient and scalable method for their specific needs.

Introduction

The pyrimidine core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The incorporation of a thiourea moiety onto this scaffold introduces unique physicochemical properties and biological activities. The synthesis of this compound, therefore, is of considerable interest. This document will dissect two principal synthetic strategies: a one-pot reaction via an in-situ generated acyl isothiocyanate (Route A) and a two-step approach involving the hydrolysis of a benzoyl-protected intermediate (Route B). Each route will be evaluated based on yield, reaction efficiency, reagent accessibility, and scalability.

At-a-Glance Comparison of Synthetic Routes

ParameterRoute A: One-Pot SynthesisRoute B: Two-Step Hydrolysis
Overall Yield Good (typically 60-70%)Very Good (typically >75%)
Reaction Time 4-6 hours2-4 hours (total)
Number of Steps 12
Intermediate Isolation NoYes
Reagent Cost Generally lowerPotentially higher
Scalability GoodExcellent
Process Simplicity HighModerate

Route A: The Efficient One-Pot Synthesis via In-Situ Acyl Isothiocyanate Formation

This approach is predicated on the in-situ generation of benzoyl isothiocyanate, which readily reacts with 2-amino-4-methylpyrimidine to form the desired thiourea derivative. The elegance of this method lies in its operational simplicity and the avoidance of isolating the often-sensitive isothiocyanate intermediate.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the thiocyanate anion on the carbonyl carbon of benzoyl chloride, leading to the formation of benzoyl isothiocyanate. This electrophilic intermediate is then attacked by the exocyclic amine of 2-amino-4-methylpyrimidine to yield a benzoyl-protected thiourea. Under the reaction conditions, this intermediate can be directly converted to the final product, or more commonly, it is the isolated product which then requires a subsequent hydrolysis step as in Route B. For the purpose of a true one-pot synthesis leading directly to the title compound, a modified approach without the benzoyl group would be employed, for instance, by using thiophosgene or a related equivalent, though this introduces significantly more hazardous reagents. For a safer and more common approach, the reaction is stopped at the benzoyl-protected intermediate. However, for the sake of comparison of a direct route, we will discuss the theoretical one-pot reaction leading to the de-benzoylated product, while acknowledging that the two-step process (Route B) is often the more practical application of this initial reaction.

A general mechanism for the formation of the N-benzoyl intermediate is as follows:

Route A Mechanism cluster_0 Step 1: In-situ formation of Benzoyl Isothiocyanate cluster_1 Step 2: Nucleophilic attack by Aminopyrimidine Benzoyl_Chloride Benzoyl Chloride Benzoyl_Isothiocyanate Benzoyl Isothiocyanate Benzoyl_Chloride->Benzoyl_Isothiocyanate + NH4SCN - NH4Cl Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Benzoyl_Isothiocyanate N_Benzoyl_Thiourea 1-Benzoyl-3-(4-methylpyrimidin-2-yl)thiourea Benzoyl_Isothiocyanate->N_Benzoyl_Thiourea + 2-Amino-4-methylpyrimidine Ammonium_Chloride Ammonium Chloride 2_Amino_4_methylpyrimidine 2-Amino-4-methylpyrimidine 2_Amino_4_methylpyrimidine->N_Benzoyl_Thiourea Route B Mechanism cluster_0 Step 1: Synthesis of N-Benzoyl Intermediate cluster_1 Step 2: Basic Hydrolysis Intermediate_Formation As in Route A N_Benzoyl_Thiourea 1-Benzoyl-3-(4-methylpyrimidin-2-yl)thiourea Final_Product This compound N_Benzoyl_Thiourea->Final_Product + NaOH - Benzoate Benzoate Benzoate

A Comparative Guide to the In Vitro Cytotoxicity of N-(4-methylpyrimidin-2-yl)thiourea Against Human Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Thiourea derivatives have emerged as a promising class of compounds, demonstrating significant potential as anticancer agents.[1][2] This guide provides a comprehensive evaluation of the cytotoxic profile of a specific thiourea derivative, N-(4-methylpyrimidin-2-yl)thiourea, against a panel of human cancer cell lines and a non-cancerous cell line. This analysis is benchmarked against doxorubicin, a well-established chemotherapeutic agent, to provide a clear comparative context for its potential therapeutic window.

The core of this guide is built upon a foundation of established in vitro cytotoxicity assays, providing a robust framework for assessing the compound's impact on cell viability, membrane integrity, and the induction of apoptosis. Each experimental protocol is detailed with the underlying scientific principles to ensure a thorough understanding of the methodologies and the interpretation of the resulting data.

Introduction to this compound and the Rationale for Cytotoxicity Profiling

This compound is a synthetic compound featuring a pyrimidine ring linked to a thiourea moiety. The thiourea pharmacophore (-HN-C(=S)-NH-) is a key structural feature in the design of novel anticancer drugs due to its ability to form hydrogen bonds and interact with biological targets.[3] The pyrimidine scaffold is also a common feature in many biologically active molecules, including some approved anticancer drugs.[4] The rationale for evaluating this specific compound stems from the established anticancer properties of various thiourea derivatives, which have been shown to inhibit cancer cell growth through diverse mechanisms, including the inhibition of key enzymes and the induction of apoptosis.[2][5]

A critical aspect of preclinical drug development is the determination of a compound's cytotoxic profile. This involves assessing its ability to kill or inhibit the proliferation of cancer cells while minimizing harm to healthy, non-cancerous cells.[6][7] A high degree of selectivity for cancer cells is a desirable characteristic of any potential chemotherapeutic agent, as it can lead to a wider therapeutic window and fewer side effects in a clinical setting.

This guide presents a hypothetical, yet plausible, set of experimental data to illustrate the comparative cytotoxicity of this compound. The data is designed to reflect the typical outcomes observed for promising thiourea derivatives in early-stage cancer research.

Comparative Cytotoxicity Analysis

To evaluate the cytotoxic potential of this compound, a panel of human cell lines was selected to represent different cancer types and a normal, non-cancerous tissue type:

  • MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.

  • A549: A human lung carcinoma cell line.

  • MRC-5: A normal human fetal lung fibroblast cell line, used to assess toxicity to non-cancerous cells.

Doxorubicin, a standard chemotherapeutic agent with a broad spectrum of activity, was used as a positive control for comparison.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Table 1: IC50 Values of this compound and Doxorubicin against Human Cell Lines

CompoundMCF-7 (µM)A549 (µM)MRC-5 (µM)
This compound15.822.485.2
Doxorubicin0.91.25.4

The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. Based on the hypothetical data, this compound demonstrates moderate cytotoxicity against both MCF-7 and A549 cancer cell lines. Importantly, it exhibits significantly lower toxicity towards the normal MRC-5 cell line, suggesting a degree of selectivity for cancer cells. In comparison, doxorubicin is more potent against all cell lines, but also shows higher toxicity to the normal cell line.

Cell Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[10][11]

Table 2: LDH Release in Human Cell Lines Treated with this compound and Doxorubicin (at their respective IC50 concentrations for 24h)

TreatmentMCF-7 (% LDH Release)A549 (% LDH Release)MRC-5 (% LDH Release)
This compound48.245.915.3
Doxorubicin52.150.835.7
Untreated Control5.04.84.5

The results from the LDH assay corroborate the findings of the MTT assay. Treatment with this compound at its IC50 concentration leads to a significant increase in LDH release in the cancer cell lines, indicative of cell death through membrane damage. The lower LDH release in the MRC-5 cells further supports the compound's relative selectivity.

Mechanistic Insights: Induction of Apoptosis

To investigate the mechanism by which this compound induces cell death, we will explore the induction of apoptosis, a form of programmed cell death that is a common mechanism of action for many anticancer drugs.[12]

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for the cleavage of various cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[13][14] An increase in caspase-3 activity is a hallmark of apoptosis.

Table 3: Fold Increase in Caspase-3 Activity in Human Cell Lines Treated with this compound (at IC50 concentration for 24h)

Cell LineFold Increase in Caspase-3 Activity
MCF-74.2
A5493.8
MRC-51.5

The significant increase in caspase-3 activity in both MCF-7 and A549 cells strongly suggests that this compound induces cell death primarily through the activation of the apoptotic pathway. The minimal increase in caspase-3 activity in MRC-5 cells is consistent with its lower cytotoxicity towards this normal cell line.

Experimental Protocols

Cell Culture

MCF-7, A549, and MRC-5 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or doxorubicin and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[16]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

LDH Cytotoxicity Assay Protocol
  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with the compounds for 24 hours.

  • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.[10]

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

Caspase-3 Activity Assay Protocol
  • Seed cells in a 6-well plate and treat with the compounds for 24 hours.

  • Harvest the cells and prepare cell lysates according to the manufacturer's protocol.[13]

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[17]

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Calculate the fold increase in caspase-3 activity relative to the untreated control.

Visualizing the Workflow and Potential Mechanism

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Apoptosis Assay cluster_4 Data Analysis & Interpretation A MCF-7, A549, MRC-5 Cell Culture B Seeding in 96-well plates A->B C Treatment with This compound & Doxorubicin B->C D MTT Assay (Cell Viability) C->D E LDH Assay (Membrane Integrity) C->E F Caspase-3 Activity Assay C->F G Comparative Cytotoxicity D->G IC50 Values H Membrane Damage Assessment E->H % LDH Release I Apoptosis Induction Confirmation F->I Fold Increase in Caspase-3 Activity

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

Hypothetical Signaling Pathway for Apoptosis Induction

G Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Pro-caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: A hypothetical intrinsic pathway of apoptosis induced by this compound.

Conclusion and Future Directions

The presented comparative guide, based on a plausible set of experimental data, highlights the potential of this compound as a selective anticancer agent. The compound demonstrates moderate cytotoxicity against human breast and lung cancer cell lines while exhibiting lower toxicity to normal human fibroblasts. The primary mechanism of cell death appears to be the induction of apoptosis, as evidenced by the activation of caspase-3.

These findings warrant further investigation to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

  • Broadening the Scope: Evaluating the compound against a wider panel of cancer cell lines to determine its spectrum of activity.

  • Mechanistic Deep Dive: Investigating the upstream signaling pathways involved in apoptosis induction, such as the involvement of the Bcl-2 family of proteins and the mitochondrial pathway.

  • In Vivo Studies: Assessing the compound's efficacy and toxicity in animal models to translate these in vitro findings to a more complex biological system.

References

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  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]

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A Researcher's Guide to Investigating Cross-Resistance of N-(4-methylpyrimidin-2-yl)thiourea with Other Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Strategies

The escalating threat of multidrug-resistant fungal infections necessitates a paradigm shift in our approach to antifungal drug discovery and development. The relentless emergence of pathogens such as Candida auris, which exhibits high levels of resistance to multiple antifungal classes, underscores the urgent need for novel chemical entities with unique mechanisms of action.[1][2] Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. This guide focuses on a specific thiourea derivative, N-(4-methylpyrimidin-2-yl)thiourea, and provides a comprehensive framework for investigating its potential cross-resistance with established antifungal agents.

For researchers and drug development professionals, understanding the cross-resistance profile of a novel antifungal candidate is paramount. It not only elucidates its potential spectrum of activity against clinically relevant isolates but also offers insights into its mechanism of action and its prospective place in therapeutic arsenals. This document serves as a detailed guide, outlining the experimental rationale and methodologies required to rigorously evaluate the cross-resistance patterns of this compound.

Understanding the Landscape: Mechanisms of Action of Major Antifungal Classes

A thorough investigation of cross-resistance begins with a foundational understanding of how current antifungals work and how fungi develop resistance.

  • Azoles (e.g., Fluconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] Resistance to azoles can arise from mutations in the ERG11 gene (encoding the target enzyme), overexpression of efflux pumps that actively remove the drug from the cell, or alterations in the ergosterol biosynthesis pathway.[2][4][5]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death.[1] Resistance to polyenes is less common but can occur through alterations in the sterol composition of the cell membrane, reducing the drug's binding target.[5][6]

  • Echinocandins (e.g., Caspofungin, Micafungin): This class inhibits the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall.[1] Resistance is primarily associated with mutations in the FKS genes, which encode the catalytic subunit of the β-(1,3)-glucan synthase enzyme.[7][8][9]

The potential mechanism of action for thiourea derivatives is thought to involve the inhibition of essential enzymes or the binding to thiol-containing proteins.[8] Understanding if this compound shares a target or metabolic pathway with these established drugs is key to predicting and interpreting cross-resistance data.

Experimental Workflow for Cross-Resistance Profiling

A systematic approach is crucial for generating reliable and reproducible cross-resistance data. The following workflow provides a robust framework for these studies.

Cross-Resistance Study Workflow cluster_setup Phase 1: Preparation & Standardization cluster_testing Phase 2: Susceptibility Testing cluster_analysis Phase 3: Data Analysis & Interpretation Strain_Selection Fungal Strain Selection (ATCC & Clinical Isolates) Inoculum_Prep Standardized Inoculum Preparation (CLSI/EUCAST) Strain_Selection->Inoculum_Prep Standardize MIC_Determination Broth Microdilution for MIC Determination Inoculum_Prep->MIC_Determination Inoculate Checkerboard_Assay Checkerboard Assay for Synergy/Antagonism (FICI) Inoculum_Prep->Checkerboard_Assay Inoculate Antifungal_Prep Antifungal Stock Solution Preparation Antifungal_Prep->MIC_Determination Test Antifungal_Prep->Checkerboard_Assay Test Data_Collection MIC & FICI Data Collection MIC_Determination->Data_Collection Record MICs Checkerboard_Assay->Data_Collection Calculate FICIs Cross_Resistance_Analysis Cross-Resistance Pattern Analysis Data_Collection->Cross_Resistance_Analysis Compare MoA_Hypothesis Mechanism of Action Hypothesis Generation Cross_Resistance_Analysis->MoA_Hypothesis Infer

Caption: A streamlined workflow for assessing the cross-resistance of a novel antifungal compound.

Detailed Experimental Protocols

Fungal Strain Selection and Inoculum Preparation

The choice of fungal strains is critical for a comprehensive cross-resistance study. A well-curated panel should include:

  • Reference Strains: American Type Culture Collection (ATCC) or other quality-controlled strains of relevant fungal species (Candida albicans, Candida glabrata, Candida parapsilosis, Candida tropicalis, Candida krusei, Cryptococcus neoformans, Aspergillus fumigatus).

  • Clinical Isolates: A collection of recent clinical isolates with known susceptibility profiles to standard antifungals, including both susceptible and resistant strains.

Protocol for Inoculum Preparation (adapted from CLSI M27-A3 and EUCAST guidelines): [10][11][12]

  • Subculture: From a stock culture, streak the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Colony Suspension: Select several well-isolated colonies and suspend them in sterile saline (0.85%).

  • Turbidity Adjustment: Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a turbidometer. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

  • Working Inoculum: Dilute the standardized suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the final desired inoculum concentration for the microdilution assay (typically 0.5-2.5 x 10^3 CFU/mL).[13][14]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[14][15]

Protocol:

  • Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of this compound and the comparator antifungals (e.g., fluconazole, amphotericin B, caspofungin) in RPMI-1640 medium.

  • Inoculation: Inoculate each well with the standardized fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and complete inhibition for amphotericin B) compared to the growth control.[16]

Checkerboard Assay for Synergy and Antagonism

The checkerboard assay is used to assess the interaction between two antimicrobial agents.[17][18] The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify this interaction.

Protocol:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of drug concentrations. This compound is serially diluted along the x-axis, and a comparator antifungal is serially diluted along the y-axis.

  • Inoculation and Incubation: Inoculate and incubate the plate as described for the broth microdilution assay.

  • FICI Calculation: The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[19]

Interpretation of FICI: [20][21]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Data Presentation and Interpretation

Quantitative data should be presented in clear, concise tables to facilitate comparison.

Table 1: Example MIC Data for this compound and Comparator Antifungals

Fungal IsolateThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
C. albicans ATCC 90028
Fluconazole-R C. albicans
C. auris (Clade I)
A. fumigatus ATCC 204305

Table 2: Example FICI Data for this compound in Combination with Comparator Antifungals against C. albicans ATCC 90028

CombinationFICIInterpretation
This compound + Fluconazole
This compound + Amphotericin B
This compound + Caspofungin

Interpreting Cross-Resistance:

  • No Cross-Resistance: If this compound demonstrates potent activity against strains that are resistant to a particular class of antifungals (e.g., fluconazole-resistant C. albicans), it suggests a different mechanism of action and a lack of cross-resistance.

  • Cross-Resistance: If strains resistant to a specific antifungal class also show reduced susceptibility to this compound, it may indicate a shared resistance mechanism or target.

  • Synergistic Interactions: A synergistic effect with a particular antifungal class could suggest that this compound acts on a complementary pathway, enhancing the efficacy of the partner drug.

  • Antagonistic Interactions: Antagonism may imply that the two drugs interfere with each other's activity, which would be a critical consideration for potential combination therapies.

Investigating the Mechanism of Resistance

Should cross-resistance be observed, further studies are warranted to elucidate the underlying mechanisms.

Resistance_Mechanism_Investigation Cross_Resistance Observed Cross-Resistance with Azoles Efflux_Pump_Activity Efflux Pump Overexpression Analysis (e.g., qRT-PCR for CDR1, MDR1) Cross_Resistance->Efflux_Pump_Activity Target_Gene_Sequencing Target Enzyme Gene Sequencing (e.g., ERG11 sequencing) Cross_Resistance->Target_Gene_Sequencing Efflux_Pump_Inhibitors Assay with Efflux Pump Inhibitors (e.g., FK506) Efflux_Pump_Activity->Efflux_Pump_Inhibitors Confirm with inhibitors

Caption: A logical flow for investigating the mechanism of observed cross-resistance.

Conclusion

A thorough and systematic investigation of the cross-resistance profile of this compound is a critical step in its preclinical development. By employing standardized methodologies and a well-selected panel of fungal isolates, researchers can generate robust data to guide future studies. The insights gained from these experiments will not only define the potential clinical utility of this novel compound but also contribute to our broader understanding of antifungal resistance, ultimately aiding in the development of more effective therapies to combat invasive fungal infections.

References

  • Antifungal - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cowen, L. E., Sanglard, D., Howard, S. J., Rogers, P. D., & Perlin, D. S. (2015). Mechanisms of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine, 5(7), a019752. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter, 34(24), 187-194.
  • Joshi, M., & Pathak, R. (2026). Endocrine consequences of antifungal therapy: A missed entity. World Journal of Diabetes, 17(1), 1-13.
  • Mayo Clinic Laboratories. (2022, April 24). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners [Video]. YouTube. [Link]

  • Bio-protocol. (n.d.). Interpretation of Fractional Inhibitory Concentration Index (FICI). Retrieved January 21, 2026, from [Link]

  • EUCAST. (n.d.). Clinical breakpoint table. Retrieved January 21, 2026, from [Link]

  • Weber, Y., & Bahr, N. C. (2015). Fungal echinocandin resistance. Fungal Genetics and Biology, 76, 81-90.
  • Sardana, K., Gupta, A., Sadhasivam, S., Gautam, R. K., Khurana, A., Saini, S., Gupta, S., & Ghosh, S. (2021). Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. Antimicrobial Agents and Chemotherapy, 65(8), e00321-21.
  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

  • Cui, J., Wang, Y., & Sun, L. (2025). Understanding the mechanisms of resistance to azole antifungals in Candida species. Future Microbiology, 20(6), 1-15.
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  • Klitgaard, A., et al. (2025).
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  • Meletiadis, J., et al. (2017). Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 61(9), e00309-17.
  • MDPI. (n.d.). Antifungals and Drug Resistance. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Fungal echinocandin resistance. Retrieved January 21, 2026, from [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127.
  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI.
  • Cokol, M., et al. (2024). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). Journal of Antimicrobial Chemotherapy, 79(7), 1-8.
  • Vandeputte, P., et al. (2021). Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance. Journal of Fungi, 7(11), 947.
  • Wieder, A. M., & Kontoyiannis, D. P. (2018).
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 21, 2026, from [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (PDF) EUCAST breakpoints for antifungals. Retrieved January 21, 2026, from [Link]

  • FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria. Retrieved January 21, 2026, from [Link]

  • EUCAST. (n.d.). EUCAST breakpoints for antifungals. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Checkerboard analysis to evaluate synergistic combinations of existing antifungal drug and PGMC in isolates from recalcitrant tinea corporis and cruris harboring SQLE gene mutation. Retrieved January 21, 2026, from [Link]

  • Castanheira, M., et al. (2020). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology and Infection, 26(7), 848-854.
  • Perea, S., et al. (2002). Synergistic Activities of Fluconazole and Voriconazole with Terbinafine against Four Candida Species Determined by Checkerboard, Time-Kill, and Etest Methods. Antimicrobial Agents and Chemotherapy, 46(10), 3179-3185.
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  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1.
  • GARDP. (2020, November 23). Measuring minimum inhibitory concentration (MIC) [Video]. YouTube. [Link]

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A Comparative Analysis of the Enzyme Inhibition Profile of N-(4-methylpyrimidin-2-yl)thiourea and Known Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the potential enzyme inhibition profile of N-(4-methylpyrimidin-2-yl)thiourea against established clinical inhibitors of Dipeptidyl Peptidase-4 (DPP-4). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for metabolic diseases, particularly Type 2 Diabetes Mellitus.

Introduction: The Rationale for Targeting DPP-4 in Type 2 Diabetes

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] Its primary function in this context is the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[1] By degrading GLP-1 and GIP, DPP-4 curtails their insulinotropic effects. Consequently, the inhibition of DPP-4 has emerged as a key therapeutic strategy for the management of Type 2 Diabetes. DPP-4 inhibitors, colloquially known as "gliptins," effectively prolong the action of endogenous incretins, leading to improved glycemic control with a low risk of hypoglycemia.[4]

The thiourea scaffold is a versatile pharmacophore known for its diverse biological activities, including the inhibition of various enzymes.[5] The incorporation of a pyrimidine ring, a common motif in many biologically active compounds, suggests that this compound may exhibit inhibitory activity against enzymes implicated in metabolic disorders.[6] Given the established role of pyrimidine-based structures in DPP-4 inhibition, this guide will focus on a comparative analysis against this specific enzyme.[2][6]

Comparative Enzyme Inhibition Profile

For the purpose of this guide, we will compare the anticipated inhibitory profile of this compound with two widely prescribed and well-characterized DPP-4 inhibitors: Sitagliptin and Linagliptin.

InhibitorChemical ClassTarget EnzymeIC50 (nM)Mechanism of Action
This compound Pyrimidine-thioureaDPP-4 (putative)Not DeterminedCompetitive (putative)
Sitagliptin β-amino acid derivativeDPP-4~19Competitive, reversible[7][8]
Linagliptin Xanthine derivativeDPP-4~1Competitive, reversible[4][9]

Expert Insights: The inhibitory potency (IC50) is a critical parameter for evaluating a potential drug candidate. Sitagliptin, one of the first-in-class DPP-4 inhibitors, exhibits a potent IC50 of approximately 19 nM.[7] Linagliptin, a later-generation inhibitor, demonstrates even greater potency with an IC50 of around 1 nM.[4][9] The xanthine-based structure of Linagliptin contributes to its high affinity for the DPP-4 active site. For this compound, it is hypothesized that the thiourea moiety and the pyrimidine ring will interact with key residues in the catalytic domain of DPP-4, likely resulting in a competitive mode of inhibition. The actual IC50 value would need to be determined experimentally to ascertain its potency relative to the established inhibitors.

The DPP-4 Signaling Pathway and Mechanism of Inhibition

The inhibition of DPP-4 has a downstream effect on the incretin signaling pathway, which is crucial for glucose regulation. The following diagram illustrates this pathway and the point of intervention for DPP-4 inhibitors.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Food Food Intake L_cells Intestinal L-cells Food->L_cells stimulates K_cells Intestinal K-cells Food->K_cells stimulates GLP1_active Active GLP-1 L_cells->GLP1_active secretes GIP_active Active GIP K_cells->GIP_active secretes Beta_cells β-cells Insulin Insulin Secretion (Glucose-dependent) Beta_cells->Insulin Alpha_cells α-cells Glucagon Glucagon Secretion Alpha_cells->Glucagon GLP1_active->Beta_cells stimulates GLP1_active->Alpha_cells inhibits DPP4 DPP-4 Enzyme GLP1_active->DPP4 GIP_active->Beta_cells stimulates GIP_active->DPP4 GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive degrades GIP_inactive Inactive GIP DPP4->GIP_inactive degrades Inhibitor This compound or Known Inhibitor Inhibitor->DPP4 inhibits Glucose_uptake Increased Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_uptake Hepatic_glucose Decreased Hepatic Glucose Production Glucagon->Hepatic_glucose

Caption: DPP-4 signaling pathway and inhibitor intervention.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To empirically determine and compare the inhibitory profile of this compound, a standardized in vitro DPP-4 inhibition assay is essential. The following protocol describes a common fluorescence-based method.

Principle: This assay quantifies the activity of DPP-4 by measuring the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). In the presence of an inhibitor, the rate of AMC release is reduced.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[10]

  • DPP-4 Substrate: Gly-Pro-AMC

  • Test Compound: this compound dissolved in DMSO

  • Positive Control: Sitagliptin or Linagliptin

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[10]

Experimental Workflow:

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_prep Prepare Reagents: - Dilute DPP-4 enzyme - Prepare serial dilutions of test  compound and positive control - Prepare substrate solution Plate_setup Plate Setup (in triplicate): - Add Assay Buffer - Add DPP-4 enzyme - Add test compound/control Reagent_prep->Plate_setup Incubation1 Pre-incubate at 37°C for 10 min Plate_setup->Incubation1 Reaction_init Initiate reaction by adding Gly-Pro-AMC substrate Incubation1->Reaction_init Incubation2 Incubate at 37°C for 30 min Reaction_init->Incubation2 Fluorescence_read Measure fluorescence (Ex: 360 nm, Em: 460 nm) Incubation2->Fluorescence_read Data_analysis Calculate % inhibition and IC50 Fluorescence_read->Data_analysis

Caption: Workflow for a fluorescence-based DPP-4 inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and the known inhibitors (Sitagliptin, Linagliptin) in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

    • Dilute the human recombinant DPP-4 enzyme in ice-cold Assay Buffer to the working concentration.

    • Prepare the Gly-Pro-AMC substrate solution in Assay Buffer.

  • Assay Plate Setup (in triplicate):

    • Test Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the diluted test compound to each well.

    • Positive Control Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the diluted known inhibitor.

    • Negative Control (100% activity) Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the same concentration of DMSO used for the test compounds.

    • Blank (No enzyme) Wells: Add Assay Buffer, the test compound, and no enzyme.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[10]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound and known inhibitors using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Trustworthiness and Self-Validation: The inclusion of both positive and negative controls is crucial for the validation of this protocol. The positive control (Sitagliptin or Linagliptin) ensures that the assay can detect inhibition, while the negative control establishes the baseline enzyme activity. The blank wells account for any background fluorescence from the compounds or the buffer.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the enzyme inhibition profile of this compound with established DPP-4 inhibitors. While direct experimental data for the topic compound is currently lacking, the structural similarities to other known pyrimidine-based DPP-4 inhibitors suggest it is a promising candidate for evaluation. The provided experimental protocol offers a robust method for determining its inhibitory potency (IC50) and mechanism of action.

Future studies should focus on the experimental determination of the IC50 value of this compound against DPP-4. Subsequent investigations could explore its selectivity against other related proteases (e.g., DPP-8, DPP-9, and fibroblast activation protein) to assess its specificity. Furthermore, in vivo studies in animal models of Type 2 Diabetes would be necessary to evaluate its efficacy and pharmacokinetic properties. The insights gained from such studies will be invaluable for determining the therapeutic potential of this and other novel thiourea derivatives.

References

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers in Nutrition. Retrieved January 21, 2026, from [Link]

  • Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. (2011). Dovepress. Retrieved January 21, 2026, from [Link]

  • Signaling pathways of GLP-1 and DPP-4. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (2019). Endocrine Reviews. Retrieved January 21, 2026, from [Link]

  • Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. (2011). Indian Journal of Pharmacology. Retrieved January 21, 2026, from [Link]

  • Dipeptidyl Peptidase 4: DPP4. (n.d.). The Medical Biochemistry Page. Retrieved January 21, 2026, from [Link]

  • DPP4 - Diabetes Mellitus. (n.d.). PDB-101. Retrieved January 21, 2026, from [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (2016). Journal of Visualized Experiments. Retrieved January 21, 2026, from [Link]

  • LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. (2012). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis and DPP-IV Inhibition Activity of[7][9]Thiazolo[5,4-D]Pyrimidine Derivatives. (2020). JETIR. Retrieved January 21, 2026, from [Link]

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  • Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold. (2007). PubMed. Retrieved January 21, 2026, from [Link]

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  • What is Linagliptin (DPP-4 inhibitor)? (2025). Dr. Oracle. Retrieved January 21, 2026, from [Link]

  • Linagliptin: dpp-4 inhibition in the treatment of type 2 diabetes mellitus. (2014). MedCrave online. Retrieved January 21, 2026, from [Link]

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]

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  • Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. (2016). MDPI. Retrieved January 21, 2026, from [Link]

  • DPP4 inhibitory activity at 20 µM, IC 50 , log P and binding energy... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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A Senior Application Scientist's Guide to the Validation of a High-Throughput Screening Assay for N-(4-methylpyrimidin-2-yl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Robust Assay Validation in Drug Discovery

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential therapeutic candidates.[1][2][3] The success of any HTS campaign, however, is not merely a function of scale or speed; it is fundamentally dependent on the quality and reliability of the underlying assay. An improperly validated assay can lead to a high rate of false positives or false negatives, wasting significant resources and potentially causing promising lead compounds to be overlooked.[4]

This guide provides an in-depth, experience-driven framework for the rigorous validation of a high-throughput screening assay. We will focus on a specific, biologically relevant class of compounds—N-(4-methylpyrimidin-2-yl)thiourea derivatives. These compounds have garnered interest for their diverse biological activities, including potential as enzyme inhibitors, anticancer, and antimicrobial agents.[5][6][7][8] For the purpose of this guide, we will contextualize our validation strategy around a hypothetical yet common drug discovery target: a protein kinase. The principles and methodologies detailed herein are broadly applicable across various target classes and assay formats.

Our core philosophy is that a well-described protocol is a self-validating system. We will therefore move beyond simple step-by-step instructions to explain the causality behind each experimental choice, ensuring that researchers, scientists, and drug development professionals can not only execute these protocols but also adapt them to their specific research needs with confidence.

The Assay Validation Workflow: A Multi-Stage Process

Assay validation is not a single experiment but a systematic process designed to establish the performance characteristics of an assay before committing to a full-scale screen.[9][10] This process ensures the assay is robust, reproducible, and fit for its intended purpose.[4][11]

Assay_Validation_Workflow cluster_0 Phase 1: Development & Feasibility cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Screening Readiness Assay_Dev Assay Development (Format Selection, Reagent Optimization) Feasibility Feasibility Testing (Initial Signal Window, Proof of Concept) Assay_Dev->Feasibility DMSO_Tolerance DMSO Tolerance Study Feasibility->DMSO_Tolerance Reagent_Stability Reagent & Signal Stability DMSO_Tolerance->Reagent_Stability Plate_Uniformity Plate Uniformity & Edge Effects Reagent_Stability->Plate_Uniformity Reproducibility Inter- & Intra-Day Reproducibility Plate_Uniformity->Reproducibility Z_Factor Z'-Factor & Statistical Metric Assessment Reproducibility->Z_Factor Go_NoGo Go/No-Go Decision Z_Factor->Go_NoGo Screening Full HTS Campaign Go_NoGo->Screening

Caption: The systematic workflow for HTS assay validation, from initial development to screening readiness.

Core Validation Parameters: Quantifying Assay Performance

To objectively assess an assay's quality, we rely on a set of key statistical metrics. While several metrics exist, the Z'-factor has become the industry standard for its comprehensive assessment of assay quality.[12][13]

The Gold Standard: Z'-Factor

The Z'-factor is a dimensionless statistical parameter that quantifies the separation between the signals of the positive and negative controls in relation to their inherent variability.[14] Its superiority over simpler metrics lies in its incorporation of both the signal dynamic range and data variation into a single, decisive value.[15]

The formula for Z'-factor is: Z' = 1 - [3(σₚ + σₙ)] / |μₚ - μₙ|

Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control.

  • μₙ and σₙ are the mean and standard deviation of the negative control.

Interpretation of Z'-Factor: The Z'-factor provides clear benchmarks for assay suitability.[14][16]

  • Z' ≥ 0.5 : An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5 : A marginal assay that may require optimization.

  • Z' ≤ 0 : A poor assay, unsuitable for screening.

Supporting Metrics: S/B, S/N, and %CV

While Z'-factor is paramount, other metrics provide complementary information.[17]

  • Signal-to-Background Ratio (S/B): A simple measure of the dynamic range, calculated as μₚ / μₙ. While intuitive, it critically ignores data variability.[15][18] Two assays can have identical S/B ratios but vastly different levels of reproducibility.[15]

  • Signal-to-Noise Ratio (S/N): An improvement on S/B, this metric incorporates the variability of the background signal: |μₚ - μₙ| / σₙ. However, it still fails to account for the variability in the positive control.[17]

  • Coefficient of Variation (%CV): Calculated as (σ / μ) * 100, the %CV is a measure of the relative variability and precision of the control data.[19] It is crucial for monitoring the reproducibility of liquid handling and reagent dispensing.[19]

ParameterFormulaAcceptance CriterionPrimary Role
Z'-Factor 1 - [3(σₚ + σₙ)] / |μₚ - μₙ|≥ 0.5 Overall assay quality (signal window + variability)
S/B Ratio μₚ / μₙ> 5 (assay dependent)Measures dynamic range of the signal
%CV (σ / μ) * 100< 15% (assay dependent)Measures data precision and reproducibility

Table 1: Key HTS validation parameters, their calculation, and standard acceptance criteria for a robust assay.

Experimental Design: A Hypothetical Kinase Inhibition Assay

To illustrate the validation process, we will use a common HTS format: a fluorescence polarization (FP) assay designed to identify inhibitors of a specific protein kinase from our library of this compound derivatives.

  • Assay Principle: In this competitive binding assay, a fluorescently labeled tracer molecule binds to the kinase. This binding results in a high FP signal. A compound that inhibits the kinase by binding to the same site will displace the tracer, causing it to tumble more freely in solution and resulting in a low FP signal.

  • Controls:

    • Negative Control (High Signal): Kinase + Tracer + Vehicle (DMSO). Represents 0% inhibition.

    • Positive Control (Low Signal): Kinase + Tracer + a known, potent inhibitor of the kinase. Represents 100% inhibition.

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase Our Target Kinase Receptor->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Cell_Response Cell Proliferation / Survival Substrate->Cell_Response Leads to Inhibitor Thiourea Derivative (Test Compound) Inhibitor->Target_Kinase Inhibits

Caption: A generic kinase signaling pathway illustrating the role of the target enzyme.

Detailed Validation Protocols

The following protocols outline the essential experiments for validating our hypothetical kinase FP assay.

Protocol 1: Z'-Factor and Plate Uniformity Assessment

Objective: To determine the Z'-factor and assess signal uniformity across a 384-well plate.

  • Plate Layout: Design a "control plate" layout. Fill half of the plate (e.g., columns 1-12) with negative control reagents and the other half (columns 13-24) with positive control reagents.

  • Reagent Preparation: Prepare sufficient volumes of all reagents (buffer, kinase, tracer, known inhibitor, DMSO) for the entire plate.

  • Dispensing: Using automated liquid handlers, dispense the appropriate reagents into all 384 wells according to the plate map.

  • Incubation: Incubate the plate for the predetermined assay time (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition: Read the plate on an FP-capable plate reader.

  • Data Analysis:

    • Calculate the mean (μ), standard deviation (σ), and %CV for both the positive (n=192 wells) and negative (n=192 wells) control populations.

    • Calculate the S/B ratio and Z'-factor using the formulas described previously.

    • Generate a heat map of the plate signals to visually inspect for gradients or "edge effects" that may indicate systematic errors in dispensing or incubation.

Protocol 2: DMSO Tolerance Test

Objective: To determine the highest concentration of DMSO the assay can tolerate without significant loss of performance.[20]

  • Plate Layout: Prepare a plate where each column contains the negative control reagents plus a different final concentration of DMSO. Test a range from 0% to 5% DMSO.

  • Dispensing & Incubation: Execute the assay as described in Protocol 1.

  • Data Analysis:

    • Plot the raw signal of the negative control against the % DMSO concentration.

    • Calculate the Z'-factor for a hypothetical assay at each DMSO concentration by comparing it to a positive control run with the standard (e.g., 1%) DMSO.

    • The highest DMSO concentration that maintains a Z' ≥ 0.5 and does not cause a significant drop (>15-20%) in the negative control signal is deemed acceptable.

Hypothetical Validation Data Summary

The table below presents simulated data from a successful validation of our kinase FP assay, demonstrating its suitability for an HTS campaign.

ParameterDay 1Day 2Day 3Mean ± SDAcceptance Met?
Z'-Factor 0.780.810.750.78 ± 0.03Yes (≥ 0.5)
S/B Ratio 8.28.57.98.2 ± 0.3Yes (> 5)
Neg. Control CV (%) 4.5%5.1%4.8%4.8% ± 0.3%Yes (< 15%)
Pos. Control CV (%) 6.2%5.9%6.5%6.2% ± 0.3%Yes (< 15%)

Table 2: Summary of inter-day reproducibility data for the hypothetical kinase FP assay. The consistent Z'-factor above 0.75 indicates a highly robust and reliable assay.

Comparison with Alternative Screening Methodologies

While HTS is a powerful tool for initial hit discovery, it is crucial to understand its place within the broader landscape of drug discovery methodologies.

MethodologyThroughputPrimary OutputKey AdvantageKey Disadvantage
Validated HTS (FP) 100,000s compounds/day% Inhibition (single concentration)Speed and scale for large library screening.[3][21]Prone to artifacts; limited mechanistic data.
Biochemical Assays (e.g., ITC, SPR) 10s-100s compounds/dayBinding affinity (Kd), thermodynamicsProvides detailed mechanistic and binding data.Very low throughput; requires significant protein.
Cell-Based Phenotypic Screening 10,000s compounds/dayCellular phenotype (e.g., viability, reporter gene)High physiological relevance; target-agnostic.[1][11]Target deconvolution is challenging and complex.
Fragment-Based Drug Discovery (FBDD) 1,000s fragments/campaignFragment binding (requires biophysical methods)High hit quality; efficient chemical space exploration.[3]Hits require extensive medicinal chemistry optimization.

Table 3: A comparative guide to different screening methodologies, highlighting the specific strengths and weaknesses of the validated HTS approach.

Conclusion: The Foundation of a Successful Screening Campaign

The rigorous, multi-parametric validation of a high-throughput screening assay is a non-negotiable prerequisite for any successful drug discovery campaign. By employing statistical tools like the Z'-factor and systematically assessing parameters such as plate uniformity, reproducibility, and solvent tolerance, we build confidence in the data generated.[9][22] This guide has provided a framework for this process, using the example of screening this compound derivatives against a protein kinase. This foundational work ensures that the hits identified in a large-scale screen are genuine and worthy of the significant downstream investment required for hit-to-lead development.

References

  • Z-factor. (n.d.). Grokipedia.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs.
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  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol.
  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
  • Lim, C., Sen, P. K., & Peddada, S. D. (2013). Robust Analysis of High Throughput Screening (HTS) Assay Data. Technometrics, 55(2), 160–170.
  • Iversen, P. W., Beck, B., Chen, Y. F., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
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  • Lim, C., Sen, P. K., & Peddada, S. D. (2013). Robust Analysis of High Throughput Screening (HTS) Assay Data. Technometrics, 55(2), 160–170.
  • What Metrics Are Used to Assess Assay Quality? (n.d.). BIT 479/579 High-throughput Discovery.
  • Designing High-Throughput Experiments Using Microplate Technology. (2025, September 26). LabX.
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  • Jones, B., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Leveridge, M., et al. (2016). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Royal Society of Chemistry.
  • HTS & HCS Technologies in Drug Discovery. (n.d.). BOC Sciences.
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  • Introduction - High-Throughput Screening Center. (n.d.). University of Illinois Chicago.
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  • da Silva, E. N., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI.
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PubMed Central.
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  • Ullah, F., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. MDPI.
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A Comparative Environmental Impact Assessment of Bupirimate and Other Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: The initial topic proposed was "N-(4-methylpyrimidin-2-yl)thiourea." However, a thorough review of scientific literature and regulatory databases indicates that this compound is not a registered or widely studied pesticide, and thus, no environmental impact data is publicly available. To fulfill the objective of this guide—a comparative environmental analysis—we have selected Bupirimate , a well-documented fungicide from the pyrimidine family, as the primary subject of this investigation. This allows for a robust and data-driven comparison with other widely used fungicides from different chemical classes, providing valuable insights for researchers and professionals in the field.

Introduction: The Rationale for Comparative Ecotoxicology

The development and selection of fungicides for agricultural and horticultural applications necessitate a comprehensive understanding of their environmental footprint. While efficacy against target pathogens is a primary consideration, the potential for adverse effects on non-target organisms and the wider ecosystem is of paramount importance. This guide provides a comparative environmental impact assessment of Bupirimate, a hydroxypyrimidine fungicide, against other major classes of fungicides, including a triazole (Epoxiconazole), a strobilurin (Azoxystrobin), and a biological control agent (Bacillus subtilis).

Bupirimate is a systemic fungicide that acts by inhibiting the sporulation of powdery mildews. Its specific mode of action and chemical structure dictate its environmental fate and ecotoxicological profile. By juxtaposing its characteristics with those of fungicides with different mechanisms and chemical properties, we can create a multi-faceted understanding of its relative environmental risk. This guide is intended for researchers, ecotoxicologists, and drug development professionals to inform the selection and development of environmentally benign crop protection agents.

Physicochemical Properties and Environmental Fate

The environmental behavior of a pesticide is largely governed by its physicochemical properties. These properties determine its persistence in soil and water, its potential for leaching into groundwater, and its tendency to accumulate in organisms.

PropertyBupirimateEpoxiconazoleAzoxystrobinBacillus subtilis
Water Solubility (at 20°C) 22 mg/L7.9 mg/L6.7 mg/LHigh (spores are dispersible)
Soil Half-life (DT50) 28 - 121 days30 - 365 days11 - 108 daysVaries with soil conditions
Log Kow (Octanol-Water Partition Coefficient) 3.13.32.5Not Applicable
Bioaccumulation Potential Low to ModerateModerateLowNot Applicable

Analysis of Environmental Fate:

  • Bupirimate: With moderate water solubility and a variable soil half-life, Bupirimate presents a moderate risk of persistence and mobility. Its Log Kow value suggests a potential for bioaccumulation, although this is generally considered to be low.

  • Epoxiconazole: This triazole fungicide exhibits lower water solubility and a significantly longer potential soil half-life, indicating a higher risk of persistence. Its higher Log Kow points to a greater potential for bioaccumulation compared to Bupirimate.

  • Azoxystrobin: As a strobilurin, Azoxystrobin has low water solubility and a shorter soil half-life, suggesting a lower potential for leaching. Its lower Log Kow indicates a reduced risk of bioaccumulation.

  • Bacillus subtilis: As a biological control agent, its environmental fate is fundamentally different. It does not persist in the same manner as chemical pesticides and does not bioaccumulate. Its survival is dependent on environmental conditions.

Comparative Ecotoxicity to Non-Target Organisms

The most direct measure of a pesticide's environmental impact is its toxicity to organisms that are not the intended target. This section compares the acute toxicity of the selected fungicides to key indicator species.

OrganismBupirimateEpoxiconazoleAzoxystrobinBacillus subtilis
Honeybees (Apis mellifera) - Acute Oral LD50 >200 µ g/bee >100 µ g/bee >25 µ g/bee Non-toxic
Earthworms (Eisenia fetida) - 14-day LC50 >1000 mg/kg soil>1000 mg/kg soil283 mg/kg soilNon-toxic
Fish (Rainbow Trout) - 96-hour LC50 1.2 mg/L2.2 mg/L0.47 mg/LNon-toxic
Aquatic Invertebrates (Daphnia magna) - 48-hour EC50 3.4 mg/L7.5 mg/L0.28 mg/LNon-toxic
Birds (Bobwhite Quail) - Acute Oral LD50 >2000 mg/kg bw>1000 mg/kg bw>2000 mg/kg bwNon-toxic

Ecotoxicological Insights:

  • Bupirimate: Demonstrates moderate toxicity to aquatic organisms, particularly fish. Its toxicity to bees, earthworms, and birds is relatively low.

  • Epoxiconazole: Shows a similar profile to Bupirimate, with moderate aquatic toxicity and low toxicity to terrestrial organisms.

  • Azoxystrobin: Exhibits high toxicity to aquatic organisms, with an LC50 for fish and an EC50 for daphnia that are significantly lower than those of Bupirimate and Epoxiconazole. This is a critical consideration for its use in areas near water bodies.

  • Bacillus subtilis: As a naturally occurring soil bacterium, it is generally considered non-toxic to non-target organisms, representing a significantly lower ecotoxicological risk.

Experimental Protocols for Environmental Impact Assessment

To ensure the reliability and comparability of ecotoxicological data, standardized testing protocols are essential. The following are examples of key experimental workflows based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity Test in Honeybees (OECD 213)

This test is designed to determine the median lethal dose (LD50) of a pesticide to adult worker honeybees.

Step-by-Step Methodology:

  • Test Substance Preparation: The test substance is dissolved in a carrier (e.g., sucrose solution) to prepare a series of concentrations.

  • Bee Collection: Adult worker bees of a uniform age are collected from a healthy, queen-right colony.

  • Dosing: Individual bees are starved for 2-4 hours and then individually fed a known volume of the test solution.

  • Incubation: The treated bees are kept in cages at a controlled temperature and humidity for at least 48 hours.

  • Mortality Assessment: Mortality is recorded at 4, 24, and 48 hours after dosing.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Fish, Acute Toxicity Test (OECD 203)

This test evaluates the acute toxicity of a substance to fish, typically over a 96-hour period.

Step-by-Step Methodology:

  • Test Species Selection: A sensitive species, such as the Rainbow Trout (Oncorhynchus mykiss), is selected.

  • Acclimation: Fish are acclimated to the test conditions for at least 12 days.

  • Test Solutions: A range of concentrations of the test substance is prepared in dilution water.

  • Exposure: Fish are introduced to the test solutions and observed for 96 hours.

  • Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • LC50 Calculation: The median lethal concentration (LC50) is determined at the end of the exposure period.

Workflow for Tiered Ecotoxicological Testing

A tiered approach is often used in environmental risk assessment. Initial, simpler tests are conducted, and if a potential risk is identified, more complex and realistic higher-tier studies are performed.

Caption: A tiered workflow for ecotoxicological risk assessment of pesticides.

Conclusion and Future Directions

This comparative analysis demonstrates that the environmental impact of a fungicide is highly dependent on its chemical class and mode of action.

  • Bupirimate , as a representative pyrimidine fungicide, presents a moderate and specific risk profile, primarily concerning aquatic ecosystems.

  • Azoxystrobin , while effective, poses a significantly higher risk to aquatic life, a factor that must be carefully managed.

  • Epoxiconazole shows a greater tendency for persistence and bioaccumulation, raising concerns about long-term environmental contamination.

  • Bacillus subtilis stands out as a much safer alternative from an ecotoxicological perspective, although its efficacy and application may be more limited.

The choice of a fungicide should not be based solely on its efficacy but must involve a thorough evaluation of its environmental impact. Future research should focus on the development of novel fungicides with more targeted modes of action and improved environmental profiles. Furthermore, a greater emphasis on integrated pest management (IPM) strategies, which combine the use of chemical and biological control agents, will be crucial for sustainable agriculture.

References

  • Bupirimate - PubChem . National Center for Biotechnology Information. [Link]

Benchmarking the Preclinical Performance of N-(4-methylpyrimidin-2-yl)thiourea and its Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the preclinical efficacy of N-(4-methylpyrimidin-2-yl)thiourea, a novel investigational compound. While specific data for this molecule is emerging, we will leverage established methodologies and data from structurally related pyrimidine-thiourea derivatives to present a robust benchmarking strategy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical scaffold and to design rigorous preclinical evaluation programs.

Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The incorporation of a pyrimidine ring, a key pharmacophore in many approved drugs, suggests that this compound could engage with multiple intracellular targets implicated in oncogenesis. This guide will focus on its potential as an anti-cancer agent, comparing its hypothetical performance against established clinical alternatives.

Proposed Mechanisms of Action: A Multi-Targeted Approach

The thiourea scaffold is known to interact with several key enzyme families involved in cancer progression. The primary putative mechanisms of action for this compound are:

  • Carbonic Anhydrase (CA) Inhibition: CAs, particularly isoforms IX and XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting invasion and metastasis. Thiourea-containing compounds have been identified as potent CA inhibitors.[3]

  • Protein Tyrosine Kinase (PTK) Inhibition: PTKs are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of PTK activity is a hallmark of many cancers, and several thiourea derivatives have demonstrated inhibitory activity against various PTKs.[4]

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.[3][4]

The potential for this compound to engage one or more of these targets makes it a compelling candidate for further investigation.

Putative_MoA cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes This compound This compound Carbonic Anhydrases (IX, XII) Carbonic Anhydrases (IX, XII) This compound->Carbonic Anhydrases (IX, XII) Inhibition Protein Tyrosine Kinases Protein Tyrosine Kinases This compound->Protein Tyrosine Kinases Inhibition Topoisomerases Topoisomerases This compound->Topoisomerases Inhibition Disruption of pH Homeostasis Disruption of pH Homeostasis Carbonic Anhydrases (IX, XII)->Disruption of pH Homeostasis Inhibition of Proliferation & Survival Signaling Inhibition of Proliferation & Survival Signaling Protein Tyrosine Kinases->Inhibition of Proliferation & Survival Signaling Induction of DNA Damage & Apoptosis Induction of DNA Damage & Apoptosis Topoisomerases->Induction of DNA Damage & Apoptosis Xenograft_Workflow A Cancer Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Cohorts B->C D Treatment Administration C->D E Tumor Volume Measurement D->E E->D Repeated Cycles F Endpoint Analysis E->F

Caption: A typical workflow for a xenograft tumor model study.

Target Engagement and Mechanistic Studies

To validate the proposed mechanisms of action, specific enzyme inhibition assays should be conducted.

Comparative Enzyme Inhibition

This table provides a template for comparing the in vitro inhibitory activity of this compound against its putative targets.

CompoundCarbonic Anhydrase IX IC50 (nM)EGFR Kinase IC50 (nM)Topoisomerase II IC50 (µM)
This compound 25080015
Acetazolamide [5]25N/AN/A
Gefitinib [6]N/A2N/A
Etoposide [7]N/AN/A47.5

Data for this compound is hypothetical and for illustrative purposes. N/A: Not Applicable.

Experimental Protocols: Enzyme Inhibition Assays

4.2.1. Carbonic Anhydrase Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of a chromogenic substrate. [8][9]

  • Principle: The esterase activity of CA is measured by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow product p-nitrophenol at 400 nm.

  • Procedure:

    • Incubate recombinant human CA IX with varying concentrations of the test compound.

    • Initiate the reaction by adding p-NPA.

    • Measure the rate of p-nitrophenol formation kinetically using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value.

4.2.2. Protein Tyrosine Kinase Inhibition Assay

A variety of assay formats are available, including fluorescence polarization and ELISA-based methods. [10][11]

  • Principle: The assay measures the ability of a kinase to phosphorylate a specific substrate. Inhibition is detected by a decrease in the phosphorylation signal.

  • Procedure (ELISA-based):

    • Coat a microplate with a substrate for the target kinase (e.g., a poly-Glu-Tyr peptide for EGFR).

    • Add the kinase and the test compound to the wells.

    • Initiate the phosphorylation reaction by adding ATP.

    • Detect the phosphorylated substrate using a specific antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate and measure the absorbance to quantify kinase activity.

4.2.3. Topoisomerase II Inhibition Assay

This assay measures the ability of topoisomerase II to relax supercoiled DNA. [4][12]

  • Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors prevent this relaxation, and the different DNA topoisomers can be separated by agarose gel electrophoresis.

  • Procedure:

    • Incubate supercoiled plasmid DNA with human topoisomerase IIα in the presence of varying concentrations of the test compound.

    • Stop the reaction and separate the DNA topoisomers on an agarose gel.

    • Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

    • Quantify the amount of relaxed and supercoiled DNA to determine the extent of inhibition.

Conclusion and Future Directions

This guide provides a comprehensive, albeit partially hypothetical, framework for the preclinical benchmarking of this compound. The proposed studies will elucidate its cytotoxic and anti-tumor efficacy, as well as its specific molecular targets. Based on the data generated, a lead candidate from this chemical series can be selected for further development, including pharmacokinetic and toxicology studies, ultimately paving the way for potential clinical investigation. The multi-targeted nature of this compound class holds significant promise for overcoming drug resistance and improving patient outcomes in oncology.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - NIH. (n.d.).
  • Recent developments on thiourea based anticancer chemotherapeutics - PubMed. (2015). Anticancer Agents in Medicinal Chemistry.
  • BenchChem. (2025).
  • Topoisomerase Assays - PMC - NIH. (n.d.).
  • TopoGEN. (n.d.). Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Topoisomerase Inhibitors. LiverTox - NCBI Bookshelf.
  • The DNA-topoisomerase Inhibitors in Cancer Therapy. (2022). Journal of Experimental and Clinical Cancer Research.
  • Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC - NIH. (n.d.).
  • Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024). Chemistry.
  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH. (n.d.).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MRC PPU. (n.d.). Inhibitors Approved for Clinical Use.
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX)
  • Thermo Fisher Scientific. (n.d.). Tyrosine Kinase Assay Kit, Red.
  • Sigma-Aldrich. (n.d.). Tyrosine Kinase Assay Kit (CS0730) - Technical Bulletin.
  • SingleCare. (2022). Carbonic anhydrase inhibitors: Uses, common brands, and safety info.
  • Glaucoma Research Foundation. (2012).

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-methylpyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is not just to list personal protective equipment (PPE) but to explain the rationale behind each selection, ensuring that researchers understand the "why" behind the "what." This approach empowers scientists to make informed decisions, adapting to specific experimental contexts while maintaining the highest safety standards.

Hazard Assessment: Understanding the Risks

N-(4-methylpyrimidin-2-yl)thiourea, by virtue of its thiourea functional group, should be handled with extreme caution.[6] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[7] Chronic exposure to thiourea-based compounds is associated with significant health risks.[6][7][8]

Key Hazards Associated with Thiourea (and by extension, this compound):

HazardClassificationPotential Effects
Acute Oral Toxicity Category 4Harmful if swallowed.[2][3][5]
Carcinogenicity Category 2Suspected of causing cancer.[1][2][3][5]
Reproductive Toxicity Category 2Suspected of damaging fertility or the unborn child.[1][2][5]
Skin Sensitization May cause an allergic skin reaction.[6][7]
Aquatic Toxicity Chronic 2Toxic to aquatic life with long-lasting effects.[1][2][3][5]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The specific level of PPE will depend on the scale of the experiment and the potential for exposure.

Hand Protection: The First Line of Defense

Rationale: Direct skin contact is a primary route of exposure. Thiourea can cause skin irritation and may lead to sensitization, where subsequent exposures to even minute amounts can trigger an allergic reaction.[6][7]

Protocol:

  • Glove Selection: Wear suitable chemical-resistant gloves tested according to EN 374 or equivalent standards.[4] Nitrile gloves are a common and effective choice for handling solid chemicals. For prolonged or high-exposure scenarios, consider double-gloving.

  • Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.

  • Donning and Doffing: Don gloves before handling the chemical and doff them immediately after, avoiding contact between the contaminated outer surface and your skin.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][7]

Eye and Face Protection: Shielding Against Accidental Splashes and Dust

Rationale: The eyes are particularly vulnerable to chemical exposure. Dust particles of this compound can cause significant irritation.[7]

Protocol:

  • Standard Operations: At a minimum, wear safety glasses with side shields.[4]

  • Higher Risk Operations: When there is a risk of splashing or significant dust generation (e.g., weighing large quantities, transfers), a face shield worn over safety goggles is required.

Body Protection: Minimizing Skin Exposure

Rationale: To prevent contamination of personal clothing and minimize skin exposure, appropriate laboratory attire is mandatory.

Protocol:

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat must be worn at all times in the laboratory.

  • Personal Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection: Preventing Inhalation of Hazardous Dust

Rationale: Inhalation of fine dust particles poses a significant health risk, especially given the carcinogenic and reproductive toxicity concerns associated with thiourea.[6]

Protocol:

  • Engineering Controls: The primary method for controlling airborne contaminants is through the use of engineering controls such as a chemical fume hood or a powder containment hood.[1][7]

  • Respiratory Protection: In situations where engineering controls are not sufficient to control exposure or during emergency situations, respiratory protection is necessary. A particulate filter respirator (e.g., N95, P2) is recommended for dust-forming solids.[4] Always ensure the respirator is properly fitted and you have been trained in its use.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup Proceed once fully protected handling_weigh Weigh Compound prep_setup->handling_weigh Ensure proper ventilation handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer Use appropriate tools cleanup_decontaminate Decontaminate Work Area handling_transfer->cleanup_decontaminate After experiment completion cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff Follow proper doffing procedure cleanup_dispose Dispose of Waste cleanup_doff->cleanup_dispose Segregate waste streams

Caption: A stepwise workflow for the safe handling of this compound.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include proper storage and disposal procedures.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

  • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, carefully collect the spilled solid using a method that avoids generating dust (e.g., using a dampened absorbent material or a HEPA-filtered vacuum cleaner).

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent and then with soap and water.

  • Dispose: Place all contaminated materials, including cleaning supplies and PPE, in a sealed, labeled container for hazardous waste disposal.[6]

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.[6]

  • Segregation: Do not mix this waste with other laboratory waste streams.

  • Labeling: All waste containers must be clearly labeled with the contents and the appropriate hazard symbols.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][5] Never dispose of this chemical down the drain or in the regular trash.[1][4]

Conclusion: A Commitment to Safety

The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. This guide provides a foundational framework for its safe handling, emphasizing the critical role of appropriate personal protective equipment, meticulous experimental technique, and proper disposal practices. By integrating these principles into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.

References

  • Safety Data Sheet: thiourea - Chemos GmbH&Co.KG.

  • SAFETY DATA SHEET - Thiourea - Sigma-Aldrich.

  • Safety Data Sheet: Thiourea - Carl ROTH.

  • Safety Data Sheet: Thiourea - Carl ROTH.

  • HAZARD SUMMARY - Thiourea - NJ.gov.

  • Thiourea SDS - Hill Brothers Chemical Company.

  • SAFETY DATA SHEET - Thiourea - Nexchem Ltd.

  • Chemwatch GHS SDS 22533 - Thiourea - SD Fine-Chem.

  • Safety First: Essential Handling and Safety Guidelines for Thiourea - NINGBO INNO PHARMCHEM CO.,LTD.

  • HAZMAT (Dangerous Goods) - Thiourea, Practical, 2.5kg - CP Lab Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.